7-Nitroindazole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-4-8-9-7(5)6/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCAUHUKTBHUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Record name | 7-nitroindazole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/7-nitroindazole | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183638 | |
| Record name | 7-Nitroindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56422885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2942-42-9 | |
| Record name | 7-Nitroindazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Nitroindazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Nitroindazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2942-42-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Nitroindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-nitro-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-NITROINDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX0N37CMVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
7-Nitroindazole's Mechanism of Action on Neuronal Nitric Oxide Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Nitroindazole (7-NI) is a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme pivotal in nitric oxide (NO) signaling within the central nervous system. Dysregulation of nNOS activity is implicated in various neuropathological conditions, making selective inhibitors like 7-NI valuable tools for research and potential therapeutic development. This technical guide provides an in-depth exploration of the mechanism of action of 7-NI on nNOS, including its inhibitory kinetics, structural basis of interaction, and key experimental protocols for its characterization.
Introduction to nNOS and this compound
Neuronal nitric oxide synthase (nNOS), also known as NOS-1, is a calcium/calmodulin-dependent enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. In the nervous system, NO functions as a neurotransmitter, modulating a wide array of physiological processes including synaptic plasticity, learning, and memory. However, excessive NO production by nNOS can lead to neurotoxicity, contributing to the pathology of neurodegenerative diseases and stroke.
This compound is a heterocyclic compound that has been extensively characterized as a potent and relatively selective inhibitor of nNOS. Its ability to readily cross the blood-brain barrier has made it a widely used pharmacological tool for investigating the role of nNOS in both normal physiology and disease states.
Mechanism of Inhibition
This compound acts as a competitive inhibitor of nNOS with respect to both the substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin (B1682763) (BH4). The indazole ring of 7-NI mimics the guanidinium (B1211019) group of L-arginine, allowing it to bind to the active site of the enzyme. This binding physically obstructs the entry of L-arginine, thereby preventing the synthesis of NO.
Crystallographic studies have revealed that the binding of 7-NI to the nNOS active site induces a conformational change in a key glutamate (B1630785) residue (Glu597 in rat nNOS). This alteration disrupts the normal interaction between the heme prosthetic group and the BH4 cofactor, further contributing to the inhibition of enzyme activity.
Quantitative Analysis of this compound Inhibition
The inhibitory potency and selectivity of 7-NI are quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table summarizes the reported values for 7-NI against the three major NOS isoforms. It is important to note that these values can vary depending on the experimental conditions, such as substrate and cofactor concentrations.
| NOS Isoform | Enzyme Source | Parameter | Value (µM) | Reference(s) |
| nNOS | Bovine Brain | IC50 | 2.5 | [1] |
| Bovine Brain | Ki | 0.16 | [1] | |
| Rat Brain | IC50 | ~0.47 | [2] | |
| eNOS | Bovine Endothelium | IC50 | 0.8 | [1] |
| Bovine Endothelium | Ki | 0.8 | [1] | |
| Monkey Cerebral Artery | - | >20 | [1] | |
| iNOS | Murine Macrophages | IC50 | 20 | [1] |
| Murine Macrophages | Ki | 1.6 | [1] | |
| Murine Macrophages | IC50 | 91 | [2] |
Note: Lower IC50 and Ki values indicate higher inhibitory potency.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the nNOS signaling pathway, the inhibitory action of 7-NI, and a general workflow for characterizing nNOS inhibitors.
References
7-Nitroindazole: A Technical Guide to its Selectivity Profile for Nitric Oxide Synthase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of 7-Nitroindazole (7-NI), a widely utilized inhibitor of Nitric Oxide Synthase (NOS) isoforms. This document delves into the quantitative aspects of its inhibitory action, details the experimental protocols for assessing its selectivity, and illustrates the relevant biological pathways.
Introduction to this compound and Nitric Oxide Synthases
Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. Its synthesis is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms:
-
Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, its overactivity is implicated in neurodegenerative diseases.
-
Endothelial NOS (eNOS or NOS-3): Predominantly expressed in endothelial cells, it plays a key role in maintaining cardiovascular homeostasis.
-
Inducible NOS (iNOS or NOS-2): Its expression is induced by inflammatory stimuli in various cell types, leading to the production of large amounts of NO.
The structural similarities between the active sites of these isoforms present a significant challenge in the development of selective inhibitors. This compound (7-NI) has emerged as a valuable pharmacological tool due to its preferential inhibition of nNOS. Understanding its precise selectivity profile is critical for the accurate interpretation of experimental results and for guiding the development of more specific therapeutic agents.
Quantitative Selectivity Profile of this compound
The inhibitory potency and selectivity of 7-NI are quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values, collated from various in vitro studies, are summarized below. It is important to note that absolute values can vary depending on the specific experimental conditions, such as the source of the enzyme (species) and the concentrations of substrates and cofactors used.
| Isoform | Parameter | Value (µM) | Enzyme Source | Reference |
| nNOS | IC50 | 0.47 | Rat Brain | [1](2) |
| Ki | 0.16 | Bovine Brain | [3](4) | |
| Ki | 2.8 | Porcine Brain | [5](5) | |
| eNOS | IC50 | 0.7 | Bovine Endothelium | [1](2) |
| IC50 | 0.8 | Bovine Endothelium | [6](6) | |
| Ki | 0.8 | Bovine Endothelium | [6](6) | |
| iNOS | IC50 | 91 | Murine Macrophages | [1](2) |
| IC50 | 5.8 | Rat Lung | [7](7) |
Selectivity Ratios (based on IC50 values from Rat, Bovine, Murine sources[1](2)):
-
eNOS / nNOS: ~1.5-fold
-
iNOS / nNOS: ~194-fold
These data indicate that 7-NI is a potent inhibitor of nNOS with significant selectivity over iNOS. However, its selectivity over eNOS is less pronounced, and at higher concentrations, inhibition of eNOS can be observed.[8][9] This is a critical consideration for in vivo studies where systemic administration may lead to cardiovascular side effects.[10][11]
Mechanism of Inhibition
This compound acts as a competitive inhibitor with respect to the substrate L-arginine at the active site of NOS.[5] The indazole ring of 7-NI is thought to mimic the guanidinium (B1211019) group of L-arginine, allowing it to bind to the active site.
Furthermore, 7-NI's inhibitory mechanism involves competition with the essential cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[6][12] BH4 plays a crucial role in the catalytic cycle of NOS, and its displacement by 7-NI disrupts the electron transfer necessary for NO synthesis.[6][13][14][15][16] The interaction of 7-NI with the heme iron within the oxygenase domain also contributes to its inhibitory effect.[5]
Experimental Protocols for Determining NOS Selectivity
Accurate determination of the selectivity profile of a NOS inhibitor requires robust and well-controlled experimental procedures. The following are detailed methodologies for key in vitro assays.
Hemoglobin Capture Assay
This spectrophotometric assay measures the oxidation of oxyhemoglobin to methemoglobin by NO, providing a real-time measurement of NOS activity.[17][18]
Objective: To determine the IC50 or Ki of 7-NI for each NOS isoform.
Materials:
-
Purified recombinant nNOS, eNOS, and iNOS enzymes
-
L-arginine
-
NADPH
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
CaCl2 (for nNOS and eNOS)
-
Oxyhemoglobin
-
This compound (or other test inhibitor)
-
HEPES buffer (pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 401-421 nm
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing HEPES buffer, L-arginine, NADPH, and BH4. For nNOS and eNOS assays, also include calmodulin and CaCl2.
-
Add Inhibitor: Add varying concentrations of 7-NI to the wells. Include a control with no inhibitor.
-
Add Oxyhemoglobin: Add oxyhemoglobin to each well.
-
Initiate Reaction: Start the reaction by adding the respective NOS isoform to each well.
-
Measure Absorbance: Immediately monitor the increase in absorbance at 401 nm (for methemoglobin) or the decrease at 421 nm (for oxyhemoglobin) over a set period (e.g., 5 minutes) using a microplate reader.
-
Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control. Plot the percent inhibition against the logarithm of the 7-NI concentration to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the inhibition is competitive.
Griess Assay
This colorimetric assay indirectly measures NO production by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in the supernatant of cell cultures or in enzyme reaction mixtures.[3][19][20][21]
Objective: To determine the effect of 7-NI on NO production in a cellular context or from purified enzymes.
Materials:
-
Cell culture expressing the desired NOS isoform or purified NOS enzymes
-
This compound
-
Griess Reagent (typically a two-part solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Sample Preparation: Treat cells with varying concentrations of 7-NI for a specified period. For enzymatic assays, set up reactions as described for the hemoglobin assay but without oxyhemoglobin.
-
Collect Supernatant: Collect the cell culture supernatant or the enzyme reaction mixture.
-
Prepare Standards: Prepare a standard curve using serial dilutions of the sodium nitrite solution.
-
Griess Reaction: Add the Griess reagent to the samples and standards in a 96-well plate.
-
Incubate: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes), protected from light, to allow for color development.
-
Measure Absorbance: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Plot the standard curve and determine the nitrite concentration in the samples. Calculate the percentage of inhibition of NO production.
Citrulline Conversion Assay
This radiometric assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[22][23][24][25]
Objective: To provide a highly sensitive and specific measurement of NOS activity and its inhibition by 7-NI.
Materials:
-
Purified NOS enzymes or tissue homogenates
-
L-[³H]arginine or L-[¹⁴C]arginine
-
Non-radiolabeled L-arginine
-
NADPH, BH4, Calmodulin, CaCl2
-
This compound
-
Dowex AG50W-X8 cation-exchange resin (Na⁺ form)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing buffer, cofactors, and a mixture of radiolabeled and non-radiolabeled L-arginine.
-
Add Inhibitor: Add varying concentrations of 7-NI.
-
Initiate Reaction: Start the reaction by adding the NOS enzyme or tissue homogenate.
-
Incubate: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Terminate Reaction: Stop the reaction by adding a stop buffer containing EDTA.
-
Separate Citrulline: Apply the reaction mixture to a column containing Dowex resin. The positively charged L-arginine will bind to the resin, while the neutral L-citrulline will pass through.
-
Quantify Radioactivity: Collect the eluate containing the radiolabeled citrulline, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of L-citrulline produced and determine the percentage of inhibition for each concentration of 7-NI to calculate the IC50.
Signaling Pathways
The following diagrams illustrate the general signaling pathways for each NOS isoform.
nNOS Signaling Pathway
In neurons, nNOS is often coupled to the NMDA receptor via the postsynaptic density protein PSD-95. Activation of the NMDA receptor by glutamate (B1630785) leads to an influx of Ca²⁺, which binds to calmodulin and activates nNOS, resulting in NO production. NO can then act as a retrograde messenger, diffusing to the presynaptic terminal to modulate neurotransmitter release.[26][27][28][29]
eNOS Signaling Pathway
In endothelial cells, eNOS activity is stimulated by various agonists (e.g., acetylcholine, bradykinin) and mechanical forces (e.g., shear stress), which increase intracellular Ca²⁺ levels.[1][8][30][31][32] Activated eNOS produces NO, which diffuses to adjacent smooth muscle cells, activates soluble guanylate cyclase (sGC), and leads to vasodilation.
iNOS Signaling Pathway
The expression of iNOS is induced by pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and bacterial lipopolysaccharide (LPS) via the activation of transcription factors such as NF-κB.[33][34][35][36][37] Once expressed, iNOS produces large and sustained amounts of NO, which contributes to the host's defense mechanisms but can also lead to tissue damage in chronic inflammation.
Conclusion
This compound is a potent inhibitor of nNOS with considerable selectivity over iNOS, but with less pronounced selectivity against eNOS. Its mechanism of action involves competitive inhibition at the L-arginine binding site and interaction with the BH4 cofactor and heme group. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately assess the selectivity of 7-NI and other NOS inhibitors. A thorough understanding of its selectivity profile and the underlying signaling pathways is paramount for its effective use as a pharmacological tool and for the development of next-generation, isoform-selective NOS inhibitors for various therapeutic applications.
References
- 1. ENDOTHELIAL NITRIC OXIDE (NO) AND ITS PATHOPHYSIOLOGIC REGULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular mechanisms of inhibition of porcine brain nitric oxide synthase by the antinociceptive drug 7-nitro-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibition of the constitutive bovine endothelial nitric oxide synthase by imidazole and indazole agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelial NOS - Wikipedia [en.wikipedia.org]
- 9. Relatively selective neuronal nitric oxide synthase inhibition by this compound in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence from its cardiovascular effects that this compound may inhibit endothelial nitric oxide synthase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Critical Role of Tetrahydrobiopterin (BH4) Metabolism in Modulating Radiosensitivity: BH4/NOS Axis as an Angel or a Devil [frontiersin.org]
- 14. The role of tetrahydrobiopterin in inflammation and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Tetrahydrobiopterin in nitric oxide synthesis: a novel biological role for pteridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. sciencellonline.com [sciencellonline.com]
- 21. mdpi.com [mdpi.com]
- 22. Measurement of NOS Activity by Conversion of Radiolabeled Arginine to Citrulline Using Ion-Exchange Separation | Springer Nature Experiments [experiments.springernature.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. Measurement of NOS activity by conversion of radiolabeled arginine to citrulline using ion-exchange separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Neuronal nitric oxide synthase expressing neurons: a journey from birth to neuronal circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 27. NO as a signalling molecule in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Nitric oxide signalling in the brain and its control of bodily functions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Nitric Oxide Signaling in Endothelial Cells | Iwakiri Lab [medicine.yale.edu]
- 31. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 32. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 33. academic.oup.com [academic.oup.com]
- 34. researchgate.net [researchgate.net]
- 35. iNOS-based inflammation pathway is cross-linked with COX-2 pathway - Xagena [xagena.it]
- 36. researchgate.net [researchgate.net]
- 37. mdpi.com [mdpi.com]
The Role of 7-Nitroindazole in Modulating Cerebral Blood Flow: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of 7-Nitroindazole (7-NI), a selective neuronal nitric oxide synthase (nNOS) inhibitor, in the modulation of cerebral blood flow (CBF). We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols. Furthermore, this guide will visualize the core signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the subject matter.
Core Mechanism of Action: Selective Inhibition of Neuronal Nitric Oxide Synthase
This compound's primary role in modulating cerebral blood flow stems from its selective inhibition of the neuronal isoform of nitric oxide synthase (nNOS).[1][2] Nitric oxide (NO) is a potent vasodilator and a key signaling molecule in neurovascular coupling, the process that links neuronal activity to changes in local blood flow.[3][4][5] There are three main isoforms of NOS: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[3][6]
In the brain, nNOS is predominantly found in specific neuronal populations and is critically involved in activity-dependent increases in cerebral blood flow.[3][4] When neurons are activated, for example, through glutamatergic neurotransmission via NMDA receptors, there is an influx of calcium.[7][8][9] This calcium influx activates nNOS, leading to the production of NO.[9] The highly diffusible NO then acts on adjacent smooth muscle cells in the cerebral arterioles, causing relaxation and subsequent vasodilation, which increases local blood flow to meet the metabolic demands of the active neurons.[4][10]
7-NI exerts its effect by competing with the substrate L-arginine and the cofactor tetrahydrobiopterin (B1682763) at the active site of nNOS, thereby reducing the synthesis of NO from neuronal sources.[11] This selective inhibition of nNOS allows researchers to dissect the specific contribution of neuronally-derived NO to the regulation of cerebral blood flow, distinguishing it from the role of eNOS-derived NO which is more involved in maintaining basal vascular tone.[7][8][12]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Neuronal nitric oxide synthase regulates regional brain perfusion in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cerebral blood flow regulation by nitric oxide: recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits brain nitric oxide synthase and cerebral vasodilatation in response to N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Frontiers | Nitric Oxide Pathways in Neurovascular Coupling Under Normal and Stress Conditions in the Brain: Strategies to Rescue Aberrant Coupling and Improve Cerebral Blood Flow [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to the Effects of 7-Nitroindazole on Learning and Memory Formation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: 7-Nitroindazole (7-NI) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for producing nitric oxide (NO) in neurons. Nitric oxide is a critical intercellular messenger in the central nervous system, deeply involved in synaptic plasticity mechanisms, such as long-term potentiation (LTP), which are believed to be the cellular basis for learning and memory.[1][2][3] This document provides a comprehensive technical overview of the effects of 7-NI on cognitive functions. It synthesizes findings from numerous preclinical studies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental designs. The evidence collectively demonstrates that by inhibiting nNOS, 7-NI consistently impairs various forms of learning and memory, particularly those dependent on the hippocampus, thereby underscoring the crucial role of the NO signaling pathway in memory formation.[1][4][5]
Core Mechanism of Action: Inhibition of the Nitric Oxide Signaling Pathway
This compound exerts its effects by selectively inhibiting the neuronal isoform of nitric oxide synthase (nNOS).[1] In the central nervous system, the activation of N-methyl-D-aspartate (NMDA) receptors leads to an influx of calcium (Ca²⁺).[4][6] This calcium binds to calmodulin, forming a complex that activates nNOS. Activated nNOS then catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) in the process.[6]
NO acts as a retrograde messenger, diffusing to the presynaptic terminal and activating soluble guanylyl cyclase (sGC), which in turn converts GTP to cyclic guanosine (B1672433) monophosphate (cGMP).[5] This increase in cGMP activates Protein Kinase G (PKG), leading to downstream effects that facilitate synaptic plasticity, including long-term potentiation (LTP).[7] 7-NI disrupts this entire cascade by blocking the initial production of NO, thereby preventing the downstream signaling required for memory consolidation.[2][8]
Effects on Synaptic Plasticity
Long-term potentiation (LTP) is a form of synaptic plasticity considered fundamental for memory formation.[9] Studies have shown that 7-NI strongly inhibits the induction of LTP in the CA1 region of the hippocampus in vivo.[2][8] This inhibitory effect can be prevented by the co-administration of L-arginine, the substrate for NOS, confirming that the effect is mediated through the NO pathway.[2] Furthermore, 7-NI has also been demonstrated to block depotentiation (DP), a form of synaptic depression, suggesting a broad role for nNOS-derived NO in regulating the bidirectional plasticity of synapses.[2][8]
Quantitative Data on Learning and Memory Impairment
7-NI has been shown to impair performance across a wide range of learning and memory paradigms. The following tables summarize the quantitative findings from key studies.
Table 1: Morris Water Maze (Spatial Learning & Memory)
| Animal Model | 7-NI Dose (i.p.) | Key Findings | Reference |
|---|---|---|---|
| Wistar Rats | 30 mg/kg | Increased latency and distance to find the platform; reduced quadrant bias in probe trial. | [1] |
| Wistar Rats | 20 mg/kg/day (5 days) | Impaired acquisition of the MWM task and impaired performance in the probe trial. | [3] |
| Balb-c Mice | 15 mg/kg | Significantly increased escape latency across training sessions; decreased time in target quadrant. | [5][10] |
| Wistar Rats | 30 mg/kg | Restored spatial memory that was impaired by chronic immobilization stress. |[11] |
Table 2: Passive Avoidance & Fear Conditioning (Aversive Memory)
| Animal Model | 7-NI Dose (i.p.) | Task | Key Findings | Reference |
|---|---|---|---|---|
| Wistar Rats | 10, 20, 25, 50 mg/kg | Passive Avoidance | Significantly shortened step-through latency (impaired retention). | [4] |
| Wistar Rats | 30 mg/kg | Contextual Fear | Impaired acquisition when given before context-shock pairing (p=0.034). | [12][13] |
| Wistar Rats | Not specified | Contextual Fear | Did not affect acquisition of contextual fear; reduced locomotor activity. | [14] |
| Balb-c Mice | 15 mg/kg | Passive Avoidance | Significantly decreased second-day latency (impaired retention). |[15][16] |
Table 3: Other Memory Tasks
| Animal Model | 7-NI Dose (i.p.) | Task | Key Findings | Reference |
|---|---|---|---|---|
| Wistar Rats | 30 mg/kg | 8-Arm Radial Maze | Increased latency, working memory errors, and reference memory errors. | [1] |
| Wistar Rats | 10, 20, 25, 50 mg/kg | Elevated Plus Maze | Significantly prolonged transfer latency on the retention session. | [4] |
| Balb-c Mice | 15 mg/kg | Novel Object Recognition | Significantly decreased the recognition ratio index. |[15][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key behavioral assays used to evaluate the effects of 7-NI.
Protocol 1: Morris Water Maze (MWM)
This task assesses hippocampal-dependent spatial learning and memory.[3][7]
-
Apparatus: A circular pool (1.5-2.0 m diameter) filled with opaque water (20-24°C). A small escape platform is submerged 1-2 cm below the water's surface. The pool is situated in a room with various distal visual cues. A video tracking system records the animal's swim path.[7]
-
Drug Administration: Animals receive an intraperitoneal (i.p.) injection of this compound (e.g., 20-30 mg/kg) or vehicle (e.g., saline, peanut oil) typically 30 minutes before the first trial of each day.[1][3][11]
-
Acquisition Phase (4-5 days):
-
Animals undergo 4 trials per day. For each trial, the animal is gently placed into the water at one of four quasi-random start positions.
-
The animal is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the time limit, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds.
-
An inter-trial interval of 10-15 minutes is maintained.[7]
-
Key metrics recorded are escape latency (time to find the platform) and path length.
-
-
Probe Trial:
Protocol 2: Passive Avoidance Task
This task evaluates fear-motivated, long-term memory.[4]
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Drug Administration: 7-NI (e.g., 10-50 mg/kg, i.p.) or vehicle is administered 30 minutes before the training session.[4]
-
Training (Acquisition):
-
The animal is placed in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), the door to the dark compartment is opened.
-
When the animal enters the dark compartment (which rodents naturally prefer), the door closes.
-
An inescapable footshock (e.g., 0.5-1.0 mA for 2 seconds) is delivered through the grid floor.
-
The animal is then removed from the apparatus.
-
-
Retention Test:
-
Performed 24 hours after training.
-
The animal is again placed in the light compartment and the door is opened.
-
The latency to step through into the dark compartment is recorded (up to a ceiling of 300-600 seconds).
-
A longer step-through latency indicates better memory retention of the aversive experience. A shorter latency, as seen with 7-NI treatment, indicates memory impairment.[4]
-
Conclusion
The selective neuronal nitric oxide synthase inhibitor, this compound, serves as a powerful pharmacological tool for elucidating the role of NO in cognitive processes. The collective evidence from studies on synaptic plasticity and animal behavior robustly demonstrates that the inhibition of nNOS by 7-NI leads to significant impairments in the formation and consolidation of multiple types of memory, including spatial, aversive, and recognition memory.[1][4][12][15] These findings strongly support the hypothesis that the NMDA receptor-nNOS-NO-cGMP signaling cascade is a critical pathway for synaptic modifications underlying learning. For professionals in neuroscience and drug development, 7-NI is an invaluable compound for investigating the fundamental mechanisms of memory and for validating nNOS as a potential target for therapeutic intervention in cognitive disorders.
References
- 1. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective neuronal NO synthase inhibitor 7-nitro-indazole blocks both long-term potentiation and depotentiation of field EPSPs in rat hippocampal CA1 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of a selective neuronal nitric oxide synthase inhibitor 3-bromo this compound on spatial learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a neuronal nitric oxide synthase inhibitor, impairs passive-avoidance and elevated plus-maze memory performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. la-press.org [la-press.org]
- 6. Involvement of nitric oxide in learning & memory processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. 7-NI and ODQ Disturbs Memory in the Elevated Plus Maze, Morris Water Maze, and Radial Arm Maze Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The effects of nitric oxide inhibition by this compound on behaviour and spatial memory in rats exposed to chronic immobilization stress [frontiersin.org]
- 12. Effects of this compound, a selective neural nitric oxide synthase inhibitor, on context-shock associative learning in a two-process contextual fear conditioning paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of this compound, a neuronal nitric oxide synthase (nNOS) inhibitor, on locomotor activity and contextual fear conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of 7-NI and ODQ on memory in the passive avoidance, novel object recognition, and social transmission of food preference tests in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of 7-NI and ODQ on memory in the passive avoidance, novel object recognition, and social transmission of food preference tests in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Nitroindazole: A Neuroprotective Strategy Against Cocaine-Induced Oxidative Stress
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cocaine abuse is a significant global health issue, with chronic use leading to severe neurotoxicity and cardiovascular complications. A key mechanism underlying cocaine's detrimental effects is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense systems. This heightened oxidative state contributes to neuronal damage and the cycle of addiction. 7-Nitroindazole (7-NI) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in the cascade of events leading to oxidative damage. This technical guide provides a comprehensive overview of the impact of this compound on cocaine-induced oxidative stress, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
Cocaine administration elevates extracellular dopamine (B1211576) levels, and the subsequent auto-oxidation of dopamine is a primary source of ROS, including superoxide (B77818) radicals and hydrogen peroxide.[1][2] Furthermore, cocaine can increase the activity of neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO).[3][4] While NO has important physiological roles, in the presence of superoxide radicals, it rapidly reacts to form the highly damaging peroxynitrite (ONOO-), a potent oxidizing and nitrating agent that exacerbates neuronal injury.[3]
This compound exerts its protective effects primarily by inhibiting nNOS, thereby reducing the production of NO and preventing the formation of peroxynitrite.[3][5] By mitigating this key step in the oxidative cascade, 7-NI helps to preserve the brain's antioxidant capacity and reduce the markers of oxidative damage.[3] Some studies also suggest that 7-NI may possess direct free-radical scavenging properties, independent of its nNOS inhibition.[3][6]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from a key study investigating the effects of this compound on markers of cocaine-induced oxidative stress in the rat brain.[3]
Table 1: Effect of 7-NI on Cocaine-Induced Changes in Neuronal Nitric Oxide Synthase (nNOS) Activity
| Treatment Group | nNOS Activity (% of Control) | Statistical Significance (vs. Cocaine) |
| Control | 100% | - |
| Cocaine (15 mg/kg) | 159% | - |
| 7-NI (25 mg/kg) | 60% | P < 0.05 |
| 7-NI + Cocaine | 106% | P < 0.05 |
Data adapted from Tancheva et al., 2015.[3]
Table 2: Effect of 7-NI on Cocaine-Induced Lipid Peroxidation and Glutathione (B108866) Levels
| Treatment Group | Malondialdehyde (MDA) (% of Control) | Reduced Glutathione (GSH) (% of Control) | Statistical Significance (MDA vs. Cocaine) | Statistical Significance (GSH vs. Cocaine) |
| Control | 100% | 100% | - | - |
| Cocaine (15 mg/kg) | 131% | 56% | - | - |
| 7-NI (25 mg/kg) | 95% | 112% | P < 0.05 | P < 0.05 |
| 7-NI + Cocaine | 103% | 92% | P < 0.05 | P < 0.05 |
Data adapted from Tancheva et al., 2015.[3]
Table 3: Effect of 7-NI on Cocaine-Induced Changes in Antioxidant Enzyme Activity
| Treatment Group | Superoxide Dismutase (SOD) Activity (% of Control) | Catalase (CAT) Activity (% of Control) | Glutathione Peroxidase (GPx) Activity (% of Control) | Glutathione Reductase (GR) Activity (% of Control) | Glutathione-S-Transferase (GST) Activity (% of Control) |
| Control | 100% | 100% | 100% | 100% | 100% |
| Cocaine (15 mg/kg) | 68% | 71% | 61% | 65% | 73% |
| 7-NI (25 mg/kg) | 105% | 108% | 110% | 109% | 106% |
| 7-NI + Cocaine | 95% | 98% | 96% | 97% | 94% |
Data adapted from Tancheva et al., 2015.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's impact on cocaine-induced oxidative stress.
Animal Model and Dosing Regimen
-
Animal Model: Male Wistar rats are commonly used.[3]
-
Treatment Groups:
-
Control: Receives vehicle (e.g., saline).
-
Cocaine: Receives cocaine hydrochloride (e.g., 15 mg/kg, intraperitoneally) daily for a specified period (e.g., 7 days).[3]
-
This compound (7-NI): Receives 7-NI (e.g., 25 mg/kg, intraperitoneally) daily for the same duration.[3]
-
7-NI + Cocaine: Receives 7-NI (e.g., 25 mg/kg, i.p.) 30 minutes prior to cocaine administration (e.g., 15 mg/kg, i.p.) daily.[3]
-
-
Tissue Preparation: Following the treatment period, animals are euthanized, and brain tissue is rapidly dissected on ice. The whole brain or specific regions are then homogenized in an appropriate buffer (e.g., ice-cold 50 mM TRIS, 150 mM NaCl, pH 7.4) for subsequent biochemical analyses.[7]
Measurement of Oxidative Stress Markers
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay:
-
Brain homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
The mixture is heated in a boiling water bath for a specified time (e.g., 10 minutes) to allow for the reaction between MDA and TBA to form a pink-colored chromogen.[8]
-
After cooling, the colored product is extracted with a solvent like butanol.[7]
-
The absorbance of the organic phase is measured spectrophotometrically at 532 nm.
-
MDA concentration is calculated using an extinction coefficient of 1.56 × 10^5 M⁻¹cm⁻¹ and expressed as nmol/mg of protein.[7][8]
-
-
Reduced Glutathione (GSH) Assay:
-
Brain homogenate is deproteinized, typically with an acid such as trichloroacetic acid (TCA) or sulphosalicylic acid.[7][9]
-
The supernatant is mixed with a phosphate (B84403) buffer and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).
-
DTNB reacts with the sulfhydryl groups of GSH to produce a yellow-colored product.
-
The absorbance is measured at 412 nm.
-
GSH concentration is calculated based on a standard curve and expressed as nmol/mg of protein.[7]
-
Antioxidant Enzyme Activity Assays
-
Superoxide Dismutase (SOD) Activity: SOD activity is often measured using a kit that relies on the inhibition of a reaction that produces a colored product. The more SOD present in the sample, the less color is developed. The absorbance is read at a specific wavelength (e.g., 450 nm), and the activity is expressed as U/mg of protein.
-
Catalase (CAT) Activity: CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm. The rate of decrease in absorbance is proportional to the CAT activity in the sample. Activity is typically expressed as U/mg of protein.
-
Glutathione Peroxidase (GPx) Activity: GPx activity is measured indirectly by a coupled reaction with glutathione reductase (GR). GPx catalyzes the reduction of an organic hydroperoxide using GSH, which is then regenerated by GR with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored. Activity is expressed as nmol of NADPH oxidized/min/mg of protein.
-
Glutathione Reductase (GR) Activity: GR activity is determined by measuring the rate of NADPH oxidation in the presence of oxidized glutathione (GSSG). The decrease in absorbance at 340 nm is monitored, and the activity is expressed as nmol of NADPH oxidized/min/mg of protein.
-
Glutathione-S-Transferase (GST) Activity: GST activity is measured by the rate of conjugation of GSH to a substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The formation of the conjugate is monitored by the increase in absorbance at 340 nm. Activity is expressed as µmol of CDNB-GSH conjugate formed/min/mg of protein.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in cocaine-induced oxidative stress and the experimental workflow for its investigation.
Caption: Signaling pathway of cocaine-induced oxidative stress and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the impact of this compound on cocaine-induced oxidative stress.
Conclusion
The evidence strongly indicates that this compound is a promising agent for mitigating the neurotoxic effects of cocaine by targeting a critical pathway in oxidative stress. By inhibiting neuronal nitric oxide synthase, 7-NI effectively reduces the formation of peroxynitrite, a key driver of cellular damage. The quantitative data demonstrate that 7-NI can normalize markers of lipid peroxidation, restore depleted glutathione levels, and rescue the activity of essential antioxidant enzymes in the presence of cocaine.[3][4] These findings highlight the therapeutic potential of nNOS inhibitors in the development of novel treatments for cocaine addiction and its associated neurological complications. Further research into the pharmacokinetics and long-term efficacy of this compound and similar compounds is warranted.
References
- 1. Oxidative Stress and Cocaine Intoxication as Start Points in the Pathology of Cocaine-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Oxidative Stress in Cocaine Addiction [jneurology.com]
- 3. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Some Biochemical Parameters and Brain Oxidative Stress in Experimental Rats Exposed Chronically to Silver Nitrate and the Protective Role of Vitamin E and Selenium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative Stress and Methods of Its Determination in Experimental Brain Pathology [mediresonline.org]
7-Nitroindazole: A Selective Neuronal Nitric Oxide Synthase Inhibitor for Attenuating Opioid Withdrawal
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Chronic opioid use leads to a state of physical dependence, characterized by a severe and distressing withdrawal syndrome upon cessation or reduction of opioid intake. This withdrawal state is a major factor contributing to the maintenance of opioid addiction and relapse. Emerging preclinical evidence has identified the neuronal nitric oxide synthase (nNOS) enzyme as a key player in the neurobiological mechanisms underlying opioid withdrawal. 7-Nitroindazole (7-NI), a potent and selective inhibitor of nNOS, has demonstrated significant efficacy in attenuating the signs of opioid withdrawal in animal models. A primary advantage of 7-NI over non-selective NOS inhibitors is its lack of hypertensive side effects, making it a promising candidate for further investigation as a therapeutic agent for opioid withdrawal syndrome in humans. This guide provides an in-depth overview of the role of 7-NI in mitigating opioid withdrawal, detailing its mechanism of action, summarizing key preclinical findings, and outlining experimental protocols.
Introduction: The Challenge of Opioid Withdrawal
Opioid withdrawal is a debilitating condition characterized by a range of physiological and psychological symptoms, including anxiety, restlessness, muscle and bone pain, diarrhea, vomiting, and dysphoria. These symptoms arise from neuroadaptations in the brain in response to chronic opioid exposure. A key pathway implicated in the expression of opioid withdrawal is the glutamatergic system, particularly the activation of N-methyl-D-aspartate (NMDA) receptors.[1] This activation leads to a cascade of intracellular events, including a significant increase in the production of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS).[2] The overproduction of NO is thought to contribute to the hyperexcitability of neurons observed during withdrawal, leading to the manifestation of withdrawal symptoms.[2]
Mechanism of Action: Targeting the nNOS Pathway
This compound exerts its therapeutic effects by selectively inhibiting the activity of nNOS, thereby reducing the excessive production of nitric oxide in the nervous system during opioid withdrawal.[3]
The Role of the NMDA Receptor-nNOS-cGMP Signaling Pathway
During opioid withdrawal, there is a hyperactivity of the L-arginine:NO pathway.[2] The binding of glutamate (B1630785) to NMDA receptors leads to an influx of calcium (Ca2+) into the neuron. This influx of calcium activates calmodulin, which in turn binds to and activates nNOS. Activated nNOS then catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.[1]
Nitric oxide, a gaseous signaling molecule, diffuses to adjacent neurons and activates soluble guanylate cyclase (sGC). This enzyme then converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP subsequently activate Protein Kinase G (PKG), which is believed to phosphorylate various downstream targets, ultimately leading to increased neuronal excitability and the expression of opioid withdrawal symptoms.[4]
Selective Inhibition by this compound
This compound is a selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS), with significantly less activity against the endothelial (eNOS) and inducible (iNOS) isoforms.[3] This selectivity is crucial, as the inhibition of eNOS can lead to undesirable cardiovascular side effects, such as hypertension.[3] By specifically targeting nNOS, 7-NI can effectively reduce the overproduction of nitric oxide in the brain associated with opioid withdrawal without significantly impacting blood pressure.[3]
Preclinical Efficacy of this compound in Opioid Withdrawal
Multiple preclinical studies in rodent models have demonstrated the effectiveness of 7-NI in attenuating the signs of naloxone-precipitated morphine withdrawal. These studies typically involve inducing morphine dependence in animals, followed by the administration of an opioid antagonist like naloxone (B1662785) to trigger withdrawal symptoms. The severity of these symptoms is then scored and compared between animals treated with 7-NI and control groups.
Summary of Key Preclinical Findings
| Study Focus | Animal Model | Key Findings | Reference |
| Attenuation of Withdrawal Signs | Morphine-dependent rats | 7-NI significantly decreased naloxone-induced weight loss and abolished the expression of several withdrawal signs, including diarrhea, scream on touch, tremor, and 'wet dog'-like shaking. | [5] |
| Comparison with other NOS inhibitors | Morphine-dependent rats | 7-NI attenuated several signs of naloxone-precipitated opioid withdrawal without elevating blood pressure, unlike nonselective NOS inhibitors. | [3] |
| Role in Butorphanol Dependence | Butorphanol-dependent rats | 7-NI decreased physical dependence on the opioid agonist/antagonist butorphanol. | [6] |
Experimental Protocols
The following protocols are representative of the methodologies used in preclinical studies investigating the effects of this compound on opioid withdrawal.
Induction of Morphine Dependence in Rats
-
Subjects: Male Wistar or Sprague-Dawley rats are commonly used.
-
Method: A common method for inducing morphine dependence is the subcutaneous implantation of morphine pellets. For example, rats may be implanted with two 75 mg morphine pellets. Alternatively, repeated injections of morphine can be administered over several days with escalating doses.[7][8]
-
Duration: Dependence is typically established over a period of 3 to 7 days.[7][8]
Precipitation and Scoring of Opioid Withdrawal
-
Precipitation: Withdrawal is precipitated by the administration of an opioid antagonist, most commonly naloxone hydrochloride, administered subcutaneously or intraperitoneally. A typical dose is 1 mg/kg.[9]
-
Observation Period: Following naloxone administration, animals are observed for a period of 30-60 minutes for the presence and severity of withdrawal signs.[9][10]
-
Scoring: Withdrawal signs are quantified using a standardized scoring system. Commonly assessed signs include:
-
Checked signs (presence or absence): Ptosis, piloerection, diarrhea, teeth chattering, chromodacryorrhea (reddish tears).
-
Graded signs (severity score): Wet-dog shakes, writhing, jumping, abnormal posture.
-
A global withdrawal score can be calculated by summing the scores for each sign.[11]
-
Administration of this compound
-
Route of Administration: this compound is typically administered via intraperitoneal (i.p.) injection.
-
Dosing: Effective doses in preclinical studies have ranged from 10 to 50 mg/kg.
-
Timing: 7-NI is usually administered 30 to 60 minutes prior to the precipitation of withdrawal with naloxone.
Visualizing the Mechanism and Workflow
Signaling Pathway of nNOS in Opioid Withdrawal
Caption: Signaling pathway of nNOS activation during opioid withdrawal.
Experimental Workflow for Preclinical Studies
References
- 1. NMDA Receptors and NO:cGMP Signaling Pathway Mediate the Diazepam-Induced Sensitization to Withdrawal Signs in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation between brain nitric oxide synthase activity and opiate withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide synthase inhibitors. Preclinical studies of potential use for treatment of opioid withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Resting Potassium Conductances by Long-Term Activation of the NO/cGMP/Protein Kinase G Pathway: A New Mechanism Regulating Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of nitric oxide synthase inhibitor, this compound, on discriminative stimulus and somatic effects of naloxone in morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dbms.queensu.ca [dbms.queensu.ca]
- 7. Mitragynine Attenuates Morphine Withdrawal Effects in Rats—A Comparison With Methadone and Buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. open.fau.de [open.fau.de]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. Suppression of naloxone-precipitated withdrawal jumps in morphine-dependent mice by stimulation of prostaglandin EP3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Therapeutic Potential of 7-Nitroindazole in Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra. Current therapies predominantly manage symptoms and are often associated with long-term complications, such as L-DOPA-induced dyskinesias. This necessitates the exploration of novel therapeutic strategies targeting the underlying mechanisms of neurodegeneration. 7-Nitroindazole (7-NI), a selective inhibitor of neuronal nitric oxide synthase (nNOS), has emerged as a promising candidate. This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic application of 7-NI in Parkinson's disease, detailing its mechanism of action, efficacy in various animal models, and key experimental protocols.
Introduction: The Role of Nitric Oxide in Parkinson's Disease Pathophysiology
The pathology of Parkinson's disease involves complex cellular and molecular cascades leading to neuronal death. One critical pathway implicated in this process is excitotoxicity, which involves the overproduction of nitric oxide (NO).[1] Neuronal nitric oxide synthase (nNOS) is the primary enzyme responsible for NO production in the brain.[1] In pathological conditions, excessive activation of NMDA receptors leads to an influx of calcium, which in turn activates nNOS. The resulting overproduction of NO contributes to oxidative stress and neuronal damage, particularly through its reaction with superoxide (B77818) radicals to form the highly toxic peroxynitrite (ONOO-).[2] This cascade is believed to play a significant role in the degeneration of dopaminergic neurons seen in PD.
This compound is a potent and selective inhibitor of the nNOS isoform.[1][3] By blocking the synthesis of NO in neuronal tissues, 7-NI presents a targeted approach to mitigate neurotoxicity and potentially slow the progression of the disease. Furthermore, preclinical studies have revealed its efficacy in managing treatment-related complications, highlighting its dual therapeutic potential.
Mechanism of Action of this compound
The primary neuroprotective effect of 7-NI is attributed to its selective inhibition of nNOS.[3] By preventing the conversion of arginine to citrulline and NO, 7-NI effectively reduces the concentration of nitric oxide in neuronal tissues.[1] This action directly curtails the formation of peroxynitrite, a potent oxidizing and nitrating agent that damages key cellular components, including proteins, lipids, and DNA, ultimately leading to cell death.[2] Evidence from animal models demonstrates that treatment with 7-NI attenuates the increase in 3-nitrotyrosine, a biomarker of peroxynitrite-mediated damage, following neurotoxic insult.[2]
Some research also suggests a secondary mechanism involving the inhibition of monoamine oxidase-B (MAO-B).[4] While this effect is less pronounced than its nNOS inhibition, it could contribute to its overall neuroprotective profile by preventing the conversion of neurotoxins like MPTP to its active toxic metabolite, MPP+.[4]
Preclinical Efficacy in Animal Models
The therapeutic potential of 7-NI has been extensively evaluated in various preclinical models of Parkinson's disease, demonstrating significant effects on both neuroprotection and the management of treatment side effects.
Neuroprotection in Toxin-Based Models
In rodent models using neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and 1-methyl-4-phenylpyridinium (MPP+), 7-NI has shown robust neuroprotective effects.
-
MPTP Model: Systemic administration of 7-NI dose-dependently protects against MPTP-induced depletion of dopamine (B1211576) and its metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC).[2] At a dose of 50 mg/kg, 7-NI provided almost complete protection against dopaminergic neurotoxicity.[2]
-
MPP+ Model: In vivo microdialysis studies have shown that pretreatment with 7-NI protects striatal dopaminergic neurons from MPP+-induced degeneration in rats.[5] It also prevents dopamine loss in rat striatal slices exposed to low concentrations of MPP+.[6]
-
6-OHDA Model: In the 6-hydroxydopamine (6-OHDA) rat model, 7-NI treatment attenuated spatial learning deficits and protected against the loss of dopamine neurons in the substantia nigra, suggesting its potential as an early intervention.[7]
Attenuation of L-DOPA-Induced Dyskinesia (LID)
A major limitation of long-term L-DOPA therapy is the development of debilitating abnormal involuntary movements (AIMs), or dyskinesias. Several studies have highlighted the potent anti-dyskinetic properties of 7-NI.
-
Rodent Models: In 6-OHDA-lesioned rats, 7-NI significantly reduces L-DOPA-induced AIMs.[8][9] Importantly, this anti-dyskinetic effect does not appear to develop tolerance after repeated administration over a short-term period.[8]
-
Non-Human Primate Models: In MPTP-treated macaques that developed LIDs after chronic L-DOPA treatment, co-administration of 7-NI dramatically decreased the intensity and duration of these movements by over 50%.[10][11] Crucially, this benefit was achieved without compromising the anti-parkinsonian effects of L-DOPA.[10][12]
Quantitative Data
The following tables summarize key quantitative data from preclinical studies, illustrating the efficacy and pharmacokinetic profile of this compound.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Species/Model | Value/Effect | Reference |
| nNOS Inhibition (IC50) | Rat | 0.71 µM | [13] |
| eNOS Inhibition (IC50) | Bovine | 0.78 µM | [13] |
| iNOS Inhibition (IC50) | Rat | 5.8 µM | [13] |
| Apparent IC50 (in vivo) | Rat (Hippocampus) | ~17 µg/mL | [14] |
| Neuroprotection | Mouse (MPTP model) | ~100% protection at 50 mg/kg | [2] |
| LID Reduction | Macaque (MPTP model) | >50% reduction in intensity & duration | [10][11] |
| Cognitive Deficit Attenuation | Rat (6-OHDA model) | Significant attenuation of spatial learning deficits at 50 mg/kg | [7] |
| AIMs Reduction | Rat (6-OHDA model) | Significant reduction at 30 mg/kg | [8] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Administration Route | Dose | Value | Reference |
| Pharmacokinetics | IP in peanut oil | 25 mg/kg (multiple) | Nonlinear, saturable elimination | [14][15] |
| Cmax (Nanoemulsion) | IV | 10 mg/kg | Significantly increased vs. free 7-NI | [16] |
| t1/2 (Nanoemulsion) | IV | 10 mg/kg | Significantly increased vs. free 7-NI | [16] |
| AUC0-t (Nanoemulsion) | IV | 10 mg/kg | Significantly increased vs. free 7-NI | [16] |
Note: The pharmacokinetics of 7-NI are complex and show marked nonlinearity.[15] Novel formulations like nanoemulsions have been developed to improve its biopharmaceutical properties.[16]
Key Experimental Protocols
Reproducibility in preclinical research is paramount. Below are detailed methodologies for key experiments cited in this guide.
MPTP-Induced Neurotoxicity and Neuroprotection in Mice
-
Objective: To assess the ability of 7-NI to protect against MPTP-induced dopaminergic neuron loss.
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
MPTP Administration: Mice are administered MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals.
-
7-NI Treatment: this compound is dissolved in a vehicle such as peanut oil. It is administered (e.g., 25-50 mg/kg, i.p.) 30 minutes prior to each MPTP injection.
-
Tissue Collection: Seven days after the final MPTP injection, mice are euthanized. The striata are dissected and frozen for neurochemical analysis.
-
Neurochemical Analysis: Striatal tissue is homogenized. Dopamine, DOPAC, and HVA levels are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Dopamine and metabolite levels in the 7-NI treated group are compared to both vehicle-treated and MPTP-only groups to determine the percentage of protection.
-
-
Reference: This protocol is based on methodologies described in studies investigating MPTP neurotoxicity.[2]
6-OHDA Model of L-DOPA-Induced Dyskinesia in Rats
-
Objective: To evaluate the effect of 7-NI on L-DOPA-induced abnormal involuntary movements (AIMs).
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A unilateral lesion of the nigrostriatal pathway is induced by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
Post-Operative Recovery: Animals are allowed to recover for at least two weeks. Lesion efficacy can be confirmed by testing for apomorphine-induced rotations.
-
L-DOPA Priming: To induce dyskinesias, rats are treated daily with L-DOPA (e.g., 20-30 mg/kg, i.p. or gavage) plus a peripheral decarboxylase inhibitor (e.g., benserazide) for approximately 3-4 weeks.
-
7-NI Treatment: Once stable AIMs are established, rats are pre-treated with 7-NI (e.g., 30 mg/kg, i.p.) 30-45 minutes before L-DOPA administration.
-
Behavioral Assessment: AIMs are scored by a trained observer blinded to the treatment groups. Scoring is typically performed every 20 minutes for 3-4 hours post-L-DOPA injection, rating the severity of axial, limb, and orolingual movements on a scale of 0-4.
-
Data Analysis: Total AIMs scores for the 7-NI plus L-DOPA group are compared to scores from the vehicle plus L-DOPA group.
-
-
Reference: This protocol is adapted from studies focused on L-DOPA-induced dyskinesia.[8][9]
Pharmacokinetics and Considerations for Clinical Translation
Despite its promising preclinical efficacy, the physicochemical properties of 7-NI present challenges for clinical development. It has low aqueous solubility and exhibits nonlinear pharmacokinetics consistent with saturable elimination, which can complicate dosing regimens.[15][16] To overcome these limitations, research into novel drug delivery systems is underway. For instance, loading 7-NI into pegylated nanoemulsions has been shown to significantly increase its half-life and overall exposure (AUC) in rats following intravenous administration.[16] Such advancements are critical for developing a clinically viable therapeutic.
To date, there have been no registered clinical trials of this compound for Parkinson's disease. The transition from preclinical models to human studies will require further optimization of its formulation, as well as comprehensive long-term toxicology and safety studies.
Conclusion and Future Directions
This compound represents a compelling therapeutic candidate for Parkinson's disease with a dual mechanism of action. Preclinical data robustly support its potential as both a neuroprotective agent capable of slowing disease progression and as an adjunctive therapy to mitigate the debilitating side effects of L-DOPA. Its targeted inhibition of neuronal nitric oxide synthase addresses a key pathway in the neurodegenerative process.
The primary hurdles for clinical translation lie in its challenging pharmacokinetic profile. Future research must focus on the development of novel formulations to enhance bioavailability and provide sustained therapeutic concentrations in the central nervous system. Furthermore, the development of next-generation nNOS inhibitors with improved selectivity and drug-like properties is a critical area of investigation.[10] While the road to clinical application requires significant further research, this compound has laid a strong foundation for targeting the nitric oxide pathway as a viable and promising strategy in the treatment of Parkinson's disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibition of neuronal nitric oxide synthase by this compound protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The neuronal nitric oxide synthase inhibitor this compound also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects striatal dopaminergic neurons against MPP+-induced degeneration: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound prevents dopamine depletion caused by low concentrations of MPP+ in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound attenuates 6-hydroxydopamine-induced spatial learning deficits and dopamine neuron loss in a presymptomatic animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lack of tolerance for the anti-dyskinetic effects of this compound, a neuronal nitric oxide synthase inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidyskinetic Effect of this compound and Sodium Nitroprusside Associated with Amantadine in a Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound reduces L-DOPA-induced dyskinesias in non-human Parkinsonian primate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 2942-42-9 [chemicalbook.com]
- 14. Pharmacokinetics and pharmacodynamics of this compound, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and protein binding of the selective neuronal nitric oxide synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics, biodistribution, and in vivo toxicity of this compound loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anxiolytic-Like Properties of 7-Nitroindazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 7-Nitroindazole (7-NI), a selective inhibitor of neuronal nitric oxide synthase (nNOS). It details the compound's mechanism of action, summarizes preclinical evidence of its anxiolytic-like effects from key behavioral studies, and provides detailed experimental protocols. The information is intended to serve as a resource for professionals engaged in neuroscience research and the development of novel anxiolytic therapies.
Introduction: The Role of Nitric Oxide in Anxiety
Nitric oxide (NO) is a crucial signaling molecule in the central nervous system, functioning as an intra- and intercellular messenger.[1][2] It is synthesized from L-arginine by nitric oxide synthase (NOS) in response to the activation of N-methyl-D-aspartate (NMDA) receptors.[3] Growing evidence suggests that excessive NO production may contribute to the pathophysiology of anxiety disorders, making the nitrergic system a promising target for new anxiolytic drugs.[1][2]
This compound (7-NI) is a potent and selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS).[3][4][5] Its ability to reduce the synthesis of NO in the brain without significantly affecting blood pressure makes it a valuable tool for investigating the role of NO in anxiety.[3] Preclinical studies across various animal models have demonstrated that 7-NI exhibits clear anxiolytic-like properties, suggesting that nNOS could be a viable target for the development of novel anxiolytic medications.[4]
Mechanism of Action: Inhibition of the Nitric Oxide Pathway
The primary mechanism underlying the anxiolytic-like effects of this compound is its inhibition of neuronal nitric oxide synthase.[1][5] nNOS catalyzes the conversion of L-arginine to L-citrulline, a process that produces nitric oxide. By inhibiting nNOS, 7-NI effectively reduces the bioavailability of NO in the brain. This action has been shown to downregulate nitrite (B80452) levels in the brain, correlating with reduced anxiety-like responses in animal models.[1] The anxiolytic-like effects of 7-NI can be reversed by the administration of L-arginine, the substrate for NOS, but not by D-arginine, further confirming that its action is mediated through the inhibition of NO synthesis.[5]
Data Presentation: Quantitative Anxiolytic-Like Effects
The anxiolytic-like properties of 7-NI have been quantified in several well-established behavioral paradigms. The tables below summarize the key findings from studies using the Elevated Plus Maze (EPM), Social Interaction Test, and Light-Dark Box Test.
Table 1: Effects of this compound in the Elevated Plus Maze (EPM) Test
| Species | Dose (mg/kg, i.p.) | Key Finding | Sedative Effect Noted | Citation(s) |
| Rat | 15 - 90 | Potently increased time spent on open arms and number of open arm visits. | No, at these doses. | [5] |
| Rat | 40 | Minimal effective dose to increase time on open arms. | No. | [4] |
| Rat | 120 | Attenuated the increase in time spent on open arms, attributed to decreased locomotor activity. | Yes. | [5] |
| Mouse | 80 - 120 | Showed an anxiolytic-like profile. | Yes, at these doses. | [4][6] |
Table 2: Effects of this compound in the Social Interaction Test
| Species | Dose (mg/kg, i.p.) | Key Finding | Sedative Effect Noted | Citation(s) |
| Rat | 20 | Minimal effective dose to increase social interaction time. | Yes, sedative effects seen even at 10 mg/kg in open field test. | [4] |
| Mouse | 7.25 - 12.5 | Prevented social defeat-induced reduction in social interaction. | Not specified in this context. | [7] |
Table 3: Effects of this compound in the Light-Dark Box Test
| Species | Dose (mg/kg, i.p.) | Key Finding | Sedative Effect Noted | Citation(s) |
| Mouse | 80 - 120 | Showed a clear anxiolytic-like profile. | Yes, at these doses. | [4][6] |
| Mouse | up to 50 | Did not significantly increase time spent in the light side. | Yes, motor side effects were pronounced. | [8] |
Note: The anxiolytic effects of 7-NI are often confounded by sedation, particularly at higher doses.[1][6]
Experimental Protocols and Workflows
Detailed and standardized protocols are critical for the reproducibility of behavioral research. The following sections describe the methodologies for the key experiments cited.
The EPM test is a widely used assay to measure anxiety-like behaviors in rodents.[9][10][11] It is based on the animal's natural aversion to open, elevated spaces and its innate tendency to explore novel environments.[12][13] A reduction in anxiety is inferred from an increase in the time spent and entries made into the open arms.[13][14]
Detailed Methodology:
-
Apparatus: A plus-shaped maze, typically elevated 50-55 cm off the floor, with two opposing open arms and two opposing closed arms (enclosed by high walls).[12][14] The material should be non-reflective and easy to clean.[12]
-
Habituation: Animals should be acclimated to the testing room for at least 30-60 minutes before the experiment begins.[9][12][14]
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at the specified dose. The time between injection and testing should be consistent (e.g., 30 minutes).
-
Procedure: The animal is placed on the central platform of the maze, facing one of the open arms.[13][15]
-
Testing: The animal is allowed to freely explore the maze for a single 5-minute session.[9][15] The session is recorded by an overhead video camera connected to a tracking software (e.g., ANY-maze).[9][14]
-
Data Analysis: Key parameters measured include the time spent in the open arms vs. closed arms and the number of entries into each arm type.[9][14] An entry is defined as the animal's center of mass crossing into an arm.[14] An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic-like effect.[4]
This test assesses anxiety-like behavior based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to brightly lit areas.[16] Anxiolytic compounds increase the time spent in the light compartment.
Detailed Methodology:
-
Apparatus: A box divided into two compartments: a small, dark chamber and a larger, brightly illuminated chamber, connected by an opening.[16]
-
Habituation: Mice are transported to the behavior room and allowed to habituate in darkness or under red light for at least 30 minutes.[17][18]
-
Drug Administration: 7-NI or vehicle is administered i.p. prior to testing.
-
Procedure: The animal is placed into the dark compartment, and the opening between the two compartments is unblocked after a few seconds.[16][18]
-
Testing: The animal is allowed to move freely between the two chambers for a 10-minute session.[16] Behavior is recorded using an IR-sensitive camera and tracking software.[16][17]
-
Data Analysis: The primary measures are the time spent in the light compartment and the number of transitions between the two compartments.[16] An increase in time spent in the light area suggests an anxiolytic effect.[8]
This test evaluates social behavior and anxiety by measuring the amount of time an animal spends interacting with an unfamiliar conspecific.[19] Anxiety can lead to social withdrawal, and anxiolytic agents are expected to increase social interaction time.[20]
Detailed Methodology:
-
Apparatus: A simple open field arena.[21] Some protocols use a three-chambered box or place the novel mouse in a small wire mesh enclosure to prevent fighting.[21][22]
-
Habituation: The test mouse is allowed to acclimate to the testing room for at least 30-60 minutes.[23] The animal may be habituated to the empty arena for a short period before the test.
-
Drug Administration: 7-NI or vehicle is administered i.p. to the test mouse prior to the session.
-
Procedure: The test mouse is placed in the arena with a novel, weight- and sex-matched "intruder" mouse.[23]
-
Testing: The pair is allowed to interact for a set period (e.g., 2.5 to 10 minutes).[21] The session is video-recorded for later analysis.
-
Data Analysis: An observer, often blind to the treatment conditions, scores the duration of active social behaviors, which include sniffing, following, grooming, and touching the partner.[19] An increase in the total time spent in social interaction is interpreted as an anxiolytic-like effect.
Conclusion and Future Directions
The selective nNOS inhibitor this compound consistently demonstrates anxiolytic-like properties across multiple preclinical models of anxiety, including the elevated plus maze, social interaction test, and light-dark box test.[4] Its mechanism of action is directly linked to the inhibition of nitric oxide synthesis in the brain, an effect that is reversible with the NO precursor L-arginine.[5]
While the data strongly support the involvement of the nitrergic system in the modulation of anxiety, the therapeutic potential of 7-NI itself is limited by its sedative effects and motor impairment at higher, more efficacious anxiolytic doses.[1][4][8] Nevertheless, this compound remains an invaluable pharmacological tool for elucidating the role of nNOS in psychiatric disorders. The compelling evidence gathered from studies using 7-NI validates neuronal nitric oxide synthase as a promising and innovative target for the development of a new generation of anxiolytic drugs with potentially novel mechanisms of action. Future research should focus on developing nNOS inhibitors with an improved therapeutic window, separating anxiolytic efficacy from sedative side effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders?: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Antidepressant-like effect of this compound in the forced swimming test in rats - ProQuest [proquest.com]
- 4. This compound, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like effects of this compound in the rat plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antidepressant- and anxiolytic-like effects of selective neuronal NOS inhibitor 1-(2-trifluoromethylphenyl)-imidazole in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elevated plus maze protocol [protocols.io]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 12. benchchem.com [benchchem.com]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. Light-dark box test for mice [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Social Interaction Test [bio-protocol.org]
- 22. Assessment of Social Interaction Behaviors [jove.com]
- 23. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]
7-Nitroindazole: A Technical Guide on its Inhibition of Neuronal Nitric Oxide Synthase and Attenuation of Penile Erection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of 7-Nitroindazole (7-NI) on penile erection, with a specific focus on its mechanism of action as a selective inhibitor of neuronal nitric oxide synthase (nNOS). Penile erection is a complex neurovascular process primarily mediated by nitric oxide (NO), and nNOS is a key enzyme responsible for NO production in the nerves supplying the corpus cavernosum. This document details the signaling pathways involved, presents quantitative data on the inhibitory effects of 7-NI from in vivo and in vitro studies, and provides detailed experimental protocols for assessing erectile function and nNOS activity. The information is intended to serve as a valuable resource for researchers and professionals in the fields of sexual medicine, pharmacology, and drug development.
Introduction
Penile erection is a hemodynamic process resulting from the relaxation of the smooth muscle of the corpus cavernosum, which allows for increased blood flow into the penis.[1][2] This relaxation is principally mediated by the neurotransmitter nitric oxide (NO).[2][3] NO is synthesized from L-arginine by the enzyme nitric oxide synthase (NOS), which exists in three isoforms: neuronal (nNOS or NOS-1), endothelial (eNOS or NOS-3), and inducible (iNOS or NOS-2).[4]
Within the context of penile erection, nNOS, localized in the non-adrenergic, non-cholinergic (NANC) nerves innervating the corpus cavernosum, is considered a primary mediator of the initial phase of smooth muscle relaxation.[5][6] this compound (7-NI) is a well-characterized compound that has been extensively studied as a selective inhibitor of nNOS.[7][8] Understanding the impact of 7-NI on penile erection provides crucial insights into the physiological role of nNOS in this process and offers a valuable tool for the development of novel therapeutics for erectile dysfunction (ED) and other related disorders.
Signaling Pathway of Penile Erection and nNOS Inhibition
The process of penile erection is initiated by sexual stimulation, which leads to the activation of parasympathetic nerves. This activation triggers the release of NO from NANC nerve terminals in the penis. The signaling cascade is as follows:
-
NO Release: nNOS in the cavernous nerves catalyzes the production of NO from L-arginine.[4]
-
Guanylate Cyclase Activation: NO diffuses into the adjacent smooth muscle cells of the corpus cavernosum and activates the enzyme soluble guanylate cyclase (sGC).
-
cGMP Production: Activated sGC converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Protein Kinase G Activation: Increased levels of cGMP activate protein kinase G (PKG).
-
Calcium Sequestration: PKG activation leads to the phosphorylation of various downstream targets, resulting in the opening of potassium channels and the sequestration of intracellular calcium into the sarcoplasmic reticulum.
-
Smooth Muscle Relaxation: The decrease in intracellular calcium concentration causes the relaxation of the cavernosal smooth muscle.
-
Erection: Smooth muscle relaxation allows for the engorgement of the sinusoidal spaces with blood, leading to penile erection.
This compound acts as a competitive inhibitor of nNOS, binding to the enzyme's active site and preventing the synthesis of NO.[7] This inhibition disrupts the initial and crucial step of the signaling cascade, thereby preventing the downstream events that lead to smooth muscle relaxation and penile erection.
Visualization of Signaling Pathways
Caption: Signaling pathway of penile erection and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the quantitative data from key studies investigating the effects of this compound.
Table 1: In Vivo Effect of this compound on Penile Erection in Rats
| Treatment Group | Dose (mg/kg) | Intracavernosal Pressure (cm H₂O) | % Inhibition of Erection |
| Control (Vehicle) | - | 55.5 ± 4.0 | 0% |
| This compound | 5 | 26.5 ± 2.8 | 52.3% |
| This compound | 50 | 6.2 ± 2.1 | 88.8% |
| Data from an in vivo study in a rat animal model.[5] Intracavernosal pressure was measured following cavernous nerve stimulation. |
Table 2: In Vitro Inhibitory Activity of this compound on NOS Isoforms
| NOS Isoform | IC₅₀ (µM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Species |
| nNOS | 0.47 | - | - | Rat |
| eNOS | 0.7 | ~1.5 | - | Bovine |
| iNOS | 91 | - | ~194 | Murine |
| IC₅₀ values represent the concentration of 7-NI required to inhibit 50% of the enzyme activity.[4] Selectivity is expressed as the ratio of IC₅₀ values. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo Measurement of Intracavernosal Pressure (ICP) in Rats
This protocol is adapted from studies evaluating erectile function in rodent models.[5]
4.1.1. Animal Preparation:
-
Adult male Sprague-Dawley rats (250-300g) are used.
-
Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane) and maintain a stable plane of anesthesia throughout the experiment.
-
Place the animal in a supine position on a heating pad to maintain body temperature.
4.1.2. Surgical Procedure:
-
Make a midline abdominal incision to expose the bladder and prostate.
-
Identify the major pelvic ganglion (MPG) and the cavernous nerve.
-
Place a bipolar platinum hook electrode around the cavernous nerve for electrical stimulation.
-
Expose the crus of the corpus cavernosum by retracting the ischiocavernosus muscle.
-
Insert a 23-gauge needle connected to a pressure transducer via PE-50 tubing into the crus of the corpus cavernosum to measure ICP.
-
(Optional) Cannulate the carotid artery to measure mean arterial pressure (MAP) for normalization of ICP data (ICP/MAP ratio).
4.1.3. Experimental Procedure:
-
Administer this compound (dissolved in a suitable vehicle like arachis oil) or the vehicle alone via intraperitoneal (i.p.) injection at the desired doses (e.g., 5 mg/kg and 50 mg/kg).[5]
-
Allow a sufficient time for the compound to take effect (e.g., 30 minutes).
-
Stimulate the cavernous nerve with an electrical stimulator (e.g., parameters: 5V, 1 ms, 16 Hz for 60 seconds).
-
Record the maximal ICP during nerve stimulation.
-
Allow a recovery period between stimulations.
In Vitro nNOS Inhibition Assay (Griess Reagent Method)
This protocol is a generalized method for determining NOS activity based on the measurement of nitrite (B80452), a stable breakdown product of NO.
4.2.1. Reagents and Materials:
-
Purified nNOS enzyme
-
L-arginine (substrate)
-
NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin, calmodulin (cofactors)
-
This compound (inhibitor)
-
Griess Reagent (Component A: sulfanilamide (B372717) in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Nitrite standard solution
-
96-well microplate
-
Microplate reader
4.2.2. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified nNOS enzyme, and all necessary cofactors.
-
Add varying concentrations of this compound or vehicle to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding L-arginine to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction.
-
Add Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent Component B to each well and incubate for another 5-10 minutes. A colored product will form in the presence of nitrite.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Generate a standard curve using the nitrite standard solution.
-
Calculate the concentration of nitrite produced in each sample and determine the percentage of nNOS inhibition for each concentration of this compound. The IC₅₀ value can then be calculated using non-linear regression analysis.
Visualization of Experimental Workflow
Caption: A typical experimental workflow for evaluating the effects of this compound.
Conclusion
This compound serves as a potent and relatively selective inhibitor of neuronal nitric oxide synthase. Its administration leads to a dose-dependent inhibition of penile erection in animal models, providing strong evidence for the critical role of nNOS-derived NO in initiating this physiological process. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers investigating the mechanisms of erectile function and for professionals involved in the development of novel pharmacological agents targeting the nitric oxide signaling pathway. Further research into more selective nNOS inhibitors may lead to new therapeutic strategies for erectile dysfunction with potentially fewer side effects compared to non-selective NOS inhibitors.
References
- 1. Relatively selective neuronal nitric oxide synthase inhibition by this compound in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents [jove.com]
- 3. A protocol for assessment of intracavernosal pressure in a rat model [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a selective inhibitor of penile erection: an in vivo study in a rat animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Nitroindazole: A Neuroprotective Agent Against MPTP-Induced Neurotoxicity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, inducing a condition in primates that closely resembles Parkinson's disease.[1][2] This has established the MPTP model as a cornerstone in Parkinson's disease research. The neurotoxic effects of MPTP are mediated by its metabolite, 1-methyl-4-phenylpyridinium (MPP+), which is formed through the action of monoamine oxidase B (MAO-B).[3][4] MPP+ is then taken up by dopaminergic neurons, where it inhibits mitochondrial respiration, leading to cell death.[4][5]
Emerging evidence has highlighted the role of nitric oxide (NO) in the cascade of events leading to MPTP-induced neurotoxicity.[6][7] 7-Nitroindazole (7-NI) has been identified as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for NO production in neurons.[8] This technical guide provides a comprehensive overview of the role of this compound in protecting against MPTP-induced neurotoxicity, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways.
Mechanism of Action of this compound
The primary neuroprotective mechanism of this compound against MPTP-induced toxicity is attributed to its inhibition of neuronal nitric oxide synthase (nNOS).[6][8] By blocking nNOS, 7-NI prevents the excessive production of nitric oxide (NO), a key mediator of neuronal damage in this model. One of the proposed downstream effects of excess NO is its reaction with superoxide (B77818) radicals to form the highly reactive peroxynitrite (ONOO-), which can cause nitration of tyrosine residues and contribute to cellular damage.[8] Treatment with 7-NI has been shown to attenuate the MPTP-induced increase in 3-nitrotyrosine, a marker of peroxynitrite-mediated damage.[8]
While the principal mechanism is nNOS inhibition, some studies suggest that 7-NI may also exert its protective effects through other pathways. It has been reported that 7-NI can act as a reversible inhibitor of monoamine oxidase-B (MAO-B), the enzyme that converts MPTP to its toxic metabolite MPP+.[3][9][10] This action would reduce the formation of MPP+ and consequently lessen the subsequent neurotoxic cascade.[9] However, other studies have reported that 7-NI has no significant effect on MAO-B activity in vivo or in vitro, suggesting that its primary protective role is indeed through nNOS inhibition.[8]
Quantitative Data on the Neuroprotective Effects of this compound
The neuroprotective efficacy of this compound has been quantified in various studies, primarily by measuring the levels of dopamine (B1211576) and its metabolites, as well as the survival of dopaminergic neurons.
| Animal Model | MPTP Dosing Regimen | 7-NI Dose | Striatal Dopamine Levels (% of Control) | Striatal DOPAC Levels (% of Control) | Striatal HVA Levels (% of Control) | Reference |
| C57BL/6 Mice | 20 mg/kg, s.c. (single injection) | 50 mg/kg, i.p. | Almost complete protection | Almost complete protection | Almost complete protection | [9] |
| Mice | Not specified | 50 mg/kg | Almost complete protection | Almost complete protection | Almost complete protection | [8] |
| Baboons | Not specified | Not specified | Profound protection | - | - | [1] |
| Animal Model | MPTP Dosing Regimen | 7-NI Dose | Substantia Nigra Tyrosine Hydroxylase-Positive Neurons | Reference |
| Mice | Not specified | Not specified | Dramatic protection against reduction in numbers | [6] |
| Baboons | Not specified | Not specified | Protection against loss | [1] |
Experimental Protocols
MPTP-Induced Neurotoxicity Model in Mice
A widely used protocol to induce Parkinsonism in mice involves the systemic administration of MPTP.[11][12]
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Saline (0.9% NaCl)
-
This compound
-
Vehicle for 7-NI (e.g., corn oil, DMSO)
-
C57BL/6 mice (male, 8-10 weeks old)
Procedure:
-
MPTP Administration: Prepare a solution of MPTP in saline. A common regimen involves four intraperitoneal (i.p.) injections of MPTP (e.g., 18-20 mg/kg) at 2-hour intervals.[11]
-
This compound Administration: 7-NI is typically administered intraperitoneally. A common protective dose is 50 mg/kg.[8][9] The timing of 7-NI administration can vary, but it is often given shortly before or concurrently with the MPTP injections.
-
Tissue Collection: Animals are typically sacrificed 7 to 21 days after the final MPTP injection.[11] Brains are rapidly removed and dissected to isolate the striatum and substantia nigra for subsequent analysis.
Biochemical Analysis of Dopamine and its Metabolites
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is the standard method for quantifying dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) in brain tissue.[13][14]
Procedure:
-
Sample Preparation: Homogenize the dissected striatal tissue in a suitable buffer (e.g., perchloric acid).
-
Centrifugation: Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Injection: Inject the supernatant into the HPLC system.
-
Separation and Detection: The compounds are separated on a reverse-phase column and detected by an electrochemical detector.
-
Quantification: Concentrations are determined by comparing peak areas to those of known standards.
Immunohistochemical Analysis of Tyrosine Hydroxylase
Immunohistochemistry for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is used to visualize and quantify dopaminergic neurons in the substantia nigra.[15][16][17]
Procedure:
-
Tissue Preparation: Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde). Post-fix the brains in the same fixative and then transfer to a sucrose (B13894) solution for cryoprotection.
-
Sectioning: Cut coronal sections of the brain, including the substantia nigra, using a cryostat or vibratome.
-
Immunostaining:
-
Block non-specific binding sites with a blocking solution (e.g., normal serum).
-
Incubate the sections with a primary antibody against tyrosine hydroxylase.
-
Wash and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin complex (ABC) method.
-
Visualize the staining with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
-
Quantification: Count the number of TH-positive neurons in the substantia nigra pars compacta using stereological methods.
Signaling Pathways and Experimental Workflow
MPTP Neurotoxicity and 7-NI Protection Pathway
Caption: MPTP is converted to MPP+, which enters dopaminergic neurons and causes neurotoxicity via mitochondrial inhibition and nNOS activation. 7-NI blocks this pathway by inhibiting nNOS.
Experimental Workflow for Assessing 7-NI Neuroprotection
Caption: Workflow for evaluating 7-NI's neuroprotective effects, from animal treatment to biochemical and histological analyses.
Conclusion
This compound has demonstrated significant neuroprotective effects in the MPTP model of Parkinson's disease. Its primary mechanism of action is the inhibition of neuronal nitric oxide synthase, thereby mitigating the downstream damaging effects of nitric oxide and peroxynitrite. The quantitative data from both rodent and primate models consistently show that 7-NI can prevent the depletion of striatal dopamine and protect dopaminergic neurons in the substantia nigra from MPTP-induced degeneration. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of 7-NI and other nNOS inhibitors for neurodegenerative diseases like Parkinson's. The signaling pathway and workflow diagrams visually summarize the key mechanisms and experimental approaches in this field of research.
References
- 1. Inhibition of neuronal nitric oxide synthase prevents MPTP-induced parkinsonism in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by (R)-deprenyl and this compound in the MPTP C57BL/6 mouse model of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of neuronal nitric oxide in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Inhibition of neuronal nitric oxide synthase by this compound protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of monoamine oxidase contributes to the protective effect of this compound against MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The neuronal nitric oxide synthase inhibitor this compound also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. modelorg.com [modelorg.com]
- 12. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical evaluation of the neurotoxicity of MPTP and MPP⁺ in embryonic and newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Restoration of MPTP-induced Dopamine and Tyrosine Hydroxylase Depletion in the Mouse Brain Through Ethanol and Nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 16. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 17. researchgate.net [researchgate.net]
Foundational Research on 7-Nitroindazole and NMDA Receptor Pathways: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the foundational research concerning 7-Nitroindazole (7-NI) and its interaction with the N-methyl-D-aspartate (NMDA) receptor signaling pathway. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes complex pathways and workflows.
Introduction: The Intersection of this compound and NMDA Receptor Signaling
The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1] However, its overactivation leads to excessive calcium (Ca²⁺) influx, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity.[1][2] This process is implicated in various neurodegenerative disorders and ischemic brain injury.[2][3]
A key downstream effector of NMDA receptor activation is neuronal nitric oxide synthase (nNOS), the enzyme responsible for producing nitric oxide (NO) in neurons.[4][5] Excessive NO production contributes significantly to excitotoxic cell death through the formation of damaging free radicals like peroxynitrite.[4][6]
This compound (7-NI) is a heterocyclic small molecule that has been extensively characterized as a potent and selective inhibitor of nNOS.[7][8] Its ability to cross the blood-brain barrier and preferentially inhibit the neuronal isoform over endothelial (eNOS) or inducible (iNOS) isoforms makes it an invaluable tool for investigating the specific role of neuronally-derived NO in physiological and pathological processes.[9][10][11] This guide delves into the core mechanisms of the 7-NI/NMDA pathway, supported by experimental data and protocols.
The NMDA Receptor and nNOS Signaling Cascade
Activation of the NMDA receptor is a multi-step process requiring the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg²⁺) block.[1] Upon activation, the channel opens, allowing a significant influx of Ca²⁺ into the postsynaptic neuron. This surge in intracellular Ca²⁺ acts as a second messenger, activating numerous downstream enzymes, including nNOS. The activated nNOS then catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process.
Mechanism of Inhibition by this compound
This compound acts as a selective inhibitor of nNOS, thereby decoupling NMDA receptor activation from NO-mediated neurotoxicity.[6] It competes with both L-arginine and the cofactor tetrahydrobiopterin (B1682763) at the enzyme's active site.[4] By inhibiting nNOS, 7-NI effectively reduces the production of NO following excitotoxic insults, which has been shown to be neuroprotective in various models of neuronal damage, including those induced by MPTP and cerebral ischemia.[3][6] Importantly, at effective concentrations, 7-NI shows significantly less inhibition of eNOS, thus avoiding major cardiovascular side effects like hypertension that are common with non-selective NOS inhibitors.[10][11][12]
Quantitative Data Summary
The efficacy and selectivity of this compound have been quantified across numerous studies. The following tables summarize key data points for easy comparison.
Table 1: In Vitro Inhibitory Potency of this compound
| Enzyme Target | IC₅₀ Value | Species/Tissue Source | Reference |
|---|---|---|---|
| nNOS | 0.47 µM | Mouse Cerebellum | [10] |
| nNOS | ~17 µg/mL (~104 µM) | Rat Hippocampus (in vivo microdialysis) |[13] |
Note: IC₅₀ values can vary based on experimental conditions and assay type.
Table 2: Effective Doses of this compound in In Vivo Models
| Model / Effect | Species | Dose Range | Route | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| MPTP-induced Neurotoxicity | Mouse | 25-50 mg/kg | i.p. | Dose-dependent protection against dopamine (B1211576) depletion. | [6] |
| Forebrain Ischemia | Rat | 25 mg/kg | i.p. | Reduced delayed neuronal damage. | [3] |
| Antinociception (Formalin test) | Mouse | 10-50 mg/kg | i.p. | Dose-related antinociceptive effect (ED₅₀ = 26 mg/kg). | [10][12] |
| NMDA-induced Vasodilation | Rabbit | 50 mg/kg | i.p. | Inhibited cerebral vasodilation by 30-40%. | [5][11] |
| Iron-induced Neurotoxicity | Rat | 30 mg/kg/day | i.p. | Decreased hippocampal neuron loss from 43% to 11%. | [14] |
| Cocaine-induced nNOS activity | Rat | 25 mg/kg | i.p. | Restored cocaine-elevated nNOS activity to control levels. |[4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. Below are synthesized protocols for representative in vivo and in vitro experiments.
This protocol outlines a general procedure for assessing the neuroprotective effects of 7-NI in a rat model of global cerebral ischemia.
-
Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats (250-300g).
-
House animals under standard laboratory conditions with ad libitum access to food and water.
-
Anesthetize rats (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail) and maintain body temperature at 37°C.
-
-
Drug Administration:
-
Induction of Global Ischemia:
-
Employ a standard model, such as the four-vessel occlusion model.
-
Isolate and temporarily occlude both common carotid arteries with surgical clips.
-
Induce hypotension to ensure consistent ischemic injury.
-
Maintain occlusion for a defined period (e.g., 20 minutes) to induce delayed neuronal damage, particularly in the hippocampus.[3]
-
Remove clips to allow reperfusion and suture all incisions.
-
-
Post-Operative Care and Analysis:
-
Allow animals to recover for a set period (e.g., 7 days).
-
Perform intracardial perfusion with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Harvest brains and process for histological analysis (e.g., Nissl or Fluoro-Jade staining).
-
Quantify neuronal survival in vulnerable regions like the hippocampal CA1 area using unbiased stereological techniques.[14]
-
Statistically compare neuron counts between the 7-NI, vehicle, and sham groups to determine the degree of neuroprotection.
-
This protocol measures nNOS activity by quantifying the production of nitrite (B80452), a stable breakdown product of NO, using the Griess reagent.
-
Reagent Preparation:
-
Enzyme Source: Homogenized brain tissue (e.g., cerebellum) or purified recombinant nNOS.
-
Reaction Buffer: E.g., 50 mM HEPES buffer (pH 7.4) containing necessary cofactors: NADPH, FAD, FMN, and tetrahydrobiopterin.
-
Substrate: L-Arginine.
-
Inhibitor: this compound dissolved in DMSO, with serial dilutions to generate a dose-response curve.
-
Griess Reagent: A solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, enzyme source, and varying concentrations of 7-NI (or vehicle for control).
-
Pre-incubate the plate for 10-15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding L-Arginine to each well.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction (e.g., by adding a zinc sulfate (B86663) solution to precipitate proteins).
-
-
Nitrite Detection:
-
Centrifuge the plate to pellet precipitated proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Add the Griess Reagent to each well. This will react with nitrite to form a magenta-colored azo compound.
-
Incubate at room temperature for 10-15 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at ~540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite produced in each sample.
-
Determine the percentage of nNOS inhibition for each 7-NI concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value.[15]
-
Conclusion
The foundational research on this compound has firmly established it as a selective and effective inhibitor of neuronal nitric oxide synthase. Its interaction with the NMDA receptor pathway is indirect but critically important: by blocking the downstream production of nitric oxide, 7-NI mitigates the neurotoxic consequences of NMDA receptor overactivation. The quantitative data and experimental protocols summarized herein underscore its value as a pharmacological tool for dissecting the roles of neuronal NO in health and disease. This body of work provides a strong basis for further investigation into nNOS inhibitors as potential therapeutic agents for neurological disorders characterized by excitotoxicity.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. NMDA-mediated toxicity to striatal neurons is not reversed by this compound, an inhibitor of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective inhibitor of neuronal nitric oxide synthase, this compound, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits brain nitric oxide synthase and cerebral vasodilatation in response to N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of neuronal nitric oxide synthase by this compound protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
- 9. Relatively selective neuronal nitric oxide synthase inhibition by this compound in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of this compound, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotection by this compound against iron-induced hippocampal neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Modulatory Role of 7-Nitroindazole on Isoflurane Anesthesia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the initial studies exploring the effects of 7-Nitroindazole (7-NI), a selective inhibitor of neuronal nitric oxide synthase (nNOS), on the anesthetic properties of isoflurane (B1672236). The following sections provide a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers investigating the mechanisms of general anesthesia and the potential for adjunctive therapeutic strategies.
Core Findings: Potentiation of Isoflurane Anesthesia
Initial research indicates that this compound significantly potentiates the anesthetic effects of isoflurane, primarily evidenced by a dose-dependent reduction in the Minimum Alveolar Concentration (MAC). MAC is a standard measure of anesthetic potency, representing the concentration of an inhaled anesthetic at which 50% of subjects do not move in response to a noxious stimulus.
The inhibition of the nitric oxide (NO) synthase pathway by 7-NI has been shown to decrease the level of consciousness and augment sedation and analgesia, suggesting a direct interaction with the neurobiological pathways governing the anesthetic state.[1] Notably, as a selective inhibitor of the neuronal isoform of NO synthase, 7-NI offers the advantage of dissociating the central nervous system effects from the cardiovascular effects often seen with non-selective NOS inhibitors.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings from foundational studies on the effect of this compound on isoflurane MAC in rodent models.
| Animal Model | 7-NI Dose (mg/kg, i.p.) | Isoflurane MAC Reduction (%) | Reference |
| Sprague-Dawley Rats | 60 | 18.7 | [2] |
| Sprague-Dawley Rats | 120 | 39.0 | [2] |
| Sprague-Dawley Rats | >120 | 43.0 ± 1.7 (maximal effect) | [1] |
Note: One study on sevoflurane (B116992) in rats reported a 41.2% and 44.2% MAC reduction with 50 mg/kg and 100 mg/kg of 7-NI respectively, highlighting a potentially greater effect or differences in experimental design.[2]
Experimental Protocols
The methodologies employed in these initial studies provide a blueprint for future research in this area. Below are detailed protocols for key experimental procedures.
Animal Models and Anesthesia Induction
-
Species: Sprague-Dawley rats have been predominantly used in these initial investigations.[1]
-
Anesthesia Induction: Anesthesia is typically induced with isoflurane delivered in oxygen. The initial concentration is gradually increased until the animal loses its righting reflex.
-
Maintenance: For the duration of the experiment, a stable plane of anesthesia is maintained by adjusting the inspired isoflurane concentration.
Drug Administration
-
This compound (7-NI): 7-NI is administered via intraperitoneal (i.p.) injection.[1]
-
Vehicle: Due to its solubility, 7-NI is typically dissolved in a vehicle such as arachis oil or peanut oil before administration.[1][2]
-
Timing: 7-NI is generally administered 30 minutes prior to the determination of the experimental MAC to allow for adequate absorption and distribution.[1]
Determination of Minimum Alveolar Concentration (MAC)
-
Baseline MAC Determination: Before the administration of any test substance, the baseline MAC of isoflurane is determined for each animal.
-
Equilibration: The animal is allowed to equilibrate to a set end-tidal concentration of isoflurane for a period of 15-20 minutes.
-
Noxious Stimulus: A standardized noxious stimulus, such as a tail clamp, is applied.
-
Response Assessment: The animal's response to the stimulus is observed. A positive response is defined as purposeful movement of the head or limbs.
-
Concentration Adjustment: The end-tidal isoflurane concentration is then adjusted up or down in small increments (e.g., 0.1-0.2%) based on the animal's response.
-
Bracketing: This process is repeated until the concentrations at which the animal does and does not respond to the stimulus are bracketed. The MAC is calculated as the average of these two concentrations.
-
Post-Drug MAC Determination: Following the administration of 7-NI, the entire MAC determination process is repeated.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Concluding Remarks
The initial studies on this compound's effect on isoflurane anesthesia provide compelling evidence for the involvement of the neuronal nitric oxide synthase pathway in mediating the anesthetic state. The ability of 7-NI to significantly reduce the MAC of isoflurane opens avenues for the development of anesthetic adjuvants that could potentially reduce the required doses of potent inhalational agents, thereby minimizing dose-dependent side effects. Further research is warranted to fully elucidate the precise molecular interactions and to explore the clinical translatability of these findings. This guide serves as a starting point for researchers aiming to build upon this foundational knowledge.
References
- 1. Effect of the neuronal nitric oxide synthase inhibitor this compound on the righting reflex ED50 and minimum alveolar concentration during sevoflurane anaesthesia in rats | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 2. Effects of gaseous anesthetics nitrous oxide and xenon on ligand-gated ion channels. Comparison with isoflurane and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of 7-Nitroindazole in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of 7-Nitroindazole (7-NI), a selective inhibitor of neuronal nitric oxide synthase (nNOS), in rat models. The following protocols and data have been synthesized from established experimental findings to ensure reproducibility and accuracy in research settings.
Overview and Mechanism of Action
This compound is a potent and selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS).[1][2] By competing with both L-arginine and tetrahydrobiopterin, 7-NI effectively reduces the production of nitric oxide (NO) in neuronal tissues.[2] This targeted inhibition makes 7-NI a valuable tool for investigating the physiological and pathophysiological roles of neuronally derived NO in various contexts, including neurodegeneration, neuropathic pain, and behavioral disorders.[3] Overproduction of NO by nNOS is implicated in neurotoxicity, and 7-NI has been shown to exert neuroprotective effects by mitigating this overproduction.[2][4]
The primary signaling pathway affected by this compound is the L-arginine-NO-cGMP pathway. By inhibiting nNOS, 7-NI prevents the conversion of L-arginine to L-citrulline and NO. This reduction in NO leads to decreased activation of soluble guanylate cyclase (sGC), resulting in lower levels of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in various cellular processes.
Caption: Signaling pathway inhibited by this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vivo use of this compound in rats, compiled from various studies.
Table 1: Dosage and Administration
| Parameter | Value | Vehicle | Route of Administration | Rat Strain | Reference |
| Dosage Range | 5 - 120 mg/kg | Peanut Oil, Saline | Intraperitoneal (i.p.), Intravenous (i.v.) | Sprague-Dawley, Wistar | [2][5][6][7][8][9][10] |
| Commonly Used i.p. Doses | 25 mg/kg, 50 mg/kg | Peanut Oil | i.p. | Sprague-Dawley, Wistar | [1][2][6][9] |
| Intravenous Dose | 10 mg/kg | Nanoemulsions | i.v. | Wistar | [5] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value | Experimental Conditions | Reference |
| Time to Effect | Rapid (within 2 hours) | 25 mg/kg i.p. in Sprague-Dawley rats | [1] |
| Effect on Hippocampal NO | ~50% decrease | 25 mg/kg i.p. every 2h for 14h | [1] |
| Apparent IC50 | ~17 µg/mL | For decrease in NOS activity | [1] |
| Effect on nNOS Activity | 40% decrease | 25 mg/kg i.p. for 7 days in Wistar rats | [2] |
| Plasma Half-life | Short | Free drug administered intravenously | [5] |
Experimental Protocols
The following are detailed protocols for common in vivo applications of this compound in rats.
Protocol for Investigating Neuroprotective Effects Against Cocaine-Induced Oxidative Stress
This protocol is adapted from a study investigating the antioxidant and neuroprotective activity of 7-NI in a rat model of cocaine administration.[2]
Experimental Workflow:
Caption: Workflow for neuroprotection study.
Materials:
-
Male Wistar rats
-
This compound (Sigma-Aldrich or equivalent)
-
Cocaine hydrochloride (or as per experimental design)
-
Vehicle: Saline or Peanut Oil
-
Standard laboratory equipment for i.p. injections, animal handling, and tissue collection.
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats to the housing conditions for at least one week before the experiment.
-
Group Allocation: Randomly divide the animals into four groups (n=12 per group):
-
Group 1 (Control): Receives saline i.p. for 7 days.
-
Group 2 (Cocaine): Receives cocaine (15 mg/kg, i.p.) for 7 days.
-
Group 3 (7-NI): Receives 7-NI (25 mg/kg, i.p.) for 7 days.
-
Group 4 (Combination): Receives 7-NI (25 mg/kg, i.p.) 30 minutes prior to cocaine (15 mg/kg, i.p.) for 7 days.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in the chosen vehicle. Peanut oil is a common vehicle.[1]
-
Administer the respective treatments intraperitoneally once daily for seven consecutive days.
-
-
Tissue Collection and Analysis:
-
On the eighth day, euthanize the animals according to approved institutional protocols (e.g., decapitation).
-
Rapidly dissect the brain and process for biochemical analyses, including:
-
Measurement of malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
Quantification of reduced glutathione (B108866) (GSH) levels.
-
Assays for antioxidant enzyme activities (e.g., superoxide (B77818) dismutase, catalase).
-
Determination of nNOS activity.
-
-
Protocol for Assessing Effects on Global Cerebral Ischemia
This protocol is based on a study evaluating the neuroprotective effects of 7-NI in a rat model of forebrain ischemia.[9]
Experimental Workflow:
Caption: Workflow for cerebral ischemia study.
Materials:
-
Male rats (strain as per experimental design)
-
This compound
-
Vehicle (e.g., Peanut Oil)
-
Anesthetics
-
Surgical equipment for four-vessel occlusion
-
Monitoring equipment for EEG and temperature
-
Histology equipment and reagents
Procedure:
-
Surgical Preparation: Anesthetize the rats and induce global cerebral ischemia using the four-vessel occlusion model for 20 minutes.
-
Treatment Administration:
-
Immediately following carotid clamping, administer 7-NI (25 mg/kg, i.p.) or the vehicle.
-
Administer a second dose one hour later.
-
-
Monitoring: Continuously monitor electroencephalogram (EEG), brain, and body temperature throughout the anesthesia period.
-
Post-Ischemic Recovery: Allow the animals to recover for 7 days with appropriate post-operative care.
-
Histological Analysis: After the recovery period, perfuse the animals and process the brains for histological analysis to evaluate neuronal damage, particularly in the hippocampal CA1 region. This includes lesion scoring and counting surviving neurons.
Important Considerations
-
Solubility: this compound has low aqueous solubility.[5] Therefore, it is often dissolved in vehicles like peanut oil for in vivo administration.
-
Selectivity: While 7-NI is a selective inhibitor of nNOS, at higher doses, it may also affect endothelial NOS (eNOS).[6] It is crucial to use appropriate doses to maintain selectivity.
-
Anesthetics: The choice of anesthetic can influence the cardiovascular effects of 7-NI. For instance, halothane (B1672932) can suppress the pressor effect of 7-NI.[6]
-
Control Groups: Always include appropriate vehicle control groups in the experimental design. In studies investigating the NO pathway, co-administration with L-arginine can be used to confirm that the effects of 7-NI are due to NO synthesis inhibition.[6][9][10]
By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively utilize this compound as a tool to investigate the roles of neuronal nitric oxide in various physiological and pathological processes in rats.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of neuronal nitric oxide synthase by this compound protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, biodistribution, and in vivo toxicity of this compound loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence from its cardiovascular effects that this compound may inhibit endothelial nitric oxide synthase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound: a selective inhibitor of penile erection: an in vivo study in a rat animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective inhibitor of neuronal nitric oxide synthase, this compound, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anxiolytic-like effects of this compound in the rat plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of 7-Nitroindazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and intraperitoneal (i.p.) administration of 7-Nitroindazole (7-NI), a selective neuronal nitric oxide synthase (nNOS) inhibitor, for in vivo studies in rodent models.
Overview and Key Considerations
This compound is a valuable tool for investigating the role of neuronal nitric oxide in various physiological and pathological processes. Due to its poor aqueous solubility, proper preparation is crucial for accurate and safe intraperitoneal delivery. The following protocols are based on established laboratory practices and scientific literature.
Key Biological Context: this compound selectively inhibits nNOS, an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues. NO is a critical signaling molecule involved in neurotransmission, synaptic plasticity, and neurotoxicity. By inhibiting nNOS, 7-NI allows researchers to explore the downstream effects of reduced neuronal NO production in models of neurological disorders, pain, and inflammation.
Mechanism of Action Signaling Pathway:
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and administration of this compound.
| Parameter | Value | Notes |
| Solubility | ||
| DMSO | Up to 100 mg/mL (612.97 mM).[1] Ultrasonic agitation may be required.[1] Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[1][2] | |
| Ethanol | Up to 20 mM.[2][3] | |
| Vehicle for Intraperitoneal Injection | ||
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | For initial stock solution preparation. |
| Diluent | Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS) | To dilute the DMSO stock to the final injection volume. |
| Final DMSO Concentration | ≤ 10% (v/v) | To minimize toxicity and vehicle-induced effects. For chronic studies, ≤ 5% is recommended. |
| Dosage for Intraperitoneal Injection (Rodent Models) | ||
| Effective Dose Range | 5 - 120 mg/kg | The optimal dose will vary depending on the animal model and the specific research question.[1] |
| Common Doses Reported | 25 mg/kg, 30 mg/kg, 50 mg/kg | Frequently cited in studies investigating neuroprotection and behavioral effects. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Adding DMSO: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 50 mg/mL).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate in a water bath for 5-10 minutes. Visually inspect to ensure a clear solution with no particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Preparation of Final Injection Solution
This protocol details the dilution of the this compound stock solution to the final concentration for intraperitoneal injection.
Materials:
-
This compound stock solution (from Protocol 3.1)
-
Sterile 0.9% Saline or PBS
-
Sterile syringes and needles (25-27 gauge)
-
Sterile conical tubes
Procedure:
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculation: Calculate the required volume of the stock solution and the diluent (sterile saline or PBS) to achieve the desired final dose and a final DMSO concentration of ≤ 10%.
-
Example Calculation for a 25 mg/kg dose in a 25g mouse with a final injection volume of 200 µL and 10% DMSO:
-
Dose per mouse: 25 mg/kg * 0.025 kg = 0.625 mg
-
Required amount of 50 mg/mL stock solution: 0.625 mg / 50 mg/mL = 0.0125 mL = 12.5 µL
-
To achieve 10% DMSO in a 200 µL final volume, the volume of the DMSO stock solution should be: 200 µL * 0.10 = 20 µL. In this case, a lower concentration stock solution would be needed to achieve the desired dose within the 10% DMSO limit. Let's adjust the stock concentration for this example to 31.25 mg/mL.
-
Recalculated required amount of 31.25 mg/mL stock solution: 0.625 mg / 31.25 mg/mL = 0.02 mL = 20 µL
-
Volume of saline/PBS: 200 µL (total volume) - 20 µL (stock solution) = 180 µL
-
-
-
Dilution: In a sterile conical tube, add the calculated volume of sterile saline or PBS. Then, add the calculated volume of the this compound stock solution.
-
Mixing: Gently vortex the solution to ensure it is homogenous.
-
Drawing into Syringe: Draw the final injection solution into a sterile syringe fitted with a 25-27 gauge needle.
Workflow for Injection Solution Preparation:
Caption: Workflow for preparing 7-NI injection solution.
Intraperitoneal Injection Protocol (Mouse)
This protocol outlines the standard procedure for administering the prepared this compound solution via intraperitoneal injection in a mouse.
Materials:
-
Prepared this compound injection solution in a syringe
-
70% Ethanol
-
Sterile gauze or cotton swabs
-
Appropriate animal restraint device (optional)
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse, exposing the abdomen. The scruff-of-the-neck technique is commonly used.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Site Preparation: Clean the injection site with a sterile gauze pad or cotton swab soaked in 70% ethanol.
-
Needle Insertion: Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (e.g., urine or blood) is aspirated. If fluid is drawn, withdraw the needle and prepare a new sterile syringe and needle before attempting the injection again at a slightly different location.
-
Injection: Once correct placement is confirmed, inject the solution smoothly and steadily.
-
Needle Withdrawal: Withdraw the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.
Logical Flow of Intraperitoneal Injection:
References
Application Notes and Protocols for 7-Nitroindazole in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of 7-Nitroindazole (7-NI), a selective inhibitor of neuronal nitric oxide synthase (nNOS), in mouse experimental models. The information is compiled to assist in the design and execution of in vivo studies.[1][2]
Mechanism of Action
This compound is a heterocyclic small molecule that acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS).[1] By competing with both L-arginine and tetrahydrobiopterin (B1682763) at the active site of the enzyme, 7-NI blocks the synthesis of nitric oxide (NO) in neuronal tissues.[2][3] NO is a crucial signaling molecule involved in various physiological and pathological processes in the brain, including neurotransmission, synaptic plasticity, and excitotoxicity.[4] Inhibition of nNOS by 7-NI can therefore modulate these processes and has been investigated for its neuroprotective, anticonvulsant, and anxiolytic properties.[5][6][7] It is also important to note that 7-NI can inhibit monoamine oxidase-B (MAO-B), which may contribute to its neuroprotective effects in certain models like Parkinson's disease.[8][9]
Signaling Pathway of this compound
The primary mechanism of 7-NI involves the inhibition of nNOS, which in turn reduces the production of nitric oxide. This reduction in NO levels can prevent the formation of peroxynitrite, a highly reactive and neurotoxic species formed from the reaction of NO with superoxide (B77818) radicals.
Caption: Mechanism of this compound (7-NI) action.
Recommended Dosages
The effective dosage of 7-NI in mice can vary significantly depending on the experimental model, the administration route, and the desired biological effect. The following table summarizes dosages reported in the literature.
| Mouse Model | Dosage Range (mg/kg) | Administration Route | Key Findings | Reference(s) |
| Parkinson's Disease (MPTP) | 25 - 50 | Intraperitoneal (i.p.) | Neuroprotection against MPTP-induced toxicity. | [5] |
| Parkinson's Disease (6-OHDA) | 50 | Intraperitoneal (i.p.) | Attenuates spatial learning deficits and dopamine (B1211576) neuron loss. | [10] |
| Seizure (Maximal Electroshock) | 50 - 200 | Intraperitoneal (i.p.) | Dose-dependently raised the threshold for electroconvulsions. | [6][11] |
| Anxiety | 80 - 120 | Intraperitoneal (i.p.) | Anxiolytic-like effects in light-dark and elevated plus-maze tests. | [7] |
| Pain (Formalin-induced) | 10 - 50 | Intraperitoneal (i.p.) | Dose-related antinociception in the late phase. | [12][13] |
| Pain (Acetic Acid Writhing) | 25 - 100 | Intraperitoneal (i.p.) | Dose-related antinociception. | [12][13] |
| Motor Neuron Disease | 5 - 50 | Intraperitoneal (i.p.) | Delays motor dysfunction and spinal motoneuron degeneration. | [14] |
| Relapsing-Remitting Multiple Sclerosis | 120 | Intragastric | Reduced disease severity and nociception. | [15] |
Experimental Protocols
1. Preparation of this compound Solution
The solubility of 7-NI can be a limiting factor. It is crucial to select an appropriate vehicle to ensure complete dissolution and bioavailability.
-
For Intraperitoneal (i.p.) Injection:
-
Peanut Oil: Dissolve 7-NI in peanut oil. This vehicle has been used for subcutaneous administration in non-human primates and is a suitable option for i.p. injections in mice.[16]
-
75% DMSO in Saline: This is another vehicle option for preparing 7-NI for intraperitoneal injection.[13]
-
Arachis Oil: 7-NI can be dissolved in arachis oil for intraperitoneal administration.[17]
-
-
For Intragastric (p.o.) Administration:
-
The vehicle used for intragastric administration in the cited study was not specified, but a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) is a common practice for oral gavage.
-
2. Administration Procedure
The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.[18]
-
Intraperitoneal (i.p.) Injection: This is the most common route for 7-NI administration in mice, providing rapid absorption.[19]
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) and inject the solution.
-
The typical injection volume should not exceed 10 ml/kg.
-
-
Intragastric (p.o.) Gavage: This route is used for oral administration.
-
Use a proper-sized, flexible gavage needle to minimize the risk of esophageal or stomach injury.
-
Ensure the mouse is properly restrained to prevent movement.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach before delivering the solution.
-
The volume should generally not exceed 10 ml/kg.[19]
-
Experimental Workflow Example: Neuroprotection Study in an MPTP Mouse Model of Parkinson's Disease
This workflow illustrates a typical experimental design for evaluating the neuroprotective effects of 7-NI.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of this compound, a selective neural nitric oxide synthase inhibitor, on context-shock associative learning in a two-process contextual fear conditioning paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of neuronal nitric oxide synthase by this compound protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound enhances dose-dependently the anticonvulsant activities of conventional antiepileptic drugs in the mouse maximal electroshock-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neuronal nitric oxide synthase inhibitor this compound also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection by (R)-deprenyl and this compound in the MPTP C57BL/6 mouse model of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound attenuates 6-hydroxydopamine-induced spatial learning deficits and dopamine neuron loss in a presymptomatic animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Neuronal nitric oxide synthase inhibitor, this compound, delays motor dysfunction and spinal motoneuron degeneration in the wobbler mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, an nNOS inhibitor, reduces migraine-like nociception, demyelination, and anxiety-like behavior in a mouse model of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 19. downstate.edu [downstate.edu]
Application Notes and Protocols: Utilizing 7-Nitroindazole in a Kainate-Induced Excitotoxicity Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kainic acid (KA), a potent agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate (B1630785) receptors, is widely employed to induce excitotoxicity and model neurodegenerative disorders in preclinical research.[1] The administration of kainic acid triggers a cascade of events including excessive neuronal depolarization, calcium influx, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal apoptosis, particularly in vulnerable brain regions like the hippocampus and striatum.[1]
One of the key downstream effectors in the excitotoxic cascade is the activation of neuronal nitric oxide synthase (nNOS), which produces nitric oxide (NO). Elevated NO levels can react with superoxide (B77818) radicals to form the highly neurotoxic peroxynitrite, contributing to oxidative stress and neuronal damage.[2][3] 7-Nitroindazole (7-NI) is a potent and selective inhibitor of nNOS and has been investigated as a potential neuroprotective agent in various models of neurodegeneration.[4][5]
However, the efficacy of this compound in kainate-induced excitotoxicity models presents a complex and somewhat contradictory picture in the scientific literature. While it shows neuroprotective effects in certain contexts, other studies report a lack of efficacy or even an exacerbation of neuronal damage.[2][4][6][7][8] This document provides a comprehensive overview of the application of this compound in kainate-induced excitotoxicity models, including a summary of the conflicting findings, detailed experimental protocols based on published studies, and the relevant signaling pathways.
Contrasting Effects of this compound in Kainate-Induced Excitotoxicity
The neuroprotective potential of 7-NI in the context of kainate-induced excitotoxicity appears to be highly dependent on the specific experimental paradigm, including the animal model, brain region, and the specific endpoints being measured.
-
Evidence for Neuroprotection: In a study using newborn rabbits, pretreatment with 7-NI (50 mg/kg, i.p.) significantly reduced EEG abnormalities and neuronal damage in the hippocampus following kainate-induced seizures.[2] Another study in rats demonstrated that 7-NI pretreatment delayed the onset of kainate-induced seizures and prevented the associated increase in nitric oxide levels and the depletion of high-energy phosphates in the brain.[9]
-
Evidence for Detrimental Effects or Lack of Efficacy: A key study found that while 7-NI was protective against NMDA-induced lesions, it did not attenuate lesions produced by kainic acid in the striatum.[4][6] Furthermore, research has shown that 7-NI treatment can enhance kainic acid-induced cholinergic neurotoxicity in the rat striatum, suggesting a possible neuroprotective role for NO in that specific context.[7][8][10] Adding to this complexity, local infusion of 7-NI into the hippocampus during kainate-induced status epilepticus was found to increase extracellular glutamate concentrations, which could potentially worsen excitotoxicity.
These discrepancies underscore the importance of careful experimental design and interpretation when using 7-NI in a kainate model. The following protocols are based on studies that have reported these differing outcomes.
Data Presentation
Table 1: Summary of In Vivo Studies on this compound in Kainate-Induced Excitotoxicity
| Reference | Animal Model | Kainate Administration (Dose, Route) | 7-NI Administration (Dose, Route) | Brain Region Studied | Key Findings | Conclusion |
| Schulz et al. (1995) | Rat | Intrastriatal | 40 mg/kg, i.p. | Striatum | No significant attenuation of kainate-induced lesions. | No Effect |
| Cubeddu et al. (2002) | Rat | 0.5 µg, Intrastriatal | 25 mg/kg, i.p. | Striatum | Aggravated KA-induced reduction in Choline Acetyltransferase (CAT) activity (68.2% reduction with 7-NI vs. 38% in controls). | Detrimental |
| Alabadi et al. (1999) | Rat | 12 mg/kg, i.p. | 1.25 mM, local infusion via microdialysis | Hippocampus (CA3) | Significantly increased extracellular glutamate and arginine concentrations. | Potentially Detrimental |
| Ota et al. (2004) | Newborn Rabbit | 12 mg/kg, i.v. | 50 mg/kg, i.p. | Hippocampus | Significantly lower EEG abnormalities and neuronal damage. | Neuroprotective |
| Rao et al. (2003) | Rat | 15 mg/kg, s.c. | 50 mg/kg, i.p. | Cortex, Hippocampus, Amygdala | Delayed seizure onset; prevented KA-induced increase in NO and decrease in high-energy phosphates. | Neuroprotective |
Signaling Pathways and Experimental Workflow
References
- 1. This compound, a selective inhibitor of nNOS, increases hippocampal extracellular glutamate concentration in status epilepticus induced by kainic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different effects between this compound and L-NAME on cerebral hemodynamics and hippocampal lesions during kainic acid-induced seizures in newborn rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exendin-4 Pretreatment Attenuates Kainic Acid-Induced Hippocampal Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.nova.edu [scholars.nova.edu]
- 5. Treatment with this compound Enhances Kainic Acid Induced Cholinergic Neurotoxicity in the Rat Striatum: A Neuroprotective Role for Neuronal Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of this compound on ketamine-induced neurotoxicity in rat forebrain culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevention of kainic acid seizures-induced changes in levels of nitric oxide and high-energy phosphates by this compound in rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound, a neuronal nitric oxide synthase inhibitor, on behavioral and physiological parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing nNOS Inhibition by 7-Nitroindazole in Brain Tissue
Introduction
Nitric oxide (NO) is a critical signaling molecule in the central nervous system, synthesized by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3)[1]. Overproduction of NO by nNOS has been implicated in the pathophysiology of various neurodegenerative disorders[1]. 7-Nitroindazole (7-NI) is a widely used heterocyclic compound that acts as a potent and selective inhibitor of nNOS[1][2]. It competitively inhibits nNOS by competing with both L-arginine and the cofactor tetrahydrobiopterin[2]. Due to its relative selectivity for nNOS over eNOS and iNOS, 7-NI is a valuable tool for investigating the role of neuronally derived NO in various physiological and pathological processes[1][3][4][5]. These application notes provide detailed protocols for assessing the inhibitory effects of 7-NI on nNOS activity in brain tissue.
Data Presentation: this compound Inhibition of nNOS
The following table summarizes the quantitative data regarding the inhibitory potency and selectivity of this compound against NOS isoforms.
| Parameter | Value | Species/Tissue | Reference |
| IC50 for nNOS | 0.47 µM | Rat, Bovine, Murine | [1] |
| IC50 for eNOS | 0.7 µM | Rat, Bovine, Murine | [1] |
| IC50 for iNOS | 91 µM | Rat, Bovine, Murine | [1] |
| Selectivity (eNOS/nNOS) | ~1.5-fold | - | [1] |
| Selectivity (iNOS/nNOS) | ~194-fold | - | [1] |
| In vivo Inhibition | ~33% reduction in nNOS activity | Rabbit Brain | [6][7] |
| In vivo Inhibition | ~40% decrease in nNOS activity | Rat Brain | [2] |
| Neuroprotection | Almost complete protection against MPTP-induced dopamine (B1211576) depletion at 50 mg/kg | Mouse | [8] |
Experimental Protocols
Citrulline Assay for nNOS Activity
The citrulline assay is a standard method for measuring NOS activity by quantifying the conversion of L-[³H]arginine to L-[³H]citrulline[9].
a. Brain Tissue Preparation
-
Following euthanasia, rapidly harvest brain tissue and place it on ice[9]. For later analysis, tissues can be flash-frozen in liquid nitrogen and stored at -80°C[9].
-
Homogenize the brain tissue (e.g., cerebellum, which has high nNOS activity) in 20 volumes (w/v) of ice-cold homogenization buffer (e.g., 50 mmol/L Tris-HCl, 2 mmol/L EDTA, pH 7.4)[6].
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C[6].
-
Collect the supernatant, which contains the soluble nNOS enzyme, for the activity assay[6][9].
b. nNOS Activity Assay
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl (pH 7.4)
-
1 mM NADPH
-
10 µM FAD
-
10 µM FMN
-
10 µM Tetrahydrobiopterin (BH4)
-
1 mM CaCl₂
-
10 µg/mL Calmodulin
-
10 µM L-Arginine
-
A tracer amount of L-[³H]arginine
-
-
In separate tubes, add the brain supernatant (protein concentration adjusted) and different concentrations of this compound (or vehicle control).
-
Initiate the reaction by adding the reaction mixture to the tubes containing the brain supernatant[6].
-
Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5).
-
Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex AG 50WX-8) to separate the unreacted L-[³H]arginine from the product, L-[³H]citrulline.
-
Elute the L-[³H]citrulline with water and quantify the radioactivity using a liquid scintillation counter.
-
Calculate nNOS activity as pmol of L-citrulline formed per minute per milligram of protein. Inhibition by 7-NI is expressed as a percentage of the control activity.
Griess Assay for Nitrite (B80452) Determination
This colorimetric assay indirectly measures NO production by detecting its stable metabolite, nitrite (NO₂⁻)[10][11].
a. Sample Preparation
-
Homogenize brain tissue in a suitable buffer (e.g., ice-cold PBS)[10][12].
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-20 minutes at 4°C to pellet cellular debris[10][12].
-
Collect the supernatant. For some samples like serum or plasma, deproteinization using a spin filter may be necessary[12].
b. Griess Reaction
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED)[10][11]. This reagent should be freshly prepared and protected from light.
-
In a 96-well plate, add your sample supernatant[13].
-
Add an equal volume of the Griess reagent to each well and mix thoroughly[10].
-
Incubate the mixture at room temperature for 10-30 minutes, protected from light, to allow for the colorimetric reaction to develop[10].
-
Measure the absorbance at a wavelength of 540 nm using a microplate reader[10][12][13].
-
Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples[10][13]. The results can be expressed as µmol of nitrite per gram of tissue.
Immunohistochemistry (IHC) for nNOS Visualization
IHC allows for the visualization of nNOS protein expression and localization within brain slices.
a. Tissue Preparation
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating it in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.
-
Freeze the brain and cut it into thin sections (e.g., 30-40 µm) using a cryostat or vibratome. Store sections in a cryoprotectant solution at -20°C.
b. Staining Protocol (for free-floating sections)
-
Wash the brain sections three times in PBS to remove the cryoprotectant[14].
-
Perform antigen retrieval if necessary (e.g., heat-mediated in citrate (B86180) buffer)[14].
-
Permeabilize the sections with a solution of PBS containing Triton X-100 (e.g., 0.3% PBS-T) for 10-15 minutes.
-
Incubate the sections in a blocking solution (e.g., 5% normal goat serum in PBS-T) for 1-2 hours at room temperature to prevent non-specific antibody binding[14][15].
-
Incubate the sections with a primary antibody against nNOS, diluted in the blocking solution, overnight at 4°C[14][15].
-
Incubate with a fluorophore-conjugated secondary antibody, diluted in blocking solution, for 1-2 hours at room temperature in the dark[16].
-
Wash the sections three times with PBS-T in the dark[16].
-
(Optional) Counterstain with a nuclear stain like DAPI[14].
-
Mount the sections onto glass slides and coverslip with an anti-fade mounting medium.
-
Visualize the staining using a fluorescence or confocal microscope. The effect of 7-NI can be assessed by comparing the intensity or number of nNOS-positive cells between treated and control groups.
Visualizations
Signaling Pathway of nNOS Inhibition
Caption: nNOS catalyzes the conversion of L-Arginine to L-Citrulline and NO. This compound inhibits this process.
Experimental Workflow for Assessing nNOS Inhibition
Caption: Workflow for evaluating this compound's effect on nNOS in brain tissue.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relatively selective neuronal nitric oxide synthase inhibition by this compound in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective inhibitor of neuronal nitric oxide synthase, this compound, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound inhibits brain nitric oxide synthase and cerebral vasodilatation in response to N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of neuronal nitric oxide synthase by this compound protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Griess test - Wikipedia [en.wikipedia.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Novel Whole-tissue Quantitative Assay of Nitric Oxide Levels in Drosophila Neuroinflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunohistochemistry (IHC) protocol [hellobio.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
Application of 7-Nitroindazole in Preclinical Models of Peripheral Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction:
Peripheral neuropathy, a debilitating condition arising from damage to the peripheral nervous system, presents a significant therapeutic challenge. A key player implicated in the pathophysiology of neuropathic pain is the neuronal nitric oxide synthase (nNOS) enzyme.[1] Overproduction of nitric oxide (NO) by nNOS contributes to central sensitization and neuroinflammation, key processes in the development and maintenance of chronic pain states.[1][2] 7-Nitroindazole (7-NI) is a potent and selective inhibitor of nNOS, making it a valuable pharmacological tool for investigating the role of the nNOS pathway in peripheral neuropathy and for exploring its potential as a novel analgesic agent.[3]
Mechanism of Action:
This compound exerts its therapeutic effects by selectively inhibiting the activity of neuronal nitric oxide synthase (nNOS). In the context of peripheral neuropathy, nerve injury or disease can lead to an upregulation and overactivation of nNOS in the spinal cord and dorsal root ganglia.[4] This results in an excessive production of nitric oxide (NO), a gaseous signaling molecule. Elevated NO levels contribute to neuronal hyperexcitability, central sensitization, and neuroinflammation, all of which are hallmarks of neuropathic pain.[1][2] By selectively blocking nNOS, 7-NI reduces the pathological overproduction of NO, thereby attenuating pain signaling and associated hypersensitivity.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in animal models of peripheral neuropathy.
Table 1: Efficacy of Single Dose this compound in the Rat Sciatic Nerve Cuff Model [3]
| Dosage (mg/kg, i.p.) | Time Point (post-injection) | Outcome Measure | Result |
| 10 | 60 min | Paw Withdrawal Threshold (g) | No significant effect |
| 20 | 60 min | Paw Withdrawal Threshold (g) | Significant increase (P < 0.05) |
| 30 | 60 min | Paw Withdrawal Threshold (g) | Significant increase (P < 0.01) |
Table 2: Effect of Repeated this compound Administration in the Rat Sciatic Nerve Cuff Model [3]
| Dosage (mg/kg/day, i.p.) | Duration | Outcome Measure | Result |
| 20 | 5 days | Paw Withdrawal Threshold (g) | No cumulative or pre-emptive effect |
Signaling Pathway
Caption: nNOS signaling pathway in neuropathic pain and the inhibitory action of this compound.
Experimental Protocols
Sciatic Nerve Cuff Model of Neuropathic Pain in Rats
This model induces a long-lasting mechanical allodynia, mimicking features of human neuropathic pain.[5][6]
Surgical Protocol:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and disinfect the lateral aspect of the thigh of the desired hind limb.
-
Make a small skin incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate a 5-7 mm section of the sciatic nerve from the surrounding connective tissue.
-
Place a 2 mm long piece of polyethylene (B3416737) tubing (PE-20) that has been split longitudinally around the sciatic nerve to form a cuff.[5][6]
-
Close the muscle layer with absorbable sutures and the skin incision with wound clips or sutures.
-
Allow the animals to recover for at least 2 days before behavioral testing.
Experimental Workflow:
Caption: Experimental workflow for the sciatic nerve cuff model.
Diabetic Peripheral Neuropathy (DPN) Model in Rats
This model is induced by streptozotocin (B1681764) (STZ) and mimics the hyperglycemia-induced neuropathy seen in diabetes.[7][8]
Induction Protocol:
-
Fast the rats overnight.
-
Prepare a fresh solution of streptozotocin (STZ) in cold, sterile 0.1 M citrate (B86180) buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg).[7]
-
Provide the animals with 5% sucrose (B13894) water for the first 24 hours post-injection to prevent hypoglycemia.
-
Monitor blood glucose levels 48-72 hours after STZ injection. Animals with blood glucose levels above 250 mg/dL are considered diabetic.[7]
-
Allow 4-8 weeks for the development of diabetic neuropathy before commencing treatment studies.
Note: While this compound has a strong mechanistic rationale for use in DPN, direct preclinical studies are limited. The following protocol is a general guideline for testing therapeutic compounds in this model.
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model in Mice
This model utilizes chemotherapeutic agents like paclitaxel (B517696) to induce neuropathic pain.[9][10]
Induction Protocol (Paclitaxel):
-
Administer paclitaxel intraperitoneally (i.p.) to mice. A common dosing regimen is intermittent low doses (e.g., 4 mg/kg) on alternating days for a total of four injections.[9]
-
Monitor the animals for signs of toxicity and weight loss.
-
Allow for the development of mechanical and cold allodynia, which typically manifests within a week of the first injection and can persist for several weeks.
Note: Similar to DPN, the application of this compound in CIPN models is based on its mechanism of action rather than extensive direct evidence. The protocol provided is a general framework.
Behavioral Testing for Pain Assessment
a) Von Frey Test for Mechanical Allodynia: [11][12]
-
Place the animal in an elevated testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
b) Formalin Test for Inflammatory Pain: [13][14][15]
-
Acclimate the animal to an observation chamber.
-
Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the hind paw.
-
Observe the animal and record the total time spent licking or biting the injected paw during two phases:
-
Phase 1 (Acute): 0-5 minutes post-injection.
-
Phase 2 (Tonic/Inflammatory): 15-40 minutes post-injection.
-
Preparation and Administration of this compound
Preparation:
-
Dissolve this compound in a suitable vehicle. A common vehicle is 75% dimethyl sulfoxide (B87167) (DMSO) in saline.[3]
-
Prepare the solution fresh on each day of injection.
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection.
-
The volume of injection is typically 0.1 mL per 100 g of body weight for rats.[3]
-
Effective doses in the sciatic nerve cuff model range from 20-30 mg/kg.[3]
Disclaimer: These protocols are intended for guidance and should be adapted and optimized based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines.
References
- 1. Phosphorylated neuronal nitric oxide synthase in neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The selective neuronal nitric oxide synthase inhibitor this compound has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of selective inhibition of nNOS and iNOS on neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Sciatic Nerve Cuffing Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sciatic nerve cuffing model of neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rodent models of chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 14. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blotting of nNOS Expression Following 7-Nitroindazole Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal nitric oxide synthase (nNOS or NOS-1) is a key enzyme in the central and peripheral nervous systems responsible for the production of nitric oxide (NO), a critical signaling molecule involved in neurotransmission, synaptic plasticity, and blood pressure regulation.[1] Dysregulation of nNOS activity is implicated in various neurological disorders. 7-Nitroindazole (7-NI) is a widely used pharmacological tool known for its potent and selective inhibition of nNOS activity.[2] These application notes provide a comprehensive guide to utilizing Western blotting for the analysis of nNOS protein expression in response to treatment with 7-NI. While 7-NI primarily acts as an inhibitor of nNOS enzymatic function, investigating its potential effects on nNOS protein expression is crucial for a complete understanding of its long-term pharmacological impact.
Mechanism of Action of this compound
This compound is a heterocyclic compound that functions as a selective inhibitor of neuronal nitric oxide synthase.[2] Its inhibitory action is achieved through competition with both the substrate L-arginine and the cofactor tetrahydrobiopterin (B1682763) at the active site of the nNOS enzyme.[2] This competitive inhibition effectively blocks the synthesis of nitric oxide. Due to its selectivity for nNOS over other NOS isoforms, such as endothelial NOS (eNOS) and inducible NOS (iNOS), 7-NI is an invaluable tool for studying the specific roles of neuronal NO production in various physiological and pathological processes.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of this compound on nNOS activity. It is important to note that these studies primarily focus on the inhibitory effect of 7-NI on enzyme function rather than changes in protein expression levels.
Table 1: Effect of this compound on nNOS Activity in Rat Brain Homogenate
| Treatment Group | nNOS Activity (pmol/min/mg protein) | Percent Change from Control |
| Control | 15.8 ± 1.2 | N/A |
| 7-NI (25 mg/kg) | 9.5 ± 0.8* | ↓ 40% |
| Cocaine (15 mg/kg) | 25.1 ± 2.1** | ↑ 59% |
| 7-NI + Cocaine | 17.3 ± 1.5# | ↓ 43% from Cocaine |
*Data are expressed as mean ± SEM. *p < 0.05 vs. Control; **p < 0.005 vs. Control; #p < 0.05 vs. Cocaine group. Data adapted from a study on the effects of 7-NI on cocaine-induced changes in the rat brain.[2]
Signaling Pathways
nNOS Gene Expression Regulation
The expression of the nNOS gene is a complex process regulated by various stimuli, with calcium influx being a key mediator.[3][4] Increased neuronal activity leads to membrane depolarization and the opening of voltage-sensitive calcium channels, resulting in an influx of Ca2+.[3][4] This rise in intracellular calcium activates downstream signaling cascades that culminate in the binding of transcription factors, such as the cAMP response element-binding protein (CREB), to the nNOS promoter region, thereby initiating transcription.[3][4]
Inhibition of nNOS Activity by this compound
Once the nNOS protein is expressed, its enzymatic activity is the primary target of this compound. The diagram below illustrates the canonical pathway of nNOS activation and its inhibition by 7-NI.
Experimental Protocols
Protocol 1: In Vitro Treatment of Neuronal Cells with this compound
This protocol describes the treatment of a neuronal cell line (e.g., SH-SY5Y) with this compound for subsequent analysis of nNOS expression.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound (7-NI)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed neuronal cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of 7-NI Stock Solution: Prepare a stock solution of 7-NI in DMSO. For example, a 10 mM stock solution.
-
Treatment: On the day of the experiment, dilute the 7-NI stock solution in complete cell culture medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 7-NI or vehicle (DMSO). Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis: After the incubation period, proceed with cell lysis for Western blot analysis as described in Protocol 2.
Protocol 2: Western Blotting for nNOS
This protocol outlines the steps for detecting nNOS protein in cell lysates by Western blotting.
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) with freshly added protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels (a 4-20% gradient gel is suitable)
-
Running buffer (Tris/Glycine/SDS)
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody against nNOS (e.g., rabbit polyclonal or mouse monoclonal, used at a dilution of 1:1000)
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[5]
-
Add ice-cold RIPA buffer to the dish and scrape the cells.[5]
-
Transfer the cell lysate to a pre-cooled microcentrifuge tube.[5]
-
Agitate the lysate for 30 minutes at 4°C.[5]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant (protein extract) to a new tube.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[6]
-
-
Sample Preparation:
-
SDS-PAGE:
-
Load equal amounts of protein into the wells of an SDS-PAGE gel, along with a molecular weight marker.[5]
-
Run the gel according to the manufacturer's instructions. nNOS has a molecular weight of approximately 160 kDa.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[5]
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[5]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-nNOS antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[5]
-
-
Washing:
-
Wash the membrane three to five times for 5 minutes each with TBST.[5]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5]
-
-
Washing:
-
Repeat the washing steps as in step 8.[5]
-
-
Detection:
-
Data Analysis:
-
Perform densitometric analysis of the bands to quantify the relative expression of nNOS, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Experimental Workflow
References
- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Dynamic regulation of neuronal NO synthase transcription by calcium influx through a CREB family transcription factor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. origene.com [origene.com]
Application Notes and Protocols for In Vitro Cell Culture Assays Using 7-Nitroindazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7-Nitroindazole (7-NI) is a potent and widely used selective inhibitor of neuronal nitric oxide synthase (nNOS or NOS-1).[1][2][3][4] Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological and pathological processes, particularly in the nervous system.[3][5] The overproduction of NO by nNOS is implicated in neurodegenerative diseases and excitotoxicity.[5][6] 7-NI serves as an essential pharmacological tool for investigating the roles of nNOS in such processes. It acts by competing with both the substrate L-arginine and the cofactor tetrahydrobiopterin.[1][7] These application notes provide detailed protocols for utilizing 7-NI in common in vitro cell culture assays to study its effects on cell viability, apoptosis, and relevant signaling pathways.
Mechanism of Action
This compound is a heterocyclic compound that primarily inhibits nNOS. While it is considered a relatively selective inhibitor for the neuronal isoform, it's important to note that at high concentrations (e.g., >100 µM), it can also inhibit the endothelial (eNOS) isoform.[8] Its inhibitory action prevents the conversion of L-arginine to L-citrulline, thereby blocking the production of nitric oxide. This inhibition allows researchers to dissect the downstream effects of nNOS-derived NO, which can include activation of the cGMP pathway or, in pathological states, the formation of damaging reactive nitrogen species like peroxynitrite.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for 7-NI from various studies. This information can serve as a starting point for experimental design.
| Parameter | Cell/System Type | Value/Concentration | Observed Effect | Reference |
| nNOS Inhibition | Monkey Cerebral Artery | 20 µM | Moderately attenuated neurogenic response without altering endothelium-dependent relaxation. | [8] |
| eNOS Inhibition | Monkey Cerebral Artery | 100 µM | Partially inhibited histamine-induced (endothelium-dependent) relaxation. | [8] |
| Neuroprotection | Rat Hippocampus (Zinc-induced toxicity) | 50 mg/kg (in vivo) | Reduced neuronal cell loss from 43.5% to 16.2%. | [9] |
| Neuroprotection | Rat Hippocampus (Iron-induced toxicity) | 30 mg/kg/day (in vivo) | Decreased mean neuron loss from 43% to 11%. | [10] |
| Antioxidant Effect | Rat Brain (Cocaine-induced stress) | N/A (in vivo) | Decreased malondialdehyde (MDA) production by 21% and increased reduced glutathione (B108866) (GSH) levels by 64% compared to the cocaine-only group. | [1] |
| Solubility | N/A | 100 mM in DMSO | Stock solution preparation guidance. | [4] |
| Selectivity | N/A | ~10-fold | Reported selectivity for nNOS over other isoforms. | [4] |
Experimental Protocols
Protocol 1: Determining Cell Viability and Optimal Concentration (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic concentration range of 7-NI on a specific cell line. Metabolically active cells reduce the yellow MTT salt to purple formazan (B1609692) crystals, providing a colorimetric readout of cell viability.[11]
Materials:
-
Cell line of interest in complete culture medium
-
This compound (CAS 2942-42-9)
-
Sterile DMSO (for stock solution)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette and plate reader
Procedure:
-
Stock Solution: Prepare a 100 mM stock solution of 7-NI in sterile DMSO. Store at -20°C.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of 7-NI from the stock solution in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 7-NI. Include a vehicle control (medium with the same final DMSO concentration, typically ≤0.1%) and an untreated control.[7]
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[11][12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
Data Analysis:
-
Subtract the average absorbance of blank wells (medium, MTT, and solvent only) from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance_Sample / Absorbance_Control) * 100.
-
Plot the percentage of cell viability against the log concentration of 7-NI to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)
This protocol measures the effect of 7-NI on nitric oxide production by quantifying nitrite (B80452) (NO₂⁻), a stable and water-soluble breakdown product of NO, in the cell culture supernatant.[7]
Materials:
-
Treated cell culture supernatants
-
Griess Reagent System (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution)[7]
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
96-well flat-bottom plate
-
Plate reader
Procedure:
-
Cell Treatment: Seed and treat cells with non-toxic concentrations of 7-NI (determined from Protocol 1). Include appropriate controls: untreated cells, vehicle control, and a positive control for NO production (e.g., LPS and IFN-γ for macrophages, or a calcium ionophore for neuronal cells).[5][13]
-
Sample Collection: After the desired incubation time, carefully collect the cell culture supernatant from each well.
-
Nitrite Standards: Prepare a standard curve by making serial dilutions of a sodium nitrite stock solution in the same cell culture medium used for the experiment (e.g., ranging from 0 to 100 µM).[13]
-
Griess Reaction:
-
Pipette 50 µL of each supernatant and nitrite standard into a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.[13]
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 5-10 minutes. A purple/magenta color will develop.
-
-
Measurement: Read the absorbance at 540 nm within 30 minutes.
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.
-
Use the linear regression equation from the standard curve to determine the nitrite concentration in the experimental samples.
-
Compare the nitrite levels in the 7-NI-treated groups to the control groups to assess the inhibitory effect on NO production.
Protocol 3: Assessing Apoptosis (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[14][15] Propidium Iodide (PI) or 7-AAD is a nuclear stain that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membrane integrity.[14][16][17]
Materials:
-
Treated cells in suspension
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI or 7-AAD, and Binding Buffer)[14][17]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with 7-NI and/or a known apoptotic stimulus for the desired time. Include untreated and vehicle controls.
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well to ensure all apoptotic cells are collected.[15]
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes and resuspending the pellet.[15]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[17]
Data Analysis:
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 4: Analysis of Protein Expression (Western Blot)
Western blotting is used to detect changes in the expression or phosphorylation state of specific proteins within a signaling pathway following treatment with 7-NI. This can be used to confirm nNOS expression in the cell model or to investigate downstream targets of NO signaling.[7][18]
Materials:
-
Treated cell pellets
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis system
-
PVDF or nitrocellulose membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-nNOS, anti-phospho-VASP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Sample Preparation: After treatment with 7-NI, wash cells with cold PBS and lyse them using an appropriate lysis buffer. Quantify the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[18]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane three times with wash buffer (e.g., TBST).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection: Wash the membrane thoroughly. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[19]
Data Analysis:
-
Analyze the intensity of the bands corresponding to the protein of interest.
-
Normalize the data to a loading control (e.g., β-actin or GAPDH) to account for differences in protein loading.
-
Compare the expression levels of the target protein across different treatment groups.
References
- 1. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the selectivity of this compound as an inhibitor of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of neuronal nitric oxide synthase by this compound protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Relatively selective neuronal nitric oxide synthase inhibition by this compound in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "The Effect of Neuronal Nitric Oxide Synthase Inhibitor this compound" by M. FATİH GÖKÇE, FARUK BAĞIRICI et al. [journals.tubitak.gov.tr]
- 10. Neuroprotection by this compound against iron-induced hippocampal neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. benchchem.com [benchchem.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. scispace.com [scispace.com]
- 16. antibodiesinc.com [antibodiesinc.com]
- 17. interchim.fr [interchim.fr]
- 18. bu.edu [bu.edu]
- 19. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Measurement of Nitric Oxide Production After 7-Nitroindazole Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring nitric oxide (NO) production following the administration of 7-Nitroindazole (7-NI), a selective inhibitor of neuronal nitric oxide synthase (nNOS). This document outlines the mechanism of 7-NI, protocols for quantifying its impact on NO levels in both in vitro and in vivo models, and presents relevant quantitative data.
Introduction to this compound and Nitric Oxide Signaling
Nitric oxide is a crucial signaling molecule synthesized by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1] The overproduction of NO by nNOS has been implicated in various neurodegenerative disorders.[1] this compound (7-NI) is a heterocyclic compound that acts as a potent and selective inhibitor of nNOS by competing with both L-arginine and the cofactor tetrahydrobiopterin.[2] While highly selective for nNOS, it is important to note that at higher concentrations, 7-NI can also inhibit eNOS.[3] This makes 7-NI a valuable pharmacological tool for investigating the role of nNOS in physiological and pathological processes.
Quantitative Data Summary
The inhibitory effects of this compound on nNOS activity and subsequent NO production have been quantified in various studies. The following tables summarize key findings.
Table 1: Inhibition of nNOS Activity by this compound
| Experimental Model | Treatment Group | Dosage/Concentration | Outcome Measure | Percent Inhibition/Change | Reference |
| Male Wistar Rats | 7-NI alone | 25 mg/kg, i.p., 7 days | nNOS activity in brain | 40% decrease | [2] |
| Male Wistar Rats | Cocaine + 7-NI | 15 mg/kg cocaine + 25 mg/kg 7-NI, i.p., 7 days | nNOS activity in brain | 43% decrease (compared to cocaine only) | [2] |
| Mice | MPTP + 7-NI | 50 mg/kg 7-NI | MPTP-induced dopamine (B1211576) depletion | Almost complete protection | [4] |
| Ovine Sepsis Model | Smoke inhalation + P. aeruginosa + 7-NI | Continuous infusion | Plasma nitrate (B79036) and nitrite (B80452) (NOx) | Inhibition of increase | [5] |
Table 2: In Vitro Inhibitory Potency of this compound Against NOS Isoforms
| Compound | nNOS IC50/Ki | eNOS IC50/Ki | iNOS IC50/Ki | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Species | Reference | | --- | --- | --- | --- | --- | --- | --- | | this compound | 0.47 µM (IC50) | 0.7 µM (IC50) | 91 µM (IC50) | ~1.5 | ~194 | Rat, Bovine, Murine |[1] |
Note: IC50 and Ki values can vary depending on experimental conditions.
Signaling Pathways and Experimental Workflows
Nitric Oxide Synthesis and Inhibition by this compound
The following diagram illustrates the enzymatic synthesis of nitric oxide from L-arginine by nNOS and the point of inhibition by this compound.
Caption: nNOS catalyzes NO and L-Citrulline production from L-Arginine, a process inhibited by 7-NI.
General Experimental Workflow for Assessing 7-NI Efficacy
This diagram outlines a typical workflow for evaluating the effect of this compound on nitric oxide production.
Caption: Workflow for evaluating 7-NI effects on NO production in vitro and in vivo.
Experimental Protocols
In Vitro Measurement of Nitric Oxide (Nitrite) Production using the Griess Assay
This protocol is adapted for cell culture experiments to indirectly measure NO production by quantifying its stable metabolite, nitrite.[1][6][7]
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound, which can be measured spectrophotometrically at 540-550 nm.[7][8] The intensity of the color is directly proportional to the nitrite concentration.[7]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures
-
96-well cell culture plates
-
This compound (solubilized in appropriate vehicle, e.g., DMSO)
-
Cell culture medium
-
Stimulating agent (e.g., NMDA, calcium ionophore A23187)
-
Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED))[8]
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Add the stimulating agent to induce nNOS activity and NO production. Include a non-stimulated control group.
-
Sample Collection: After the desired incubation period (e.g., 24 hours), carefully collect the cell culture supernatant.
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards in the same cell culture medium (e.g., 0-100 µM).
-
Griess Reaction:
-
Add 50 µL of each standard or sample supernatant to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution (Griess Reagent A) to all wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Griess Reagent B) to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light, to allow for color development.[7]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the standard curve (absorbance vs. nitrite concentration).
-
Determine the nitrite concentration in the unknown samples from the standard curve.
-
Normalize results to cell number or protein concentration if necessary.
-
In Vivo Measurement of nNOS Activity in Brain Tissue
This protocol describes a spectrophotometric method to directly measure nNOS activity in brain tissue homogenates from animals treated with this compound.[2]
Principle: The activity of nNOS is determined by monitoring the conversion of oxyhemoglobin to methemoglobin by the NO produced. The change in absorbance is measured at 401 nm and 421 nm.[2]
Materials:
-
Brain tissue from control and 7-NI-treated animals (e.g., Wistar rats treated with 25 mg/kg 7-NI, i.p.)[2]
-
Homogenization buffer
-
Potassium phosphate (B84403) buffer (40 mM, pH 7.2)
-
Calcium chloride (CaCl₂)
-
Magnesium chloride (MgCl₂)
-
L-arginine
-
L-valine (to inhibit arginase activity)
-
Oxyhemoglobin
-
NADPH
-
Double beam spectrophotometer
Procedure:
-
Animal Treatment: Administer this compound or vehicle to the animals according to the experimental design.
-
Tissue Preparation:
-
At the end of the treatment period, euthanize the animals and rapidly excise the brain.
-
Homogenize the brain tissue in ice-cold buffer and centrifuge to obtain the brain extract (supernatant).
-
Determine the protein concentration of the extract (e.g., using the Bradford assay).
-
-
Enzyme Activity Assay:
-
Prepare an incubation medium containing:
-
40 mM potassium phosphate buffer, pH 7.2
-
200 µM CaCl₂
-
1 mM MgCl₂
-
100 µM L-arginine
-
50 mM L-valine
-
2.6 µM oxyhemoglobin
-
100 µM NADPH
-
-
Add a specific amount of brain extract (protein) to the incubation medium.
-
Monitor the change in the difference in absorbance between 401 nm and 421 nm at 37°C using a double beam spectrophotometer.[2]
-
-
Data Analysis:
-
Calculate the enzyme activity using the millimolar extinction coefficient of methemoglobin (77.2 M⁻¹ cm⁻¹).[2]
-
Express the activity as nmol/min/mg of protein.
-
Compare the nNOS activity between the control and 7-NI-treated groups.
-
Concluding Remarks
The protocols and data presented provide a robust framework for investigating the effects of this compound on nitric oxide production. The choice of assay depends on the specific research question, with the Griess assay being a reliable method for indirect NO quantification in cell culture and nNOS activity assays providing direct measurement in tissue homogenates. Accurate and consistent application of these methods will contribute to a clearer understanding of the role of nNOS in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relatively selective neuronal nitric oxide synthase inhibition by this compound in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of neuronal nitric oxide synthase by this compound protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of neuronal nitric oxide synthase by this compound attenuates acute lung injury in an ovine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Griess Reagent Nitrite Measurement Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Studying Cerebral Vasodilation Using 7-Nitroindazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing 7-Nitroindazole (7-NI), a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), to investigate its role in cerebral vasodilation. Nitric oxide (NO) is a critical signaling molecule in the cerebrovascular system, and understanding the specific contribution of its neuronal isoform is paramount in neuroscience research and the development of novel therapeutics for neurological disorders. 7-NI serves as an invaluable pharmacological tool to dissect the nNOS-mediated signaling pathways in cerebral blood flow regulation.
This compound distinguishes itself from non-selective NOS inhibitors by its preferential inhibition of nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS). This selectivity allows for the targeted investigation of neuronal contributions to cerebral vasodilation, particularly in response to synaptic activity, without the confounding effects of systemic blood pressure changes often associated with eNOS inhibition.[1][2]
Mechanism of Action
This compound competitively inhibits nNOS, thereby reducing the synthesis of nitric oxide in neurons.[3] In the context of cerebral vasodilation, neuronal activation, for instance by the neurotransmitter glutamate (B1630785) acting on N-methyl-D-aspartate (NMDA) receptors, triggers an influx of calcium into the neuron.[1][2][4][5] This calcium influx activates nNOS, leading to the production of NO. NO, being a highly diffusible gas, then travels to adjacent smooth muscle cells in the cerebral arterioles. There, it activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][7] The elevated levels of cGMP ultimately lead to smooth muscle relaxation and vasodilation, thereby increasing cerebral blood flow. By inhibiting nNOS, 7-NI attenuates this signaling cascade, resulting in a reduction of neuronally-driven cerebral vasodilation.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound to investigate cerebral vasodilation.
Table 1: In Vivo Effects of this compound on Cerebral Hemodynamics
| Parameter | Animal Model | 7-NI Dose | Route | Effect | Magnitude of Effect | Reference |
| nNOS Activity | Rabbit | 50 mg/kg | IP | Inhibition | ~33% reduction | [2][4] |
| NMDA-induced Vasodilation | Rabbit | 50 mg/kg | IP | Inhibition | 30-40% reduction | [1][2][4][5] |
| Acetylcholine-induced Vasodilation | Rabbit | 50 mg/kg | IP | No significant effect | No significant change | [1][2] |
| Basal Cerebral Blood Flow | Rodent | Not specified | Not specified | Reduction | Not specified | [8] |
| Cerebellar Blood Flow Response to Parallel Fiber Stimulation | Rat | 10-100 mg/kg | IP | Dose-dependent attenuation | up to 55% reduction at 100 mg/kg | [5] |
Table 2: In Vitro and Ex Vivo Data
| Parameter | Preparation | 7-NI Concentration | Effect | Magnitude of Effect | Reference |
| nNOS Inhibition (IC50) | Mouse Cerebellar NOS | 0.47 µM | Inhibition | 50% inhibition | [9] |
| Brain NO Synthase Activity (ex vivo) | Rabbit Brain Homogenate | N/A (from 50 mg/kg IP) | Inhibition | 33% reduction | [2][4] |
| NMDA-evoked cGMP level | Gerbil Brain | Not specified | Attenuation | Significant reduction | [3][6] |
Experimental Protocols
Protocol 1: In Vivo Measurement of Cerebral Arteriole Diameter using a Closed Cranial Window in Rabbits
This protocol is adapted from studies investigating NMDA-induced vasodilation.[1][2]
1. Animal Preparation: a. Anesthetize a male New Zealand White rabbit with an appropriate anesthetic regimen (e.g., pentobarbital). b. Secure the animal in a stereotaxic frame. c. Maintain body temperature at 37-38°C using a heating pad. d. Insert femoral arterial and venous catheters for blood pressure monitoring and drug administration, respectively. e. Ventilate the animal mechanically with room air supplemented with oxygen. Monitor arterial blood gases and pH and maintain within physiological ranges.
2. Cranial Window Implantation: a. Make a midline incision on the scalp and retract the soft tissues. b. Create a craniotomy over the parietal cortex, taking care not to damage the underlying dura mater. c. Carefully remove the dura mater to expose the pial arterioles. d. Secure a circular glass coverslip over the craniotomy with dental acrylic, creating a closed cranial window. Fill the space under the window with artificial cerebrospinal fluid (aCSF).
3. Experimental Procedure: a. Allow the preparation to stabilize for at least 30 minutes after surgery. b. Continuously superfuse the cranial window with warmed (37°C) and gassed (e.g., 95% N₂, 5% CO₂) aCSF. c. Visualize and record the diameter of a selected pial arteriole using a microscope equipped with a video camera and a diameter tracking system. d. Baseline Measurement: Record the baseline arteriolar diameter. e. Control Responses: i. To assess endothelium-dependent vasodilation, superfuse with acetylcholine (B1216132) (e.g., 1 µM) and record the change in diameter. ii. To assess neuronally-mediated vasodilation, superfuse with NMDA (e.g., 100 µM and 300 µM) and record the change in diameter. iii. Flush the window with aCSF between applications to allow the vessel to return to baseline diameter. f. This compound Administration: i. Prepare a solution of this compound (50 mg/kg) in a suitable vehicle (e.g., peanut oil) due to its poor water solubility.[2][10] ii. Administer the 7-NI solution intraperitoneally (IP). g. Post-Inhibition Measurements: i. Wait for a sufficient time for the inhibitor to take effect (e.g., 2 hours).[2][4] ii. Repeat the application of acetylcholine and NMDA as described in step 3e and record the changes in arteriolar diameter.
4. Data Analysis: a. Express the changes in arteriolar diameter as a percentage change from the baseline diameter. b. Compare the vasodilator responses to NMDA and acetylcholine before and after 7-NI administration using appropriate statistical tests.
Protocol 2: Ex Vivo Measurement of nNOS Activity
This protocol allows for the direct measurement of nNOS activity in brain tissue samples.
1. Tissue Collection: a. Following the in vivo experiment (or in a separate cohort of animals), euthanize the animal. b. Rapidly dissect the brain and isolate the region of interest (e.g., cortex, cerebellum). c. Immediately freeze the tissue in liquid nitrogen and store at -80°C until use.
2. Homogenate Preparation: a. Homogenize the frozen brain tissue in a suitable buffer (e.g., Tris-HCl buffer containing protease and phosphatase inhibitors). b. Centrifuge the homogenate at a low speed to remove cellular debris. c. Collect the supernatant, which contains the cytosolic nNOS enzyme. d. Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford assay).
3. nNOS Activity Assay (Conversion of L-arginine to L-citrulline): a. Prepare a reaction mixture containing the brain homogenate, L-[¹⁴C]arginine, and necessary cofactors for nNOS activity (e.g., NADPH, Ca²⁺, calmodulin, tetrahydrobiopterin). b. Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes). c. Stop the reaction by adding a stop buffer (e.g., containing a cation-exchange resin like Dowex AG 50W-X8). d. The resin will bind the unreacted L-[¹⁴C]arginine, while the product, L-[¹⁴C]citrulline, will remain in the supernatant. e. Centrifuge the samples and collect the supernatant. f. Quantify the amount of L-[¹⁴C]citrulline produced using a liquid scintillation counter.
4. Data Analysis: a. Express nNOS activity as picomoles of L-citrulline produced per minute per milligram of protein. b. Compare the nNOS activity between control and 7-NI treated groups.
Concluding Remarks
This compound is a powerful tool for elucidating the role of neuronally-derived nitric oxide in the regulation of cerebral blood flow. By employing the detailed protocols and considering the quantitative data presented in these application notes, researchers can effectively investigate the intricate mechanisms of cerebral vasodilation. The selectivity of 7-NI for nNOS provides a significant advantage in dissecting the specific contributions of neuronal signaling to cerebrovascular control, paving the way for a deeper understanding of brain function and the development of targeted therapies for neurological conditions.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound inhibits brain nitric oxide synthase and cerebral vasodilatation in response to N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide synthase inhibition in healthy adults reduces regional and total cerebral macrovascular blood flow and microvascular perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. NMDA receptor-dependent nitric oxide and cGMP synthesis in brain hemispheres and cerebellum during reperfusion after transient forebrain ischemia in gerbils: effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo microdialysis study of a specific inhibitor of soluble guanylyl cyclase on the glutamate receptor/nitric oxide/cyclic GMP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oipub.com [oipub.com]
- 9. researchgate.net [researchgate.net]
- 10. 7-nitroindazol-loaded nanoemulsions: Preparation, characterization and its improved inhibitory effect on nitric oxide synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating the Anxiolytic Potential of 7-Nitroindazole
Introduction
7-Nitroindazole (7-NI) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for producing nitric oxide (NO) in neurons.[1][2][3] Nitric oxide is a critical signaling molecule in the central nervous system, implicated in a wide range of physiological processes.[4] Notably, the nNOS-NO signaling pathway is involved in the pathophysiology of anxiety and other affective disorders.[5][6][7] Preclinical studies have demonstrated that 7-NI exhibits anxiolytic-like properties in various rodent models of anxiety.[1][2][8] These findings suggest that inhibiting nNOS could be a viable therapeutic strategy for anxiety disorders.[1] This document provides detailed protocols for assessing the anxiolytic effects of 7-NI using well-established behavioral paradigms in rodents.
Mechanism of Action
In the central nervous system, glutamate, an excitatory neurotransmitter, binds to N-methyl-D-aspartate receptors (NMDARs), leading to an influx of calcium ions (Ca2+).[6][7] This influx activates nNOS, which then catalyzes the production of NO from L-arginine.[5] NO, in turn, can influence downstream signaling cascades, including the modulation of cyclic AMP response element-binding protein (CREB) activity, which is involved in anxiety-related behaviors.[5] this compound acts by selectively inhibiting the nNOS enzyme, thereby reducing the production of NO in neuronal populations.[1][2][9] This reduction in NO signaling is believed to mediate its anxiolytic-like effects.[2][5]
Experimental Protocols
Animals and Housing
-
Species: Adult male mice (e.g., C57BL/6) or rats (e.g., Wistar, Sprague-Dawley).
-
Age/Weight: 8-10 weeks old, weighing 20-30g for mice or 250-350g for rats.
-
Housing: House animals in groups of 3-5 per cage in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before starting any experiments. Handle the animals for 3-5 days prior to testing to reduce handling-induced stress.[10]
Drug Preparation and Administration
-
Compound: this compound (7-NI).
-
Vehicle: A suitable vehicle, such as saline with a small percentage of a solubilizing agent (e.g., Tween 80 or DMSO), should be used. The final concentration of the solubilizing agent should be minimal and consistent across all groups.
-
Dose Range: Based on literature, effective doses in rats range from 20-40 mg/kg, while higher doses (80-120 mg/kg) may be required for mice.[1] A dose-response study is recommended to determine the optimal dose.
-
Administration: Administer 7-NI or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before behavioral testing. The injection volume should be consistent across all animals (e.g., 10 ml/kg).
Behavioral Testing Paradigms
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[10][11]
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm for mice).[11] It consists of two open arms and two closed arms of equal dimensions, connected by a central platform.[10][11]
-
Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes before the test.[11][12]
-
Place the mouse onto the central platform of the maze, facing one of the open arms.[10][11][13]
-
Allow the animal to explore the maze freely for a 5-minute session.[10][13][14]
-
Record the session using a video camera positioned above the maze.
-
After each trial, clean the maze thoroughly with 70% ethanol (B145695) or another suitable cleaning agent to eliminate olfactory cues.[11][13]
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
The OFT is used to evaluate general locomotor activity and anxiety-like behavior, which is characterized by the animal's tendency to remain near the walls of the arena (thigmotaxis).[15][16][17]
-
Apparatus: A square arena (e.g., 42 x 42 cm for mice) with walls, typically made of a non-reflective material.[18] The floor is divided into a central zone and a peripheral zone.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.[19]
-
Gently place the mouse in the center of the open field arena.[17]
-
Allow the animal to explore the arena for a 5-10 minute period.[16]
-
Record the session using an automated tracking system or a video camera.
-
Clean the apparatus thoroughly between trials.[19]
-
-
Parameters Measured:
-
Time spent in the center zone.
-
Latency to enter the center zone.
-
Total distance traveled.
-
Rearing frequency (a measure of exploratory behavior).[17]
-
The LDB test assesses anxiety by measuring the conflict between the rodent's natural tendency to explore a novel environment and its aversion to brightly lit areas.[20][21]
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by a small opening.[20][21]
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes under dim lighting.[22]
-
Place the mouse into the light compartment, facing away from the opening.[23]
-
Allow the animal to freely explore both compartments for 10 minutes.[20]
-
Record the session with a video tracking system.
-
Clean the box with 70% ethanol between subjects.[22]
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Physiological Measures
Corticosterone (B1669441) is the primary stress hormone in rodents, and its levels can be measured to assess the physiological stress response.[24]
-
Sample Collection: Collect blood samples via tail vein incision or another appropriate method at a consistent time point after behavioral testing.[25] To avoid stress-induced fluctuations, ensure rapid collection.
-
Assay: Centrifuge the blood samples to separate plasma, which can then be stored at -80°C.[25] Measure corticosterone concentrations using a commercially available ELISA or RIA kit, following the manufacturer's instructions.[25][26]
Data Presentation
Quantitative data from the behavioral and physiological tests should be summarized in tables for clear comparison between the vehicle and 7-NI treated groups.
Table 1: Effects of this compound on Elevated Plus Maze Performance
| Treatment Group (mg/kg) | Time in Open Arms (s) | % Open Arm Entries | Total Arm Entries |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 7-NI (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 7-NI (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 7-NI (Dose 3) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effects of this compound on Open Field Test Behavior
| Treatment Group (mg/kg) | Time in Center (s) | Center Entries | Total Distance Traveled (m) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 7-NI (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 7-NI (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 7-NI (Dose 3) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effects of this compound in the Light-Dark Box Test
| Treatment Group (mg/kg) | Time in Light Box (s) | Transitions | Latency to Dark (s) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 7-NI (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 7-NI (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 7-NI (Dose 3) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 4: Effects of this compound on Plasma Corticosterone Levels
| Treatment Group (mg/kg) | Corticosterone (ng/mL) |
| Vehicle | Mean ± SEM |
| 7-NI (Dose 1) | Mean ± SEM |
| 7-NI (Dose 2) | Mean ± SEM |
| 7-NI (Dose 3) | Mean ± SEM |
Visualizations
Caption: this compound's inhibitory action on the nNOS signaling pathway.
Caption: Workflow for studying this compound's effects on anxiety models.
Caption: Logical relationship of the experimental design and expected outcomes.
References
- 1. This compound, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic-like effects of this compound in the rat plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a neuronal nitric oxide synthase (nNOS) inhibitor, on locomotor activity and contextual fear conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a selective neural nitric oxide synthase inhibitor, on context-shock associative learning in a two-process contextual fear conditioning paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuronal Nitric Oxide Synthase Alteration Accounts for the Role of 5-HT1A Receptor in Modulating Anxiety-Related Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal nitric oxide synthase and affective disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an nNOS inhibitor, reduces migraine-like nociception, demyelination, and anxiety-like behavior in a mouse model of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Neuronal Nitric Oxide Reduces Anxiety-Like Responses to Pair Housing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 12. mmpc.org [mmpc.org]
- 13. albany.edu [albany.edu]
- 14. en.bio-protocol.org [en.bio-protocol.org]
- 15. anilocus.com [anilocus.com]
- 16. behaviorcloud.com [behaviorcloud.com]
- 17. researchgate.net [researchgate.net]
- 18. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Open Field Test [protocols.io]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. Light-dark box test - Wikipedia [en.wikipedia.org]
- 22. Light-dark box test for mice [protocols.io]
- 23. mmpc.org [mmpc.org]
- 24. Measuring corticosterone concentrations over a physiological dynamic range in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparison of corticosterone responses to acute stress in mice following different serial blood collection methods | Annali dell'Istituto Superiore di Sanità [annali.iss.it]
- 26. sceti.co.jp [sceti.co.jp]
Evaluating the Analgesic Effects of 7-Nitroindazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the analgesic properties of 7-Nitroindazole (7-NI), a selective inhibitor of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of various pain states, making selective inhibitors like 7-NI valuable tools for pain research and potential therapeutic development. This document outlines detailed protocols for key behavioral assays used to assess analgesia and presents quantitative data from relevant studies.
Mechanism of Action
This compound exerts its analgesic effects by selectively inhibiting the neuronal isoform of nitric oxide synthase (nNOS). In the nervous system, nociceptive stimuli can lead to the activation of N-methyl-D-aspartate (NMDA) receptors, resulting in an influx of calcium ions into the neuron. This calcium influx activates nNOS, which in turn synthesizes nitric oxide (NO) from L-arginine. NO acts as a signaling molecule in pain pathways, contributing to central sensitization and hyperalgesia. By inhibiting nNOS, 7-NI reduces the production of NO in response to painful stimuli, thereby attenuating the transmission of pain signals.
Signaling Pathway of this compound in Analgesia
Caption: Signaling pathway illustrating the inhibitory action of this compound on nNOS.
Quantitative Data Summary
The following tables summarize the quantitative data on the analgesic effects of this compound from various preclinical studies.
Table 1: Effect of this compound on Neuropathic Pain (Rat Sciatic Nerve Cuff Model)
| Dose (mg/kg, i.p.) | Time Point (post-injection) | Outcome Measure | Result |
| 10 | 60 min | Paw Withdrawal Threshold | No significant effect |
| 20 | 60 min | Paw Withdrawal Threshold | Significant increase (P < 0.05)[1] |
| 30 | 60 min | Paw Withdrawal Threshold | Significant increase (*P < 0.01)[1] |
Table 2: Effect of this compound in an Inflammatory Pain Model (Murine Formalin Test)
| Dose (mg/kg, i.p.) | Pain Phase | Outcome Measure | Result |
| 5 | Phase I & II | ED50 of NSAIDs | Significant reduction |
Experimental Workflow for Evaluating Analgesic Effects
Caption: General experimental workflow for assessing the analgesic effects of this compound.
Experimental Protocols
The following are detailed protocols for commonly used behavioral assays to evaluate the analgesic effects of this compound.
Hot Plate Test (Thermal Nociception)
This test assesses the response to a thermal stimulus and is primarily used for evaluating centrally acting analgesics.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Plexiglas cylinder to confine the animal on the hot plate
-
Timer
-
Experimental animals (mice or rats)
-
This compound solution
-
Vehicle control solution
Protocol:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Apparatus Setup: Set the temperature of the hot plate to 55 ± 1°C.[2]
-
Baseline Measurement: Gently place each animal individually on the hot plate within the Plexiglas cylinder and start the timer.
-
Observation: Observe the animal for signs of nociception, such as licking of the hind paw or jumping.
-
Latency Recording: Stop the timer at the first sign of a nociceptive response and record the latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time of 30 seconds is imposed. If the animal does not respond within this time, remove it from the hot plate and record the latency as 30 seconds.[2]
-
Drug Administration: Administer this compound or vehicle control (e.g., intraperitoneally) at the desired doses.
-
Post-treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), repeat the hot plate test and record the latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and between the treatment and control groups.
Tail-Flick Test (Thermal Nociception)
Similar to the hot plate test, the tail-flick test measures the response to a thermal stimulus applied to the tail.
Materials:
-
Tail-flick apparatus (radiant heat source or water bath)
-
Animal restrainer
-
Timer
-
Experimental animals (mice or rats)
-
This compound solution
-
Vehicle control solution
Protocol:
-
Acclimation: Acclimate the animals to the testing environment and the restrainer for several days before the experiment.
-
Baseline Measurement: Gently place the animal in the restrainer. Apply the heat source to the distal portion of the tail and start the timer.
-
Latency Recording: The timer automatically stops when the animal flicks its tail. Record this latency.
-
Cut-off Time: A cut-off time (typically 10-12 seconds) should be set to avoid tissue damage.
-
Drug Administration: Administer this compound or vehicle control.
-
Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: Compare the reaction times before and after drug administration and between groups.
Acetic Acid-Induced Writhing Test (Visceral Nociception)
This test is used to evaluate peripherally and centrally acting analgesics by inducing visceral pain.
Materials:
-
0.6% acetic acid solution
-
Observation chambers
-
Timer
-
Experimental animals (mice)
-
This compound solution
-
Vehicle control solution
-
Standard analgesic (e.g., diclofenac)
Protocol:
-
Acclimation: Place the animals in the observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: Administer this compound, vehicle, or a standard analgesic 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (10 ml/kg body weight).
-
Observation: Immediately after the injection, place the mouse back into the observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a continuous 20-30 minute period.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.
Formalin Test (Inflammatory Pain)
The formalin test is a model of tonic chemical nociception and is useful for differentiating between analgesic effects on acute and persistent inflammatory pain.
Materials:
-
5% formalin solution
-
Observation chambers with mirrors
-
Timer
-
Microsyringe
-
Experimental animals (mice)
-
This compound solution
-
Vehicle control solution
Protocol:
-
Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle control at a predetermined time before the formalin injection.
-
Formalin Injection: Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation and Recording: Immediately place the mouse back into the observation chamber. Record the total time the animal spends licking the injected paw during two distinct phases:
-
Phase I (Early Phase): 0-5 minutes post-formalin injection. This phase is associated with direct activation of nociceptors.
-
Phase II (Late Phase): 15-30 minutes post-formalin injection. This phase is attributed to inflammatory processes and central sensitization.
-
-
Data Analysis: Compare the licking time in each phase between the this compound-treated group and the vehicle control group.
References
Application Notes and Protocols for Chronic Administration of 7-Nitroindazole in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7-Nitroindazole (7-NI) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neurons.[1] NO is a critical signaling molecule involved in a variety of physiological and pathological processes in the central and peripheral nervous systems.[2] Chronic administration of 7-NI in rodent models is a key strategy to investigate the long-term roles of nNOS-derived NO in various conditions, including neurodegenerative diseases, pain, and addiction.[1][3][4] These application notes provide detailed protocols for the chronic administration of 7-NI in rodents, along with data presentation and visualization of relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the chronic administration of this compound in rodents.
Table 1: Effects of Chronic this compound Administration on Physiological and Biochemical Parameters in Rats.
| Parameter | Species/Model | 7-NI Dose and Administration | Duration | Key Findings | Reference(s) |
| nNOS Activity | Wistar Rats | 25 mg/kg i.p. | 7 days | Decreased nNOS activity by 40% compared to control.[1] | [1] |
| Wistar Rats (Cocaine-treated) | 25 mg/kg i.p. | 7 days | Restored cocaine-induced increase in nNOS activity to near control levels.[1] | [1] | |
| Malondialdehyde (MDA) | Wistar Rats (Cocaine-treated) | 25 mg/kg i.p. | 7 days | Decreased MDA production by 21% compared to cocaine-only group.[1] | [1] |
| Reduced Glutathione (GSH) | Wistar Rats (Cocaine-treated) | 25 mg/kg i.p. | 7 days | Increased GSH levels by 64% compared to cocaine-only group.[1] | [1] |
| Systolic Blood Pressure (SBP) | Hyperthyroid Rats | 30 mg/kg/day by gavage | 4 weeks | Did not modify SBP in normal rats, but significantly reduced it in hyperthyroid rats.[5] | [5][6] |
| Heart Rate (HR) | Hyperthyroid Rats | 30 mg/kg/day by gavage | 4 weeks | Did not modify HR in normal rats, but significantly reduced it in hyperthyroid rats.[5] | [5][6] |
Table 2: Effects of Chronic this compound Administration on Behavioral Parameters in Rodents.
| Behavioral Test | Species/Model | 7-NI Dose and Administration | Duration | Key Findings | Reference(s) |
| Abnormal Involuntary Movements (AIMs) | Wistar Rats (Parkinson's model) | 30 mg/kg i.p. | 8 days (from day 27 to 34 of L-DOPA treatment) | Significantly decreased L-DOPA-induced AIMs, and no tolerance was observed.[4] | [4] |
| Social Interaction | Rats | 20 mg/kg i.p. | Acute | Increased social interaction time, suggesting an anxiolytic-like effect.[7] | [7] |
| Open Field Test | Rats | 10 mg/kg i.p. | Acute | Produced a sedative effect.[7] | [7] |
| Contextual Fear Conditioning | Rats | 30 mg/kg i.p. | Pre-conditioning | Impaired the acquisition of contextual fear memory.[2] | [2][8] |
| Locomotor Activity | Mice (Ethanol-intoxicated) | 20 mg/kg i.p. | Acute | Caused behavioral depression.[9] | [9] |
Experimental Protocols
Protocol 1: Chronic Intraperitoneal (i.p.) Administration of this compound in Rats
This protocol is based on studies investigating the effects of 7-NI on cocaine-induced neurotoxicity and L-DOPA-induced dyskinesia.[1][4]
1. Materials:
- This compound (powder form)
- Vehicle: Peanut oil or a solution of DMSO, PEG300, Tween 80, and saline.[10][11]
- Sterile syringes and needles (25-27 gauge)
- Animal balance
- Vortex mixer
- Sterile filter (0.22 µm)[10]
2. Formulation Protocol:
- For Peanut Oil Vehicle:
- Weigh the required amount of 7-NI.
- Dissolve 7-NI in peanut oil to the desired final concentration (e.g., 25 mg/mL for a 25 mg/kg dose in a rat receiving 1 mL/kg).
- Vortex thoroughly until the compound is fully dissolved.
- For DMSO/PEG300/Tween 80/Saline Vehicle: [10]
- Weigh the required amount of 7-NI.
- Dissolve the 7-NI in a small amount of DMSO to create a stock solution.[10]
- In a separate sterile tube, add the required volume of PEG300.[10]
- Add the DMSO stock solution to the PEG300 and mix until clear.[10]
- Add Tween 80 and mix thoroughly.[10]
- Add saline to the final volume and mix until a clear solution is achieved.[10]
- Filter the final formulation through a 0.22 µm sterile filter before administration.[10]
3. Administration Protocol:
- Acclimatize male Wistar rats (200-250g) to the housing conditions for at least one week prior to the experiment.[4][10]
- Weigh each rat accurately before each injection to calculate the precise volume of the 7-NI solution to be administered.
- Administer 7-NI or vehicle via intraperitoneal injection. The injection volume should be based on the animal's body weight (e.g., 1 mL/kg).
- For chronic studies, injections are typically performed once daily for the duration of the experiment (e.g., 7 to 34 days).[1][4]
- In the study on cocaine-induced toxicity, 7-NI (25 mg/kg) was administered 30 minutes prior to cocaine (15 mg/kg) for 7 consecutive days.[1]
- In the study on L-DOPA-induced dyskinesia, 7-NI (30 mg/kg) was administered daily before L-DOPA for 8 days.[4]
4. Post-Administration Monitoring:
- Observe the animals for any signs of distress or adverse reactions following injection.
- Monitor body weight and general health status throughout the study period.
- Conduct behavioral assessments or collect tissues for biochemical analysis at the end of the treatment period.
Protocol 2: Chronic Oral Gavage Administration of this compound in Rats
This protocol is adapted from a study investigating the effects of 7-NI in a rat model of hyperthyroidism.[5][6]
1. Materials:
- This compound (powder form)
- Vehicle: Appropriate for oral administration (e.g., water, saline, or a suspension agent).
- Animal gavage needles (flexible or rigid, appropriate size for rats)
- Sterile syringes
- Animal balance
- Vortex mixer or sonicator
2. Formulation Protocol:
- Weigh the required amount of 7-NI.
- Prepare a homogenous suspension of 7-NI in the chosen vehicle to the desired concentration (e.g., 30 mg/mL for a 30 mg/kg dose in a rat receiving 1 mL/kg).
- Use a vortex mixer or sonicator to ensure the compound is evenly suspended before each administration.
3. Administration Protocol:
- Acclimatize male Wistar rats to the housing conditions and handling for at least one week.
- Weigh each rat before administration to determine the correct volume.
- Gently restrain the rat and insert the gavage needle orally, passing it over the tongue into the esophagus.
- Administer the 7-NI suspension slowly to prevent regurgitation.
- The study on hyperthyroidism administered 7-NI at a dose of 30 mg/kg/day for 4 weeks.[5]
4. Post-Administration Monitoring:
- Monitor the animals for any signs of discomfort, changes in food and water intake, or body weight.
- In the cited study, body weight, systolic blood pressure, and heart rate were measured weekly.[5][6]
Signaling Pathways and Experimental Workflows
Signaling Pathway of nNOS Inhibition by this compound
The activation of neuronal nitric oxide synthase (nNOS) is often initiated by an influx of calcium ions (Ca2+), frequently through the activation of N-methyl-D-aspartate receptors (NMDARs).[10] The elevated intracellular Ca2+ binds to calmodulin (CaM), and the Ca2+/CaM complex then activates nNOS, leading to the conversion of L-arginine to L-citrulline and the production of nitric oxide (NO).[10] this compound acts as a competitive inhibitor of nNOS, binding to the enzyme's active site and preventing the synthesis of NO.[10]
Caption: nNOS activation and inhibition by this compound.
General Experimental Workflow for Chronic 7-NI Administration
The following diagram illustrates a typical experimental workflow for a study involving the chronic administration of this compound in a rodent disease model.
References
- 1. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a selective neural nitric oxide synthase inhibitor, on context-shock associative learning in a two-process contextual fear conditioning paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Lack of tolerance for the anti-dyskinetic effects of this compound, a neuronal nitric oxide synthase inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of chronic treatment with this compound in hyperthyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. This compound, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. The effects of the nitric oxide synthase inhibitor this compound on the behaviour of mice after chronic ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing 7-Nitroindazole Solubility for In Vivo Research
Welcome to the technical support center for 7-Nitroindazole (7-NI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with 7-NI in in vivo applications. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when preparing this compound for in vivo studies.
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: this compound has very low aqueous solubility and is not expected to dissolve directly in aqueous buffers.[1] It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: Which organic solvents are recommended for creating a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for 7-NI. Warmed DMSO can be particularly effective.[2] It is also soluble in Dimethylformamide (DMF).[2] Always use fresh, anhydrous solvents to avoid introducing moisture that can affect solubility.[2]
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous vehicle for injection. How can I prevent this?
A3: This phenomenon, known as "crashing out," is common with poorly soluble compounds. Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your injection vehicle. While the tolerance can vary between animal models and administration routes, a final concentration of 1-5% DMSO is a common starting point.
-
Use Co-solvents: Incorporating other solvents like polyethylene (B3416737) glycol (e.g., PEG300, PEG400) or propylene (B89431) glycol can help maintain solubility upon dilution.
-
Vortex During Dilution: Add the DMSO stock solution to the aqueous vehicle dropwise while vigorously vortexing. This rapid mixing can help prevent the formation of large precipitates.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock into an intermediate solvent like PEG before the final dilution into the aqueous vehicle.
-
Consider Formulation Strategies: For long-term or high-concentration studies, consider advanced formulation approaches like nanoemulsions or cyclodextrin (B1172386) complexes.
Q4: What is the maximum concentration of this compound I can achieve for intraperitoneal injection?
A4: The maximum achievable concentration will depend on the chosen vehicle. For simple co-solvent systems (e.g., DMSO/saline), the final concentration is often limited by the acceptable percentage of the organic solvent. For higher concentrations, nanoemulsion formulations have been successfully used to administer 7-NI.[3][4]
Q5: Are there alternative formulation strategies to improve the solubility and bioavailability of this compound?
A5: Yes, several advanced formulation strategies can be employed:
-
Nanoemulsions: Loading 7-NI into pegylated or non-pegylated nanoemulsions can significantly improve its biopharmaceutical properties, including a longer plasma half-life.[1][3]
-
Cyclodextrins: While specific protocols for 7-NI are not extensively published, cyclodextrins (like hydroxypropyl-β-cyclodextrin) are known to form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[5] This is a promising avenue to explore for 7-NI.
Quantitative Data: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents. This data can guide the preparation of stock solutions.
| Solvent | Solubility | Reference |
| DMSO | >100 mg/mL | [6] |
| DMSO (warmed) | 5 mg/mL (clear solution) | [2] |
| DMF | 50 mg/mL | [2] |
| Ethanol | 2.68 mg/mL | [6] |
| 95% Ethanol | 50 mg/mL | [2] |
| Methanol | 1.90-2.10 mg/mL | [2] |
| Water | Insoluble | [2] |
| PBS (pH 7.2) | <50 µg/mL | [6] |
Experimental Protocols
Below are detailed methodologies for preparing this compound formulations for in vivo studies.
Protocol 1: Co-Solvent Formulation for Intraperitoneal (i.p.) Injection
This protocol is suitable for achieving a low to moderate concentration of 7-NI for acute in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required to fully dissolve the compound.
-
Prepare Vehicle: In a separate sterile tube, prepare the injection vehicle. A common vehicle composition is 5% DMSO, 40% PEG300, and 55% sterile saline. The exact ratios can be adjusted based on tolerability and required 7-NI concentration.
-
Final Dilution: While vigorously vortexing the vehicle, slowly add the 7-NI stock solution dropwise to achieve the desired final concentration.
-
Administration: Administer the freshly prepared solution to the animal via intraperitoneal injection. Ensure the solution is clear and free of precipitates before injection.
Protocol 2: Nanoemulsion Formulation
This protocol, adapted from published literature, is for creating a nanoemulsion formulation to enhance the bioavailability and duration of action of 7-NI.[4]
Materials:
-
This compound powder
-
Castor oil
-
Soybean lecithin (B1663433)
-
Ethanol
-
Polysorbate 80 (Tween 80)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Prepare Organic Phase: In a beaker, dissolve this compound in ethanol. Add castor oil and soybean lecithin to this solution and stir until a homogenous organic phase is formed.
-
Prepare Aqueous Phase: In a separate beaker, dissolve polysorbate 80 and glycerol in deionized water to form the aqueous phase.
-
Emulsification: Under continuous magnetic stirring, slowly add the organic phase to the aqueous phase.
-
Homogenization: The resulting mixture can be further homogenized using a high-pressure homogenizer to achieve a uniform nanoemulsion with a small droplet size.
-
Characterization: It is recommended to characterize the nanoemulsion for particle size, zeta potential, and drug loading before in vivo administration.
Protocol 3: Cyclodextrin Inclusion Complex Formulation (Exploratory)
This protocol is a general guideline for exploring the use of cyclodextrins to improve 7-NI solubility, based on methods used for similar compounds.[7]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
0.22 µm syringe filter
Procedure:
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).
-
Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Equilibration and Filtration: Allow the solution to equilibrate and then filter through a 0.22 µm syringe filter to remove any undissolved 7-NI.
-
Quantification: Determine the concentration of the solubilized 7-NI in the filtrate using a suitable analytical method (e.g., HPLC-UV) to ascertain the solubility enhancement.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key concepts related to this compound's mechanism of action and preparation.
Caption: Mechanism of 7-NI as an inhibitor of the nNOS signaling pathway.
Caption: A logical workflow for preparing a 7-NI co-solvent formulation.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. This compound = 98 2942-42-9 [sigmaaldrich.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. oatext.com [oatext.com]
Technical Support Center: 7-Nitroindazole Vehicle Preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preparing 7-Nitroindazole (7-NI) vehicles for consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of neuronal nitric oxide synthase (nNOS)[1][2][3]. It functions by competing with the substrate L-arginine at the active site of the enzyme, thereby blocking the synthesis of nitric oxide (NO) in neuronal tissues[4]. This inhibition of NO production underlies its neuroprotective and other pharmacological effects observed in research[5][6][7].
Q2: What are the common challenges in preparing this compound for in vivo experiments?
The primary challenge with this compound is its poor water solubility[8][9]. This can lead to difficulties in preparing stable and homogenous solutions for administration, potentially causing inconsistent experimental outcomes.
Q3: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing concentrated stock solutions.[1][8][10][11] It is also soluble in ethanol (B145695) and N,N-Dimethylformamide (DMF).[1][8][10]
Q4: How should I store this compound powder and its stock solutions?
The solid powder form of this compound should be stored desiccated at -20°C.[8][12] Stock solutions prepared in anhydrous DMSO can be stored at -80°C for up to a year or at -20°C for shorter periods, though it's recommended to aliquot to avoid repeated freeze-thaw cycles.[5][11][13]
Q5: Can I administer this compound dissolved solely in DMSO for in vivo studies?
While DMSO is excellent for initial dissolution, administering high concentrations of DMSO in vivo can have its own physiological effects and may cause local irritation. Therefore, it is best practice to dilute the DMSO stock solution into a final vehicle that is well-tolerated by the animals, ensuring the final DMSO concentration is low.
Troubleshooting Guide
Problem: My this compound solution is cloudy or has precipitated after dilution.
-
Cause: This is likely due to the poor aqueous solubility of this compound. The concentration of the compound may have exceeded its solubility limit in the final aqueous-based vehicle.
-
Solution:
-
Warm the solution: Gently warming the solution (e.g., to 37°C) may help redissolve the precipitate.[8]
-
Increase the co-solvent concentration: The percentage of the organic co-solvent (like DMSO or ethanol) in your final vehicle may be too low. Consider preparing a dilution series to determine the minimum co-solvent concentration required to maintain solubility at your desired final concentration of this compound.
-
Incorporate a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween 80, to the final vehicle can help to maintain the solubility of hydrophobic compounds.
-
Prepare a suspension: If a clear solution cannot be achieved, you may need to prepare a homogenous suspension. Using a vehicle containing carboxymethylcellulose sodium (CMC-Na) can help to create a uniform suspension.[11] Ensure the suspension is well-vortexed before each administration to ensure consistent dosing.
-
Problem: I am observing inconsistent results between different experimental days.
-
Cause: This could be due to instability of the prepared solution or inconsistent dosing.
-
Solution:
-
Prepare fresh working solutions: It is highly recommended to prepare the final diluted working solution fresh on the day of the experiment.[5]
-
Ensure homogeneity: If using a suspension, ensure it is thoroughly mixed before each animal is dosed.
-
Protect from light: While not explicitly stated for 7-NI, many nitro-aromatic compounds are light-sensitive. It is good practice to protect solutions from light during preparation and storage.
-
Verify solvent quality: Ensure you are using high-purity, anhydrous solvents, especially for stock solutions, as moisture can affect solubility and stability.[11]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source(s) |
| DMSO | Up to 100 mM (approx. 16.3 mg/mL) | [1][10] |
| 32 mg/mL | [11] | |
| 5 mg/mL (warmed) | [8] | |
| Ethanol | Up to 20 mM (approx. 3.26 mg/mL) | [1][10] |
| Methanol | 1.90-2.10 mg/mL | [8] |
| DMF | 50 mg/mL | [8] |
| Water | Insoluble / Slightly soluble | [1][8] |
Experimental Protocols
Protocol: Preparation of a this compound Vehicle for Intraperitoneal (i.p.) Injection in Rodents
This protocol is a general guideline and may require optimization based on the desired final concentration and experimental model.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a Stock Solution:
-
Prepare the Final Vehicle:
-
On the day of the experiment, prepare the final injection solution.
-
For a vehicle containing 5% DMSO and 5% Tween 80, follow these steps for a final volume of 1 mL:
-
In a sterile microcentrifuge tube, add 50 µL of Tween 80.
-
Add the required volume of your this compound DMSO stock solution to achieve the desired final concentration. For example, for a final concentration of 5 mg/mL, you would add 100 µL of a 50 mg/mL stock.
-
Vortex the mixture of DMSO and Tween 80.
-
Slowly add sterile saline while vortexing to bring the final volume to 1 mL. This gradual addition helps prevent precipitation.
-
-
The final vehicle composition would be: X% 7-NI/DMSO stock, 5% Tween 80, and the remainder sterile saline. Ensure the final DMSO concentration is well-tolerated in your animal model.
-
-
Administration:
-
Visually inspect the solution to ensure it is clear and free of precipitation.
-
Administer the freshly prepared solution to the animals via the desired route (e.g., intraperitoneal injection).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound vehicle preparation.
Caption: Simplified signaling pathway of this compound action.
References
- 1. This compound CAS#: 2942-42-9 [m.chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inhibition of neuronal nitric oxide synthase by this compound protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound = 98 2942-42-9 [sigmaaldrich.com]
- 9. 7-nitroindazol-loaded nanoemulsions: Preparation, characterization and its improved inhibitory effect on nitric oxide synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | CAS:2942-42-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. biotium.com [biotium.com]
Troubleshooting precipitation issues with 7-Nitroindazole solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Nitroindazole. Our aim is to help you overcome common challenges, particularly those related to solution stability and precipitation.
Troubleshooting Guide: Precipitation Issues
Unexpected precipitation of this compound can compromise experimental results. This guide provides a step-by-step approach to diagnose and resolve these issues.
Problem: My this compound solution has formed a precipitate.
Follow this troubleshooting workflow to identify the cause and find a solution:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the best solvent for preparing a this compound stock solution?
A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the most common and effective solvent, with a solubility of up to 100 mM.[1][2] Ethanol and Dimethylformamide (DMF) can also be used, but at lower concentrations.[1][3] It is crucial to use a fresh, high-quality (anhydrous) solvent, as moisture can significantly reduce the solubility of this compound.[4]
Q2: My this compound powder is not dissolving completely in DMSO. What should I do?
A2: If you are within the recommended concentration limits (see table below), you can try the following:
-
Gentle Warming: Warm the solution to 37°C to increase solubility.
-
Sonication: Use a sonicator bath to break up any clumps and aid dissolution.[5]
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
Q3: How should I store my this compound stock solution?
A3: Store stock solutions in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] It is recommended to store the solution under desiccating conditions.[4] Before use, allow the aliquot to warm to room temperature and vortex to ensure any precipitate that may have formed upon freezing is redissolved.
Precipitation Upon Dilution
Q4: I prepared a clear stock solution in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium/buffer. Why did this happen?
A4: This is a common issue due to the poor aqueous solubility of this compound.[7][8] When the DMSO stock is diluted into an aqueous solution, the overall solvent environment changes, and if the final concentration of this compound exceeds its solubility limit in that mixed solvent system, it will precipitate.
Q5: How can I prevent precipitation when diluting my stock solution into an aqueous buffer?
A5: To prevent precipitation upon dilution, consider these strategies:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of this compound in your experiment.
-
Increase Organic Co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO in the aqueous solution can help maintain solubility. However, be mindful of potential solvent effects on your cells or assay.
-
pH Adjustment: The solubility of this compound is pH-dependent. While specific data is limited, its pKa of approximately 10.03 suggests it is a weak acid and will be less soluble in neutral or acidic solutions.[9] Ensuring your buffer is at a stable, appropriate pH may help.
-
Prepare Fresh: Prepare the final diluted solution immediately before adding it to your experiment to minimize the time for precipitation to occur.[10]
Experimental Protocols & Data
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 163.13 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 1.63 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 100 µL of anhydrous DMSO to the tube. This will yield a final concentration of 100 mM.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the powder does not fully dissolve, you can gently warm the solution to 37°C or place it in a sonicator bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[6]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Reported Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 100 mM (or 32 mg/mL) | [1][2][4] |
| Ethanol | 20 mM | [1][2] |
| Dimethylformamide (DMF) | 50 mg/mL | [3] |
| Aqueous Buffer (pH 7.4) | >24.5 µg/mL | [11] |
Visualization of Key Concepts
Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway
This compound acts as a competitive inhibitor of neuronal nitric oxide synthase (nNOS), preventing the conversion of L-arginine to L-citrulline and nitric oxide (NO). This inhibition impacts downstream signaling pathways mediated by NO.
Caption: Inhibition of the nNOS pathway by this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. Relatively selective neuronal nitric oxide synthase inhibition by this compound in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, NOS inhibitor (CAS 2942-42-9) | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. 7-nitroindazol-loaded nanoemulsions: Preparation, characterization and its improved inhibitory effect on nitric oxide synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, biodistribution, and in vivo toxicity of this compound loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 2942-42-9 [m.chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing 7-Nitroindazole dosage to avoid side effects
Technical Support Center: 7-Nitroindazole
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of this compound (7-NI), a selective inhibitor of neuronal nitric oxide synthase (nNOS). Here you will find troubleshooting guides and frequently asked questions to help optimize your experimental dosage and avoid potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (7-NI)?
A1: this compound is a selective inhibitor of neuronal nitric oxide synthase (nNOS).[1][2] It functions by competing with both L-arginine and the cofactor tetrahydrobiopterin (B1682763) at the enzyme's active site.[3] By inhibiting nNOS, 7-NI reduces the production of nitric oxide (NO) in neuronal tissues.[1] This inhibition of NO production is implicated in its neuroprotective and other pharmacological effects.[3][4]
Q2: What are the common dosage ranges for 7-NI in preclinical studies?
A2: The effective dosage of 7-NI can vary significantly depending on the animal model and the intended application. In mice, doses ranging from 10 to 50 mg/kg (i.p.) have shown antinociceptive effects.[5][6] For neuroprotection studies in mice, doses up to 50 mg/kg have been used.[4] In rats, dosages are often in the range of 20 to 50 mg/kg (i.p.) for studies on neuroprotection, behavior, and cardiovascular effects.[7] It is crucial to perform a dose-response study for your specific experimental conditions.
Q3: What are the potential side effects associated with 7-NI administration?
A3: While 7-NI is considered a relatively selective nNOS inhibitor, some side effects have been reported. At higher doses, it may lose its selectivity and inhibit other NOS isoforms, such as endothelial NOS (eNOS), which could lead to cardiovascular effects like increased blood pressure.[7][8] However, several studies have reported no significant change in blood pressure at effective doses.[6][9][10] Other reported side effects include sedation, motor impairment, and potential impairment of spatial learning.[9][11][12][13]
Q4: How can I minimize the side effects of 7-NI?
A4: To minimize side effects, it is recommended to:
-
Start with the lowest effective dose: Conduct a pilot study to determine the optimal dose for your model that achieves the desired effect with minimal side effects.
-
Careful route of administration and vehicle selection: Intraperitoneal (i.p.) injection is common. The vehicle can influence solubility and bioavailability; common vehicles include saline, arachis oil, or DMSO.
-
Monitor for side effects: Closely observe animals for any behavioral changes, motor deficits, or signs of sedation.
-
Consider selectivity: Be aware that at higher concentrations, the selectivity for nNOS over eNOS may decrease.[8]
Q5: What is the best way to prepare and administer 7-NI?
A5: this compound has poor water solubility.[14] It is often dissolved in a vehicle such as arachis oil or a solution containing DMSO. For example, it can be dissolved in DMSO and then diluted with saline.[2] Administration is typically done via intraperitoneal (i.p.) injection. The timing of administration is also critical and should be determined based on the experimental design, often 30-60 minutes before the experimental challenge.[11][15]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in behavioral studies.
-
Possible Cause: 7-NI can have sedative effects and may impair motor coordination, which can confound the results of behavioral tests.[11][12][13]
-
Troubleshooting Steps:
-
Dose-Response: Perform a thorough dose-response study to find a dose that provides the desired anxiolytic or other behavioral effect without significant sedation.
-
Control for Motor Activity: Always include a control group to assess the effect of 7-NI alone on locomotor activity using tests like an open-field test.[9][13]
-
Timing of Administration: The timing of 7-NI administration relative to the behavioral test is crucial. The peak effect of 7-NI is often observed 15-30 minutes after i.p. injection.[10]
-
Issue 2: Significant increase in blood pressure observed.
-
Possible Cause: While often reported to not affect blood pressure at therapeutic doses,[6][9] higher doses of 7-NI may inhibit endothelial nitric oxide synthase (eNOS), leading to vasoconstriction and an increase in blood pressure.[7][8] The type of anesthetic used can also influence cardiovascular effects.[7]
-
Troubleshooting Steps:
-
Verify Dosage: Double-check your calculations and the concentration of your 7-NI solution.
-
Lower the Dose: If hypertension is observed, try a lower dose that maintains nNOS selectivity.
-
Monitor Blood Pressure: In studies where cardiovascular effects are a concern, it is advisable to monitor blood pressure.
-
Anesthetic Choice: Be aware that the anesthetic used can impact the cardiovascular response to 7-NI.[7]
-
Issue 3: Difficulty in dissolving 7-NI for administration.
-
Possible Cause: this compound has low aqueous solubility.[14]
-
Troubleshooting Steps:
-
Use of a Co-solvent: Dissolve 7-NI in a small amount of an organic solvent like DMSO first, and then dilute it with a vehicle like saline or polyethylene (B3416737) glycol (PEG).
-
Alternative Vehicles: Consider using oil-based vehicles like arachis oil, in which 7-NI is soluble.[16]
-
Nanoemulsions: For improved solubility and bioavailability, nanoemulsion formulations have been developed.[14][17]
-
Data Presentation
Table 1: Summary of this compound Dosages and Effects in Preclinical Models
| Animal Model | Dosage (Route) | Observed Effects | Potential Side Effects | Citation(s) |
| Mouse | 10-50 mg/kg (i.p.) | Antinociception | No increase in blood pressure at 20-80 mg/kg. | [5][6] |
| Mouse | 25 mg/kg (i.p.) | Attenuated reserpine-induced hypolocomotion. | - | [18] |
| Mouse | 50 mg/kg (i.p.) | Neuroprotection against MPTP-induced toxicity. | - | [4] |
| Mouse | 50-200 mg/kg (i.p.) | Anticonvulsant effects. | Impaired spontaneous ambulatory activity at 100-200 mg/kg. | [11] |
| Rat | 25 mg/kg (i.p.) | Neuroprotection in a model of forebrain ischemia. | - | [19] |
| Rat | 30 mg/kg (i.p.) | Impaired spatial learning. | No effect on blood pressure. | [9] |
| Rat | 20-40 mg/kg (i.p.) | Anxiolytic-like effects. | Sedative effects at doses as low as 10 mg/kg. | [13] |
| Rat | 50 mg/kg (i.p.) | Increased blood pressure. | Bradycardia in conscious animals. | [7] |
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects of 7-NI in a Mouse Model of MPTP-Induced Neurotoxicity
This protocol is adapted from studies investigating the neuroprotective effects of 7-NI.[4]
-
Animals: Male C57BL/6 mice are commonly used.
-
7-NI Preparation: Prepare a solution of 7-NI in a suitable vehicle (e.g., saline or arachis oil). A common dose for neuroprotection is 50 mg/kg.
-
Experimental Groups:
-
Vehicle control
-
MPTP only
-
7-NI + MPTP
-
7-NI only
-
-
Dosing Regimen:
-
Administer 7-NI (e.g., 50 mg/kg, i.p.) 30 minutes prior to each MPTP injection.
-
Induce neurotoxicity by administering MPTP (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals).
-
-
Post-Treatment and Analysis:
-
House the animals for a designated period (e.g., 7 days) after the final MPTP injection.
-
Euthanize the animals and collect brain tissue (e.g., striatum and substantia nigra).
-
Analyze dopamine (B1211576) levels and its metabolites (DOPAC and HVA) using HPLC.
-
Perform immunohistochemistry to assess neuronal survival (e.g., tyrosine hydroxylase staining).
-
Mandatory Visualizations
Caption: Signaling pathway of 7-NI mediated nNOS inhibition.
Caption: General experimental workflow for in vivo studies with 7-NI.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of neuronal nitric oxide synthase by this compound protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:2942-42-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence from its cardiovascular effects that this compound may inhibit endothelial nitric oxide synthase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relatively selective neuronal nitric oxide synthase inhibition by this compound in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound enhances dose-dependently the anticonvulsant activities of conventional antiepileptic drugs in the mouse maximal electroshock-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound, a neuronal nitric oxide synthase inhibitor, on behavioral and physiological parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 7-nitroindazol-loaded nanoemulsions: Preparation, characterization and its improved inhibitory effect on nitric oxide synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of the nitric oxide synthase inhibitor this compound on the behaviour of mice after chronic ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics, biodistribution, and in vivo toxicity of this compound loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Different effects of this compound in reserpine-induced hypolocomotion in two strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The selective inhibitor of neuronal nitric oxide synthase, this compound, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize the cardiovascular effects of 7-Nitroindazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Nitroindazole (7-NI). The focus is on understanding and minimizing its cardiovascular effects during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular effects observed with this compound administration?
A1: The most commonly reported cardiovascular effect of this compound (7-NI) is a significant increase in mean arterial blood pressure.[1][2] In conscious animals, this pressor effect may be accompanied by bradycardia (a slower heart rate).[1][2] However, in anesthetized animals, a change in heart rate is not always observed.[1][2]
Q2: Why does this compound, a purported selective nNOS inhibitor, cause these cardiovascular effects?
A2: While 7-NI is known as a selective inhibitor of neuronal nitric oxide synthase (nNOS), evidence strongly suggests that it can also inhibit endothelial nitric oxide synthase (eNOS) in vivo.[1][2] The inhibition of eNOS, which is crucial for basal nitric oxide (NO) production in blood vessels, leads to vasoconstriction and a subsequent increase in blood pressure. This effect is similar to that seen with non-selective NOS inhibitors like L-NAME.[1][2][3]
Q3: How can the pressor effects of this compound be minimized or counteracted in an experimental setting?
A3: There are several strategies to mitigate the cardiovascular effects of 7-NI:
-
L-arginine Pretreatment: Administration of L-arginine, the substrate for nitric oxide synthase, prior to 7-NI can inhibit the increase in mean arterial blood pressure.[1][2] This demonstrates that the pressor effect is mediated through the L-arginine-NO pathway.
-
Choice of Anesthetic: The cardiovascular effects of 7-NI can be influenced by the anesthetic agent used. For example, studies have shown that halothane (B1672932) anesthesia can abolish the pressor effect of 7-NI that is observed under urethane (B1682113) anesthesia.[1][2]
-
Dose Optimization: The cardiovascular effects of 7-NI may be dose-dependent.[4] It is advisable to perform dose-response studies to find the minimum effective dose for the desired nNOS inhibition with the least impact on blood pressure.
-
Co-administration with other agents: In some contexts, co-administration of 7-NI with other compounds may modulate its effects. For instance, when administered with L-NAME, the combined effect on blood pressure was lower than with L-NAME alone.[3]
Q4: Are there any reports of this compound NOT causing an increase in blood pressure?
A4: Yes, some studies have reported no significant changes in blood pressure or heart rate following 7-NI administration, particularly at certain doses and under specific experimental conditions.[4][5] This variability underscores the importance of careful experimental design and monitoring of cardiovascular parameters.
Troubleshooting Guide
Issue: A significant and undesirable increase in blood pressure is observed after 7-NI administration.
| Potential Cause | Troubleshooting Step |
| Inhibition of eNOS | Pre-treat with L-arginine to confirm the involvement of the L-arginine-NO pathway and potentially blunt the pressor response.[1][2] |
| Anesthetic Interaction | If using urethane or a similar anesthetic, consider switching to an alternative like halothane, which has been shown to abolish the pressor effect of 7-NI.[1][2] |
| Dose is too high | Conduct a dose-response study to determine the lowest effective dose of 7-NI for your specific experimental goals. |
| Solvent/Vehicle Effect | Ensure that the vehicle used to dissolve 7-NI does not have its own cardiovascular effects. Run a vehicle-only control group. |
Data Presentation
Table 1: Summary of Cardiovascular Effects of this compound in Animal Models
| Animal Model | Dose and Route | Cardiovascular Effect | Reference |
| Rat (anesthetized) | 50 mg/kg i.p. | Significant increase in mean arterial blood pressure, no change in heart rate. | [1][2] |
| Rat (conscious) | 50 mg/kg i.p. | Elevation in mean arterial blood pressure and bradycardia. | [1][2] |
| Rat (anesthetized) | 75 mg/kg i.p. | No enhancement of pressor effect compared to 50 mg/kg. | [1][2] |
| Rat | 20-1000 mg/kg i.p. | No changes in blood pressure.[4] | [4] |
| Mouse (anesthetized) | 50 mg/kg i.p. | Failed to influence mean arterial pressure.[5] | [5] |
Table 2: Experimental Protocols for Mitigating 7-NI Cardiovascular Effects
| Mitigation Strategy | Animal Model | Protocol | Outcome | Reference |
| L-arginine Pretreatment | Rat | 300 mg/kg L-arginine i.v. prior to 50 mg/kg 7-NI i.p. | Inhibited the increase in mean arterial blood pressure. | [1][2] |
| Anesthetic Choice | Rat | Halothane anesthesia instead of urethane. | Abolished the pressor effect of 7-NI. | [1][2] |
Experimental Protocols
Protocol 1: L-arginine Pretreatment to Mitigate 7-NI Induced Hypertension in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Anesthesia: Urethane (1.25 g/kg, i.p.).
-
Surgical Preparation: Catheterize the femoral artery for blood pressure monitoring and the femoral vein for drug administration.
-
Baseline Measurement: After a stabilization period, record baseline mean arterial pressure (MAP) and heart rate (HR).
-
L-arginine Administration: Administer L-arginine (300 mg/kg) intravenously.
-
7-NI Administration: 10 minutes after L-arginine administration, inject this compound (50 mg/kg, i.p.), dissolved in a suitable vehicle (e.g., 75% DMSO in saline).
-
Monitoring: Continuously monitor and record MAP and HR for at least 60 minutes post 7-NI injection.
-
Control Groups: Include a vehicle-only group and a group receiving only 7-NI.
Visualizations
Caption: Signaling pathway of this compound's cardiovascular effects.
Caption: Experimental workflow for assessing 7-NI's cardiovascular effects.
References
- 1. Evidence from its cardiovascular effects that this compound may inhibit endothelial nitric oxide synthase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biomed.cas.cz [biomed.cas.cz]
- 4. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the sedative effects of 7-Nitroindazole in behavioral studies
Welcome to the technical support center for 7-Nitroindazole (7-NI). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during behavioral studies, with a specific focus on mitigating the sedative effects of this potent nNOS inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound (7-NI) and why is it used in behavioral studies?
A1: this compound (7-NI) is a selective inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for producing nitric oxide (NO) in neurons. NO is a critical signaling molecule in the brain involved in various physiological processes, including neurotransmission, synaptic plasticity, and learning and memory. By inhibiting nNOS, researchers can investigate the role of neuronally-derived NO in these processes.
Q2: What are the known side effects of 7-NI in animal models?
A2: The most commonly reported side effect of 7-NI in behavioral studies is sedation, which manifests as decreased locomotor activity and exploratory behavior.[1][2][3][4] This sedative effect is dose-dependent and can confound the interpretation of behavioral data if not properly addressed.[5][6]
Q3: How does 7-NI inhibit nNOS?
A3: 7-NI acts as a competitive inhibitor at the L-arginine binding site of the nNOS enzyme.[7] By occupying this site, it prevents the conversion of L-arginine to L-citrulline and the subsequent production of nitric oxide.
Q4: At what doses are sedative effects typically observed?
A4: Sedative effects can be observed at a range of doses. For instance, in rats, clear sedative effects have been noted at doses as low as 10 mg/kg, while in mice, these effects are more pronounced at higher doses of 80-120 mg/kg.[8] It is crucial to perform dose-response studies in your specific animal model and behavioral paradigm to identify the optimal dose that balances nNOS inhibition with minimal sedation.
Q5: Are there alternative nNOS inhibitors with fewer sedative effects?
A5: Yes, other nNOS inhibitors have been developed, such as Nω-propyl-L-arginine (NPLA) and 3-bromo-7-nitroindazole (B43493) (3-Br-7-NI).[8][9] Some studies suggest that these alternatives may have a different side-effect profile, but direct comparative studies on sedation are limited.[10] It is recommended to review the literature and consider piloting these alternatives if sedation from 7-NI proves to be an insurmountable issue in your experimental design.
Troubleshooting Guide: Addressing Sedative Effects
Issue: Observed decrease in locomotor activity and exploratory behavior after 7-NI administration.
This is a common manifestation of 7-NI's sedative properties and can interfere with the assessment of learning, memory, and other complex behaviors.
Troubleshooting Steps:
-
Dose Optimization:
-
Problem: The administered dose of 7-NI may be too high, leading to excessive sedation.
-
Solution: Conduct a dose-response study to determine the minimal effective dose that produces the desired level of nNOS inhibition without significant locomotor impairment. Start with a low dose (e.g., 10-20 mg/kg in rats, 25-50 mg/kg in mice) and incrementally increase it while monitoring both the behavioral endpoint of interest and locomotor activity.[5][11]
-
-
Vehicle and Administration Route:
-
Problem: The vehicle used to dissolve 7-NI or the route of administration could contribute to adverse effects. 7-NI has poor water solubility.
-
Solution:
-
Vehicle Selection: Peanut oil is a commonly used vehicle for intraperitoneal (IP) injections of 7-NI.[12] However, the viscosity and potential for irritation should be considered. Exploring alternative vehicles, such as a solution containing DMSO and saline, may be warranted, but their potential behavioral effects must be controlled for.
-
Route of Administration: While IP injection is common, consider subcutaneous (SC) administration. An extended-release gel formulation for SC injection has been shown to maintain stable plasma levels and may reduce acute sedative effects.[13]
-
-
-
Habituation and Acclimatization:
-
Problem: Stress from handling and the novelty of the testing environment can exacerbate sedative effects or be confounded with them.
-
Solution: Implement a thorough habituation protocol.[14][15] This involves exposing the animals to the testing apparatus and handling procedures for several days before the experiment begins. A gradual increase in the duration of exposure can help reduce anxiety and stress-related hypoactivity.
-
-
Consideration of a Mild Stimulant:
-
Problem: Sedation persists even at the lowest effective dose of 7-NI.
-
Solution (with caution): In some experimental contexts, co-administration of a mild stimulant like caffeine (B1668208) has been used to counteract drug-induced sedation.[2][16][17][18] However, this approach must be carefully validated as caffeine itself can have complex effects on behavior and neuronal activity. A full factorial design with appropriate controls for caffeine alone is essential to dissect the interacting effects.
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Rodents
| Species | Dose (mg/kg) | Route of Administration | Behavioral Test | Observed Effect on Locomotor Activity | Reference |
| Rat | 10 | IP | Open Field | Clear sedative effect | |
| Rat | 20 | IP | Social Interaction | Minimal effective dose for anxiolytic-like effect | |
| Rat | 30 | IP | Open Field | Significant reduction in horizontal and vertical activity | [6] |
| Rat | 40 | IP | Elevated Plus Maze | Minimal effective dose for anxiolytic-like effect | |
| Rat | 90 | IP | Elevated Plus Maze | Anxiolytic effect | [5] |
| Rat | 120 | IP | Elevated Plus Maze | Decreased locomotor activity | [5] |
| Mouse | 50 | IP | Y-Maze | No significant effect | [11] |
| Mouse | 75 | IP | Y-Maze | No significant effect | [11] |
| Mouse | 80-120 | IP | Open Field | Sedative effect | |
| Mouse | 100-200 | IP | Y-Maze | Significant impairment of spontaneous ambulatory activity | [11] |
Experimental Protocols
Protocol 1: Dose-Response Study for Locomotor Activity
-
Animals: Use the specific strain, sex, and age of rodents planned for the main behavioral study.
-
Groups: Assign animals to several groups: a vehicle control group and at least 3-4 groups receiving different doses of 7-NI (e.g., for rats: vehicle, 10, 25, 50 mg/kg IP; for mice: vehicle, 25, 50, 100 mg/kg IP).
-
Drug Preparation: Dissolve 7-NI in a suitable vehicle (e.g., peanut oil). Ensure the vehicle is warmed to room temperature before injection.
-
Administration: Administer the assigned dose or vehicle via the chosen route (e.g., IP).
-
Behavioral Testing: 30 minutes post-injection, place the animal in an open field arena. Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 15-30 minutes).
-
Data Analysis: Compare the locomotor activity across the different dose groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Habituation to Testing Environment
-
Duration: Conduct habituation sessions for 3-5 consecutive days prior to the start of the experiment.
-
Procedure:
-
Day 1-2: Transport the animals to the testing room and leave them in their home cages for 30-60 minutes to acclimate to the ambient conditions (lighting, sounds).
-
Day 3-4: Handle each animal briefly (1-2 minutes) in the testing room.
-
Day 5: Place each animal individually into the behavioral testing apparatus (e.g., open field, maze) for a short period (e.g., 5 minutes) without any experimental manipulation or drug administration.
-
-
Timing: Conduct habituation sessions at the same time of day as the planned experiments.
Mandatory Visualizations
Caption: nNOS signaling pathway and the mechanism of inhibition by this compound.
Caption: Experimental workflow for minimizing sedative effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Caffeine accelerates recovery from general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a neuronal nitric oxide synthase inhibitor, on behavioral and physiological parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like effects of this compound in the rat plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The effect of a selective neuronal nitric oxide synthase inhibitor 3-bromo this compound on spatial learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound enhances dose-dependently the anticonvulsant activities of conventional antiepileptic drugs in the mouse maximal electroshock-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits brain nitric oxide synthase and cerebral vasodilatation in response to N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of extended-release this compound gel formulation treatment on the behavior of Shank3 mouse model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gradual Restraint Habituation for Awake Functional Magnetic Resonance Imaging Combined With a Sparse Imaging Paradigm Reduces Motion Artifacts and Stress Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Light sedation with short habituation time for large-scale functional magnetic resonance imaging studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caffeine reverses the unconsciousness produced by light anesthesia in the continued presence of isoflurane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Caffeine reverses the unconsciousness produced by light anesthesia in the continued presence of isoflurane in rats - PMC [pmc.ncbi.nlm.nih.gov]
7-Nitroindazole stability and storage best practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and storage of 7-Nitroindazole, a non-selective nitric oxide synthase (NOS) inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored desiccated at -20°C in a tightly sealed container.[1] This minimizes degradation and ensures the integrity of the compound over time. One supplier suggests that the powder is stable for up to 3 years under these conditions.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[2] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to one year or at -20°C for up to one month.[1] When using DMSO, ensure it is fresh and anhydrous, as absorbed moisture can reduce the solubility of this compound.[1]
Q3: What is the stability of this compound in aqueous solutions?
A3: this compound has low aqueous solubility and is prone to precipitation when a concentrated organic stock solution is diluted into an aqueous buffer.[3] The stability in aqueous solutions is limited and it is recommended to prepare fresh dilutions for each experiment. The use of nanoemulsions has been shown to increase the chemical stability and effective action time of this compound in aqueous environments.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation upon dilution in aqueous buffer | The compound is "crashing out" of solution due to a significant change in solvent polarity. | - Decrease the final concentration of this compound in the aqueous medium.- Minimize the final concentration of the organic solvent (e.g., DMSO) to ≤0.5%, if compatible with your assay.- Add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and thorough mixing.- Consider warming the aqueous buffer to 37°C before adding the stock solution, as this can sometimes improve solubility. |
| Inconsistent experimental results | - Incomplete dissolution of the compound.- Degradation of the compound in stock solutions or experimental media.- Variability in experimental technique. | - Before each use, ensure the stock solution is fully dissolved by vortexing or brief sonication.- Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Standardize all experimental procedures, including incubation times and reagent concentrations. |
| Low or no observable inhibitory effect in NOS assays | - The concentration of this compound is too low.- The specific NOS isoform in your system is less sensitive to this compound.- Issues with the assay itself, such as substrate or cofactor limitations. | - Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup.- Confirm the expression and activity of the target NOS isoform in your model system.- Ensure adequate concentrations of L-arginine (substrate) and necessary cofactors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin) in your assay buffer. |
| Potential off-target effects | At higher concentrations, this compound may inhibit other enzymes, such as Monoamine Oxidase B (MAO-B).[5] | - Use the lowest effective concentration of this compound as determined by your dose-response experiments.- If MAO-B activity is a concern for your experimental interpretation, consider including a selective MAO-B inhibitor as a control or using an alternative NOS inhibitor with a different selectivity profile. |
Stability and Storage Summary
| Form | Storage Temperature | Storage Conditions | Reported Stability |
| Solid Powder | -20°C | Desiccate, tightly sealed container | Up to 3 years |
| Stock Solution in DMSO | -80°C | Aliquoted, single-use vials | Up to 1 year[1] |
| Stock Solution in DMSO | -20°C | Aliquoted, single-use vials | Up to 1 month[1] |
| Aqueous Dilution | N/A | Prepare fresh for each use | Limited stability, prone to precipitation |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, briefly sonicate the tube in a water bath to ensure complete dissolution. Visually inspect the solution to confirm the absence of any particulate matter.
-
Aliquot the stock solution into single-use, sterile vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]
-
Protocol for Assessing the Stability of this compound by HPLC (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound under various stress conditions. The goal is to induce degradation to a level of 5-20%.[6]
-
Materials:
-
This compound
-
HPLC-grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Photostability chamber
-
Oven
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a suitable concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for a defined period. Neutralize the solution with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Place the solid this compound powder in an oven at a high temperature (e.g., 80°C) for a defined period. Also, expose a solution of this compound to the same thermal stress.
-
Photostability: Expose the solid this compound powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] A dark control sample should be kept under the same conditions but protected from light.
-
HPLC Analysis: Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method. A common starting point for method development is a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile. Detection is typically performed by UV spectrophotometry.
-
Data Analysis: Compare the chromatograms of the stressed samples with the control. Quantify the amount of undegraded this compound and any degradation products formed. Calculate the percentage of degradation.
-
Visualizations
Signaling Pathway of nNOS Inhibition by this compound
Caption: Inhibition of nNOS by this compound blocks the NO/cGMP pathway.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for a forced degradation study of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Effects of this compound, a selective neural nitric oxide synthase inhibitor, on context-shock associative learning in a two-process contextual fear conditioning paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-nitroindazol-loaded nanoemulsions: Preparation, characterization and its improved inhibitory effect on nitric oxide synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
Overcoming inconsistent results in 7-Nitroindazole experiments
Welcome to the technical support center for 7-Nitroindazole (7-NI). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome inconsistent results in experiments involving this selective neuronal nitric oxide synthase (nNOS) inhibitor.
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to variability and inconsistent results in your this compound experiments. The questions are formatted to help you quickly identify and resolve common problems.
Category 1: Solubility and Solution Stability
Question: My this compound (7-NI) is not dissolving properly for my in vivo experiment. What is the recommended solvent and preparation method?
Answer: this compound has poor water solubility. The choice of solvent is critical and depends on the route of administration. Incomplete dissolution is a major source of inconsistent results, as the actual administered dose will be lower than intended.
-
For Intraperitoneal (i.p.) Injection: A common and effective vehicle is a suspension in an oil-based medium or a co-solvent system.
-
Arachis oil (peanut oil): 7-NI can be suspended in arachis oil. This is often used in behavioral studies.
-
DMSO/Saline Emulsion: For a clearer solution, a co-solvent system can be used. A typical preparation involves dissolving 7-NI in a small amount of DMSO first, and then diluting it with other vehicles like PEG300, Tween-80, and saline. For example, a vehicle composition could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1]. Always add the components sequentially and mix thoroughly at each step.
-
-
For in vitro Assays: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing concentrated stock solutions.[2][3][4][5] Subsequent dilutions should be made in the appropriate aqueous assay buffer immediately before use. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity and cell viability. It is recommended to keep the final DMSO concentration below 0.1%.
Question: How should I store my 7-NI stock solutions and for how long are they stable?
Answer: Proper storage is crucial to maintain the potency of 7-NI.
-
Solid Form: As a powder, 7-NI is stable for years when stored at -20°C, desiccated[4].
-
DMSO Stock Solutions: When dissolved in anhydrous DMSO, stock solutions can be stored at -20°C for at least one month.[2] Some suppliers suggest stability for up to one year at -80°C in a suitable solvent[5]. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Aqueous Solutions: 7-NI is not stable in aqueous solutions for extended periods. Therefore, aqueous dilutions for experiments should be prepared fresh from the stock solution immediately before each use.
| Solvent | Concentration | Storage | Stability |
| Anhydrous DMSO | up to 100 mM | -20°C, desiccated | At least 1 month[2] |
| Ethanol | up to 20 mM | -20°C | Shorter-term, prepare fresh |
| Aqueous Buffers | Varies (low) | N/A | Not stable, use immediately |
Data compiled from multiple sources.[2][3][4][6]
Category 2: Inconsistent In Vivo Effects (Behavioral & Physiological)
Question: I am observing high variability in the behavioral effects of 7-NI between animals. What could be the cause?
Answer: Inconsistent behavioral outcomes are a frequent challenge and can stem from several factors:
-
Dose-Dependent Biphasic Effects: 7-NI can have different, sometimes opposing, effects at different doses. For instance, lower doses might produce anxiolytic-like effects, while higher doses can cause sedation and impair motor coordination.[7] A study on picrotoxin-induced convulsions found that lower doses (50-100 mg/kg) of 7-NI were anticonvulsant, whereas higher doses (150-200 mg/kg) were proconvulsant and impaired memory[8]. It is crucial to perform a dose-response study in your specific experimental model to identify the optimal dose for the desired effect.
-
Animal Strain and Species Differences: The genetic background of the animals can influence their response to 7-NI. For example, the effects of NOS inhibitors on kainate-induced seizures differ between Sprague-Dawley and Wistar rats.[9] Doses required to achieve anxiolytic-like effects have also been reported to be higher in mice than in rats.[7]
-
Vehicle and Administration: As mentioned, improper dissolution can lead to inconsistent dosing. Furthermore, the stress of the injection procedure itself can be a confounding factor in behavioral tests. Ensure consistent and proper administration techniques for all animals.
-
Time Course of Action: The effects of 7-NI are time-dependent. Peak inhibition of brain NOS activity and corresponding antinociceptive effects are typically observed between 18-30 minutes after i.p. administration, with effects diminishing significantly by 75 minutes.[10] Your behavioral testing window should be aligned with this peak activity period.
Question: My results with 7-NI are contradictory to published literature. Why might this be?
Answer: Contradictory findings in the literature are common and highlight the complexity of the nitric oxide system.
-
Experimental Model Specificity: The effect of 7-NI is highly dependent on the specific experimental model used. For example, 7-NI is proconvulsant in the kainate seizure model but can be anticonvulsant in the picrotoxin (B1677862) model.[9]
-
Off-Target Effects: While relatively selective for nNOS, 7-NI can inhibit other enzymes at higher concentrations. One known off-target is Monoamine Oxidase B (MAO-B).[11] This could contribute to behavioral effects independent of nNOS inhibition. At high concentrations (e.g., 100 µM), it can also start to inhibit eNOS.
-
Physiological State of the Animal: Factors such as the animal's stress level, housing conditions, and circadian rhythm can all influence the outcome of behavioral experiments. Standardize these conditions as much as possible to reduce variability.
| Parameter | Observation | Potential Cause & Solution |
| Dose | Anxiolytic at 20-40 mg/kg, sedation at >10 mg/kg in rats[7]. | Perform a detailed dose-response curve to find the therapeutic window for your desired effect. |
| Animal Model | Anticonvulsant vs. Proconvulsant effects.[9] | Carefully consider the specific seizure model and its underlying neurochemistry. |
| Time Course | Peak effect at 18-30 min post-injection.[10] | Time your experimental endpoint to coincide with the peak pharmacological effect of 7-NI. |
| Off-Target | Inhibition of MAO-B.[11] | Use the lowest effective dose of 7-NI to maximize selectivity for nNOS. |
Category 3: Inconsistent NOS Inhibition and Assay Results
Question: My in vitro NOS activity assay shows variable inhibition with 7-NI. What are the common pitfalls?
Answer: Obtaining consistent results in NOS activity assays requires careful attention to detail.
-
Cofactor Availability: NOS enzymes require several cofactors for full activity, including NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4). Ensure that all cofactors are present at optimal concentrations in your assay buffer and that they have not degraded. Prepare cofactor solutions fresh and keep them on ice.
-
Substrate Concentration: 7-NI is a competitive inhibitor with respect to the substrate L-arginine.[12] The apparent IC50 value for 7-NI will change depending on the L-arginine concentration in your assay. Standardize the L-arginine concentration across all experiments to ensure comparability of results.
-
Tissue Preparation: When using tissue homogenates, the preparation method is critical. Homogenize tissues in an appropriate ice-cold buffer containing protease inhibitors.[12] Inconsistent homogenization or centrifugation can lead to variable enzyme concentrations in your samples.
-
Assay Method: Different methods for measuring NOS activity (e.g., Griess assay for nitrite, citrulline conversion assay) have different sensitivities and potential for artifacts. The Griess assay can be affected by other substances in the sample that react with the Griess reagent. The citrulline assay is more direct but involves radioactive materials. Choose the method best suited for your sample type and validate it carefully.
Question: How selective is 7-NI for neuronal NOS (nNOS)?
Answer: 7-NI displays good selectivity for nNOS over iNOS, but less so over eNOS, particularly in in vitro settings. Its in vivo selectivity for nNOS is considered better, as it does not typically cause the hypertensive effects associated with eNOS inhibition.[4]
| NOS Isoform | IC50 / Ki | Selectivity vs. nNOS | Species |
| nNOS (NOS-1) | 0.47 µM (IC50) | - | Rat |
| eNOS (NOS-3) | 0.70 µM (IC50) | ~1.5-fold | Bovine |
| iNOS (NOS-2) | 91 µM (IC50) | ~194-fold | Murine |
Data from BenchChem, citing multiple sources.
It's important to note that at higher concentrations, the selectivity for nNOS over eNOS diminishes. For instance, a study on monkey cerebral arteries showed that 100 µM 7-NI partially inhibited the eNOS-mediated response.
Experimental Protocols
Protocol 1: Preparation of 7-NI for Intraperitoneal (i.p.) Injection
Objective: To prepare a stable and consistently dosed suspension of 7-NI for in vivo studies in rodents.
Materials:
-
This compound (powder)
-
Arachis oil (sterile)
-
Glass homogenizer or sonicator
-
Sterile vials
Procedure:
-
Calculate the required amount of 7-NI and arachis oil based on the desired final concentration (e.g., 10 mg/mL) and the total volume needed for the experiment.
-
Weigh the 7-NI powder accurately and place it in a sterile vial.
-
Add a small volume of arachis oil to the vial to create a paste.
-
Triturate the paste thoroughly using a sterile glass rod to break up any clumps.
-
Gradually add the remaining volume of arachis oil while continuously mixing.
-
For a more uniform suspension, use a glass homogenizer or sonicate the mixture on ice for short bursts until a fine, homogenous suspension is achieved.
-
Before each injection, vortex the suspension vigorously to ensure uniformity, as the compound may settle over time.
-
Administer the desired dose based on the animal's body weight.
Protocol 2: Neuronal NOS (nNOS) Activity Assay (Citrulline Conversion Method)
Objective: To measure the inhibitory effect of 7-NI on nNOS activity in brain tissue homogenates.
Materials:
-
Brain tissue (e.g., cerebellum, hippocampus)
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
[³H]-L-arginine
-
Assay Buffer (containing NADPH, CaCl₂, calmodulin, FAD, FMN, and BH4)
-
This compound stock solution in DMSO
-
Stop Buffer (e.g., containing EDTA and a cation exchange resin like Dowex 50W)
-
Scintillation fluid and counter
Procedure:
-
Tissue Preparation: Dissect brain tissue on ice and homogenize in ice-cold Homogenization Buffer. Centrifuge the homogenate (e.g., at 10,000 x g for 15 min at 4°C) and use the supernatant for the assay. Determine the protein concentration of the supernatant (e.g., using a Bradford assay).
-
Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures. For each sample, add:
-
A defined amount of protein from the brain homogenate.
-
Varying concentrations of 7-NI (or vehicle - DMSO - for control). Pre-incubate for 10-15 minutes at room temperature.
-
Assay Buffer containing all necessary cofactors.
-
-
Initiate Reaction: Start the enzymatic reaction by adding [³H]-L-arginine to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding ice-cold Stop Buffer. The Dowex resin in the buffer will bind the unreacted [³H]-L-arginine.
-
Separation: Centrifuge the tubes to pellet the resin. The supernatant will contain the [³H]-L-citrulline product.
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analysis: Calculate the amount of [³H]-L-citrulline produced and normalize it to the protein concentration and incubation time. Determine the IC50 value of 7-NI by plotting the percent inhibition against the log concentration of the inhibitor.
Visualizations
Caption: 7-NI inhibits nNOS, blocking L-Arginine's conversion to NO.
Caption: Workflow for an in vivo this compound experiment.
Caption: Decision tree for troubleshooting inconsistent 7-NI results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biotium.com [biotium.com]
- 3. This compound CAS#: 2942-42-9 [m.chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Demonstrating the dose- and time-related effects of this compound on picrotoxin-induced convulsions, memory formation, brain nitric oxide synthase activity, and nitric oxide concentration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors determining proconvulsant and anticonvulsant effects of inhibitors of nitric oxide synthase in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for 7-Nitroindazole's Effect on Blood Pressure in Experimental Design
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 7-Nitroindazole (7-NI) in experimental models. It provides detailed information, troubleshooting advice, and standardized protocols to account for its effects on blood pressure, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects blood pressure?
A1: this compound is a selective inhibitor of neuronal nitric oxide synthase (nNOS). Nitric oxide (NO) produced by nNOS in the nervous system plays a role in regulating vascular tone. By inhibiting nNOS, 7-NI reduces NO production, which can lead to vasoconstriction and a subsequent increase in systemic blood pressure.[1][2] However, its selectivity can be dose-dependent, and at higher concentrations, it may also inhibit endothelial NOS (eNOS), further contributing to pressor effects.[1][3]
Q2: What is the typical magnitude and duration of the blood pressure increase following 7-NI administration?
A2: The effect of 7-NI on blood pressure is highly dependent on the dose, route of administration, species, and anesthetic regimen. In conscious rats, a dose of 50 mg/kg (i.p.) can cause a significant increase in mean arterial pressure (MAP).[1][3] The pressor effect can be observed within 10 minutes of administration.[4] The duration of the effect is correlated with the inhibition of brain NOS activity, with maximal effects seen around 18-30 minutes post-injection.[5]
Q3: Does this compound always cause an increase in blood pressure?
A3: No, the pressor effect of 7-NI is not universally observed. Several studies have reported no significant change in blood pressure, particularly in anesthetized animals.[2][5][6] The choice of anesthetic is a critical factor; for example, urethane-anesthetized rats often show a pressor response, while halothane (B1672932) anesthesia can abolish this effect.[1][3] Long-term administration in drinking water to normotensive Wistar rats has also been shown to not alter blood pressure.[7]
Q4: How does the effect of 7-NI on heart rate correlate with its effect on blood pressure?
A4: The effect on heart rate can vary. In conscious animals, an increase in blood pressure following 7-NI administration may be accompanied by bradycardia (a decrease in heart rate).[1][3] However, in some studies with anesthetized animals, no significant change in heart rate was observed despite an increase in blood pressure.[1]
Q5: Can the pressor effect of 7-NI be reversed or prevented?
A5: Yes, the effects of 7-NI on blood pressure can be inhibited by pretreatment with L-arginine, the substrate for nitric oxide synthase.[1][3] This demonstrates that the pressor effect is mediated through the L-arginine-NO pathway.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable increase in blood pressure after 7-NI administration. | Anesthetic Interference: Certain anesthetics, like halothane or isoflurane (B1672236), can abolish the pressor effect of 7-NI.[1][2] | - If the experimental design allows, use conscious animals with telemetry for blood pressure monitoring.- If anesthesia is required, consider using urethane (B1682113), which has been shown to be compatible with observing the pressor effect.[1]- Document the anesthetic regimen meticulously in your methods. |
| Low Dose: The administered dose of 7-NI may be insufficient to elicit a pressor response. | - Consult dose-response studies for your specific animal model and experimental conditions.- Consider a pilot study to determine the optimal dose-response relationship. A dose of 50 mg/kg (i.p.) has been shown to be effective in rats.[1][3] | |
| Vehicle/Solubility Issues: 7-NI has poor water solubility. Improper dissolution can lead to inaccurate dosing. | - Use an appropriate vehicle for dissolution, such as arachis oil for intraperitoneal injections.[2] | |
| High variability in blood pressure readings between subjects. | Animal State: Differences in stress levels, hydration, or baseline physiological state can impact cardiovascular responses. | - Allow for adequate acclimatization of animals to the experimental setup before baseline measurements.- Ensure consistent handling and environmental conditions for all subjects. |
| Inconsistent Drug Administration: Variability in the injection site or rate of infusion can alter the pharmacokinetics of 7-NI. | - Standardize the route and technique of administration across all animals. | |
| Unexpected bradycardia or other heart rate changes. | Reflex Bradycardia: In conscious animals, an increase in blood pressure can trigger a baroreflex-mediated decrease in heart rate.[1][3] | - This is a physiological response and should be noted. Continuous monitoring of both blood pressure and heart rate is recommended.- The absence of bradycardia in anesthetized animals may be due to the blunting of the baroreflex by the anesthetic. |
Quantitative Data Summary
Table 1: Effect of this compound on Mean Arterial Pressure (MAP) and Heart Rate (HR)
| Animal Model | Dose & Route | Anesthesia | Change in MAP | Change in HR | Reference(s) |
| Rat (Sprague-Dawley) | 50 mg/kg i.p. | Conscious | Significant Increase | Bradycardia | [1][3] |
| Rat (Sprague-Dawley) | 50 mg/kg i.p. | Urethane | Significant Increase | No Change | [1][3] |
| Rat (Sprague-Dawley) | 50 mg/kg i.p. | Halothane | No Effect | Not Reported | [1][3] |
| Rat (Sprague-Dawley) | 75 mg/kg i.p. | Urethane-chloralose | No greater increase than 50 mg/kg | No Change | [1][3] |
| Mouse | 20 and 80 mg/kg i.p. | Urethane | No Increase | Not Reported | [6] |
| Rat (Wistar) | 10 mg/kg/day (oral) | N/A (Chronic) | No Significant Change | Not Reported | [8] |
Experimental Protocols
Protocol 1: Acute Blood Pressure Measurement in Conscious Rats Following 7-NI Administration
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Preparation (Telemetry):
-
Implant a telemetry transmitter with the catheter inserted into the abdominal aorta for continuous monitoring of blood pressure and heart rate.
-
Allow a recovery period of at least one week post-surgery.
-
-
Acclimatization:
-
On the day of the experiment, place the rat in a quiet, familiar testing environment and allow it to acclimatize for at least 30 minutes.
-
-
Baseline Recording:
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 30 minutes).
-
-
Drug Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., arachis oil) to the desired concentration (e.g., for a 50 mg/kg dose).
-
-
Administration:
-
Administer the 7-NI solution via intraperitoneal (i.p.) injection.
-
Administer an equal volume of the vehicle to a control group of animals.
-
-
Post-Administration Monitoring:
-
Continuously record MAP and HR for at least 2 hours post-injection.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from the baseline at various time points.
-
Compare the changes between the 7-NI treated group and the vehicle control group using appropriate statistical methods.
-
Protocol 2: Blood Pressure Measurement in Anesthetized Rats
-
Animal Model: Adult male Sprague-Dawley rats.
-
Anesthesia:
-
Anesthetize the rat with urethane (1.2-1.5 g/kg, i.p.). Avoid volatile anesthetics like halothane if the pressor effect is of interest.[1]
-
-
Surgical Preparation:
-
Cannulate the femoral artery for direct blood pressure measurement using a pressure transducer.
-
Cannulate the femoral vein for intravenous drug administration if required.
-
-
Stabilization:
-
Allow the animal's physiological parameters to stabilize for at least 20-30 minutes after surgery.
-
-
Baseline Recording:
-
Record a stable baseline MAP and HR for 15-20 minutes.
-
-
Drug Administration:
-
Administer 7-NI (e.g., 50 mg/kg, i.p.) or vehicle.
-
-
Data Acquisition and Analysis:
-
Continuously record blood pressure and heart rate.
-
Analyze the data as described in Protocol 1.
-
Visualizations
Caption: Signaling pathway of this compound-induced vasoconstriction.
Caption: Experimental workflow for assessing 7-NI's effect on blood pressure.
References
- 1. Evidence from its cardiovascular effects that this compound may inhibit endothelial nitric oxide synthase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood pressure-independent hypotrophy of the heart, kidneys and conduit arteries after this compound administration to Wistar rats from the prenatal period to adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomed.cas.cz [biomed.cas.cz]
7-Nitroindazole Technical Support Center: A Guide to Cross-Strain Protocol Adjustments
Welcome to the technical support center for 7-Nitroindazole (7-NI), a selective neuronal nitric oxide synthase (nNOS) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting experimental protocols for use in different animal strains. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental methodologies, and comparative data to ensure the successful application of 7-NI in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (7-NI)?
A1: this compound is a selective inhibitor of neuronal nitric oxide synthase (nNOS).[1] It functions by competing with both L-arginine and tetrahydrobiopterin, a critical cofactor for NOS activity.[2] This inhibition reduces the production of nitric oxide (NO) in neuronal tissues, making 7-NI a valuable tool for studying the role of nNOS in various physiological and pathological processes.[1][2]
Q2: What are the common animal strains used in research with 7-NI?
A2: 7-NI has been used in a variety of rodent models. Commonly used rat strains include Wistar and Sprague-Dawley.[3][4] In mice, frequently used strains include Swiss, C57BL/6, and BALB/c.[5]
Q3: Why is it necessary to adjust 7-NI protocols for different animal strains?
A3: Different animal strains can exhibit significant variations in their response to 7-NI due to genetic differences that influence drug metabolism, distribution, and target sensitivity. For instance, studies have shown that Swiss mice and C57BL/6 mice respond differently to 7-NI in behavioral tests, suggesting a genetic basis for these varied sensitivities.[5] Therefore, a protocol optimized for one strain may not be directly transferable to another.
Q4: What is the recommended solvent and administration route for 7-NI?
A4: this compound has low aqueous solubility.[6] It is commonly dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or in oils such as peanut oil for in vivo studies.[7][8] The most frequent administration route is intraperitoneal (i.p.) injection.[3][4] However, subcutaneous and oral administration methods have also been reported.[7]
Q5: Are there known differences in effective dosages between rats and mice?
A5: Yes, generally, higher doses of 7-NI are required in mice compared to rats to achieve similar anxiolytic-like effects.[9] Dose conversion between species should be performed carefully, considering factors like body surface area.[10][11][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable effect of 7-NI | Strain-specific differences in metabolism or sensitivity: The chosen dose may be too low for the specific animal strain being used. | Review literature for doses used in your specific strain. If unavailable, perform a dose-response study to determine the optimal dose. |
| Improper drug preparation: 7-NI may not be fully dissolved or may have precipitated out of solution. | Ensure the vehicle is appropriate and that 7-NI is completely solubilized. Gentle warming may aid dissolution in some vehicles, but stability should be considered. | |
| Degradation of 7-NI: Improper storage of the compound or prepared solutions can lead to loss of activity. | Store 7-NI powder and stock solutions as recommended by the manufacturer, typically at -20°C and protected from light. Prepare fresh working solutions for each experiment. | |
| Unexpected behavioral or physiological side effects | Off-target effects: At higher concentrations, the selectivity of 7-NI for nNOS over other NOS isoforms may decrease. | Use the lowest effective dose determined from a dose-response study. Consider using a more selective nNOS inhibitor if available and appropriate for your study. |
| Vehicle effects: The solvent used to dissolve 7-NI (e.g., DMSO) can have its own biological effects. | Always include a vehicle-treated control group in your experimental design to differentiate the effects of 7-NI from those of the vehicle. | |
| Difficulty reproducing results from another lab | Subtle differences in experimental conditions: Minor variations in animal handling, housing, diet, or the specific substrain of the animal can influence outcomes. | Standardize your experimental protocols as much as possible. When adapting a protocol, try to match the original study's conditions closely. |
| Differences in the source or purity of 7-NI: The purity and formulation of 7-NI can vary between suppliers. | Ensure you are using a high-purity grade of 7-NI. If possible, use the same supplier as the original study. |
Quantitative Data Summary
Table 1: Reported Effective Dosages of this compound in Different Rodent Strains
| Animal Strain | Dose Range (mg/kg) | Administration Route | Observed Effect | Reference |
| Wistar Rat | 10 - 40 | i.p. | Anxiolytic-like effects, neuroprotection | [1][3][9] |
| Sprague-Dawley Rat | 30 | i.p. | Impaired spatial learning | [4] |
| Swiss Mouse | 25 | i.p. | Attenuation of reserpine-induced hypolocomotion | [5] |
| C57BL/6 Mouse | 25 | i.p. | Incomplete attenuation of reserpine-induced hypolocomotion | [5] |
| A/J Mouse | 60 | i.p. | Induction of posthypoxic frequency decline in ventilation | [2] |
| BALB/c Mouse | N/A | N/A | Data not available in the provided search results. |
Table 2: Comparative Pharmacokinetic Parameters of this compound in Wistar Rats
| Parameter | Value | Administration Route & Dose | Reference |
| Cmax | Significantly Increased with NEPEG7NI | 10 mg/kg (i.v. in nanoemulsion) | [6] |
| t1/2 | Short plasma half-life (free drug) | 10 mg/kg (i.v. in nanoemulsion) | [6] |
| AUC0-t | Significantly Increased with NEPEG7NI | 10 mg/kg (i.v. in nanoemulsion) | [6] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intraperitoneal Injection
Materials:
-
This compound (powder)
-
Vehicle (e.g., Peanut oil, DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of 7-NI: Based on the desired dose (mg/kg) and the weight of the animals, calculate the total mass of 7-NI needed.
-
Prepare the vehicle: Ensure the chosen vehicle is sterile and appropriate for animal injection.
-
Dissolve 7-NI in the vehicle:
-
For oil-based vehicles (e.g., peanut oil), weigh the 7-NI powder and add it to the appropriate volume of oil in a sterile tube.
-
Vortex the mixture vigorously. Sonication may be used to aid dissolution. Gentle warming can also be applied, but ensure the temperature does not degrade the compound.
-
For DMSO-based solutions, dissolve the 7-NI in a small volume of DMSO first, and then dilute with saline or phosphate-buffered saline (PBS) to the final desired concentration. Be mindful of the final DMSO concentration, as high concentrations can be toxic.
-
-
Administer the solution:
-
Gently restrain the animal.
-
Draw the appropriate volume of the 7-NI solution into a sterile syringe.
-
Perform the intraperitoneal injection in the lower abdominal quadrant, taking care to avoid puncturing internal organs.
-
-
Control Group: Administer the same volume of the vehicle alone to the control group of animals.
Protocol 2: Assessment of nNOS Inhibition in Brain Tissue
Materials:
-
Brain tissue from 7-NI and vehicle-treated animals
-
Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
-
Nitric Oxide Synthase (NOS) activity assay kit (commercially available)
-
Spectrophotometer or fluorometer
Procedure:
-
Tissue Collection: At the desired time point after 7-NI administration, euthanize the animals and rapidly dissect the brain region of interest on ice.
-
Homogenization: Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic proteins, including nNOS.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).
-
NOS Activity Assay: Follow the manufacturer's instructions for the chosen NOS activity assay kit. This typically involves incubating the brain extract with L-arginine and other cofactors and measuring the production of a downstream product of NO, such as nitrite (B80452) or citrulline.
-
Data Analysis: Normalize the NOS activity to the protein concentration for each sample. Compare the nNOS activity between the 7-NI treated and vehicle-treated groups to determine the extent of inhibition.
Visualizations
Caption: Mechanism of this compound action.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Different effects of this compound and L-NAME administered both individually and together on the cardiovascular system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and posthypoxic ventilatory behavior in the A/J and C57BL/6J mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different effects of this compound in reserpine-induced hypolocomotion in two strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, biodistribution, and in vivo toxicity of this compound loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of extended-release this compound gel formulation treatment on the behavior of Shank3 mouse model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound, a neuronal nitric oxide synthase inhibitor, on behavioral and physiological parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. archives.ijper.org [archives.ijper.org]
- 11. jkom.org [jkom.org]
- 12. Conversion between animals and human [targetmol.com]
Technical Support Center: 7-Nitroindazole in Western Blot Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 7-Nitroindazole (7-NI) in their Western blot analyses. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you navigate potential challenges and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (7-NI) is a competitive and reversible inhibitor of nitric oxide synthase (NOS) enzymes.[1] It is considered a non-selective NOS inhibitor, though it exhibits some preference for the neuronal NOS (nNOS) isoform over endothelial NOS (eNOS) and inducible NOS (iNOS). By inhibiting NOS, 7-NI blocks the production of nitric oxide (NO), a critical signaling molecule involved in numerous physiological and pathological processes.
Q2: Why am I not seeing a decrease in my target protein expression after 7-NI treatment?
There are several potential reasons for this observation:
-
Suboptimal 7-NI Concentration or Treatment Duration: The effective concentration and treatment time for 7-NI can vary significantly depending on the cell type and experimental conditions. It is crucial to perform a dose-response and time-course experiment to determine the optimal parameters for your specific system.
-
Cellular Resistance: Some cell lines may be inherently resistant to the effects of 7-NI.
-
Target Protein Regulation: The expression of your target protein may not be directly regulated by the NO signaling pathway that is being inhibited by 7-NI.
-
Compound Inactivity: Ensure that your 7-NI stock solution is properly prepared and stored to prevent degradation.
Q3: I am observing unexpected bands on my Western blot after 7-NI treatment. What could be the cause?
Unexpected bands can arise from several factors:
-
Off-Target Effects: 7-NI, while a potent NOS inhibitor, may have off-target effects that could alter the expression of other proteins.
-
Post-Translational Modifications: Changes in the NO signaling pathway can influence post-translational modifications such as phosphorylation, which can lead to shifts in the apparent molecular weight of your target protein.
-
Protein Degradation: Altered cellular signaling due to 7-NI treatment might lead to the degradation of your target protein, resulting in lower molecular weight bands. Always use fresh protease inhibitors in your lysis buffer.
-
Antibody Cross-Reactivity: The primary or secondary antibodies may be cross-reacting with other proteins. Ensure your antibodies are specific to the target protein.
Q4: Can this compound interfere with the chemiluminescent detection step of the Western blot?
While direct interference of 7-NI with the horseradish peroxidase (HRP)-luminol reaction is not extensively documented, it is known that some nitrogenous compounds can affect HRP activity. Given that 7-NI is a nitro-containing indazole, it is theoretically possible that high concentrations of residual 7-NI in the protein lysate could modulate the chemiluminescent signal. To minimize this risk, ensure that cell lysates are thoroughly washed and diluted before loading onto the gel.
Troubleshooting Guide
This section addresses common issues encountered during Western blot analysis with this compound.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal for Target Protein | 1. Ineffective 7-NI treatment. 2. Insufficient protein loading. 3. Suboptimal antibody concentration. 4. Inefficient protein transfer. | 1. Perform a dose-response and time-course experiment for 7-NI. 2. Increase the amount of protein loaded onto the gel. 3. Optimize primary and secondary antibody dilutions. 4. Verify transfer efficiency using Ponceau S staining. |
| High Background | 1. Inadequate blocking. 2. Excessive antibody concentration. 3. Insufficient washing. 4. Membrane dried out. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Reduce the concentration of primary and/or secondary antibodies. 3. Increase the number and duration of wash steps. 4. Ensure the membrane remains hydrated throughout the procedure. |
| Inconsistent Housekeeping Protein Levels | 1. 7-NI treatment may affect the expression of the chosen housekeeping protein. 2. Unequal protein loading. | 1. Validate your housekeeping protein. Test multiple housekeeping proteins (e.g., GAPDH, β-actin, α-tubulin) to confirm stable expression under your experimental conditions. Consider using total protein staining as a loading control. 2. Perform a careful protein quantification assay (e.g., BCA assay) and load equal amounts of protein per lane. |
| Changes in Protein Phosphorylation Status | 1. 7-NI is altering signaling pathways that regulate phosphorylation. | 1. This may be a real biological effect. To confirm, use phospho-specific antibodies and normalize to the total protein levels of your target. |
Experimental Protocols
Protocol 1: Western Blot Analysis of nNOS, iNOS, and eNOS Protein Levels Following this compound Treatment
This protocol outlines a method to assess the effect of 7-NI on the protein expression of different NOS isoforms.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against nNOS, iNOS, eNOS, and a validated housekeeping protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the expression of each NOS isoform to the housekeeping protein.
Signaling Pathways and Visualizations
This compound, as a NOS inhibitor, can impact various signaling pathways. Below are diagrams illustrating some of the key pathways that can be investigated using Western blotting after 7-NI treatment.
Caption: A typical workflow for Western blot analysis following this compound treatment.
Caption: 7-NI can modulate the NF-κB pathway by inhibiting NO production.
Caption: 7-NI's effect on NO levels can influence the p38 MAPK signaling cascade.
Caption: 7-NI can impact apoptosis by modulating NO-dependent regulation of caspases.
References
Technical Support Center: Optimizing 7-Nitroindazole in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Nitroindazole (7-NI) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (7-NI)?
A1: this compound is a selective inhibitor of neuronal nitric oxide synthase (nNOS).[1][2] It acts as a competitive inhibitor at the enzyme's active site, competing with both the substrate L-arginine and the cofactor tetrahydrobiopterin, thereby reducing the synthesis of nitric oxide (NO).[1] Overproduction of NO by nNOS has been implicated in various pathological processes, including neurotoxicity.[1]
Q2: What is a recommended starting concentration range and incubation time for 7-NI in cell culture?
A2: The optimal concentration and incubation time for 7-NI are highly dependent on the cell type and the experimental endpoint. Based on general protocols for similar compounds, a good starting point is to perform a dose-response experiment with concentrations ranging from 1 µM to 100 µM.[3] For incubation times, a time-course experiment is recommended, with typical starting points being 24, 48, and 72 hours to assess effects on both signaling pathways and cell viability.[4]
Q3: How should I prepare a stock solution of 7-NI?
A3: this compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 20 mM. It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile, anhydrous DMSO.[4] This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The tolerance of cell lines to DMSO can vary. As a general rule, the final concentration of DMSO in your cell culture medium should not exceed 0.5%, with an ideal target of less than 0.1% to avoid solvent-induced cytotoxicity.[4][5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO as your treated samples) in all experiments.[4]
Q5: How can I measure the inhibitory effect of 7-NI on NO production in my cell culture?
A5: The most common method is to measure the accumulation of nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant using the Griess assay.[4][6] This assay involves a colorimetric reaction, and the absorbance can be read with a standard plate reader.[4] You will need to generate a standard curve with known concentrations of sodium nitrite to quantify the nitrite levels in your samples.[4]
Troubleshooting Guides
Issue 1: Compound Precipitation in Culture Medium
-
Possible Cause: The compound is "crashing out" of solution upon dilution of the concentrated DMSO stock into the aqueous cell culture medium due to a significant change in solvent polarity.[5]
-
Solutions:
-
Optimize Dilution Technique: Add the DMSO stock solution to pre-warmed (37°C) cell culture medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[5]
-
Lower Final Concentration: The desired concentration of 7-NI may be above its solubility limit in the final medium. Try working with lower final concentrations.[4]
-
Check DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally <0.1%).[4]
-
Sonication: Gentle sonication of the diluted solution in a water bath for a few minutes can sometimes help to redissolve small precipitates.[5]
-
Issue 2: No Inhibitory Effect on Nitric Oxide Production Observed
-
Possible Cause: The chosen cell line may not express sufficient levels of neuronal nitric oxide synthase (nNOS).[4]
-
Solutions:
-
Confirm nNOS Expression: Verify the expression of nNOS in your cell line at the protein level using Western blot or at the mRNA level using qPCR.[4]
-
Use Appropriate Positive Control: Ensure your assay is working correctly by including a positive control that stimulates NO production (e.g., a calcium ionophore for neuronal cells).[6]
-
Increase Concentration: The concentrations of 7-NI used may be too low to effectively inhibit nNOS in your specific cell system. Perform a wider dose-response experiment with higher concentrations.[4]
-
Check Incubation Time: The inhibitory effect may be time-dependent. Conduct a time-course experiment to determine the optimal incubation period.
-
Issue 3: High Background in Griess Assay
-
Possible Cause: Phenol (B47542) red, a common pH indicator in cell culture media, can interfere with the colorimetric readings of the Griess assay.[4]
-
Solution:
-
Use Phenol Red-Free Medium: For the duration of the experiment, culture your cells in a phenol red-free version of your medium to avoid interference with the assay.[4]
-
Issue 4: High Cell Death or Unexpected Cytotoxicity
-
Possible Cause: The observed cytotoxicity may be due to the compound itself, the solvent (DMSO), or a combination of both.
-
Solutions:
-
Perform a Cytotoxicity Assay: Determine the effective, non-toxic concentration range of 7-NI for your specific cell line. An MTT or similar cell viability assay is recommended, testing a range of concentrations over 24, 48, and 72 hours.[4]
-
Verify Vehicle Toxicity: Run a vehicle control with the highest concentration of DMSO used in your experiment to ensure that the solvent alone is not causing cell death.[4]
-
Reduce Incubation Time: High concentrations of 7-NI may be tolerated for shorter periods. If long incubation times are required, you may need to use a lower concentration.
-
Data Presentation
Table 1: General Guidelines for 7-NI Concentration and Incubation Time Optimization
This table provides a starting framework for designing your experiments. Optimal values must be determined empirically for each cell line and experimental condition.
| Parameter | Recommended Range/Action | Rationale |
| Stock Solution | 10-100 mM in anhydrous DMSO | High solubility in DMSO allows for low final solvent concentrations in media.[2] |
| Final Concentration | 1 µM - 100 µM | A wide range to determine the dose-response curve for both efficacy and toxicity.[3] |
| Final DMSO Conc. | < 0.5% (ideally < 0.1%) | To minimize solvent-induced cytotoxicity.[5] |
| Incubation Time | 24, 48, 72 hours | To assess both early effects on signaling and later effects on cell viability.[4] |
| Primary Endpoint | nNOS Inhibition (Griess Assay) | Quantifies the direct pharmacological effect of the compound.[4] |
| Secondary Endpoint | Cytotoxicity (e.g., MTT Assay) | Determines the therapeutic window and non-toxic concentrations for your experiments.[4] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration and Cytotoxicity of 7-NI
This protocol outlines a method to identify the effective, non-toxic concentration range of 7-NI in a specific cell line using an MTT assay.
-
Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of your 7-NI DMSO stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of 7-NI or the vehicle control.
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assay (MTT):
-
At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability versus 7-NI concentration to determine the cytotoxic profile.
Protocol 2: Measuring nNOS Inhibition using the Griess Assay
This protocol measures the effect of non-toxic concentrations of 7-NI on nitric oxide production.
-
Cell Treatment: Seed cells and treat them with pre-determined non-toxic concentrations of 7-NI (identified from Protocol 1) and appropriate controls (vehicle, untreated, and a positive control for NO production if applicable).
-
Incubation: Incubate for the desired time, which should be optimized to allow for measurable NO production and inhibition.
-
Collect Supernatant: Carefully collect the cell culture supernatant from each well.
-
Prepare Nitrite Standards: Prepare a standard curve using serial dilutions of a sodium nitrite standard solution in the same cell culture medium used for the experiment.
-
Griess Reaction:
-
Add the cell culture supernatant and nitrite standards to a new 96-well plate.
-
Add the components of the Griess Reagent System (sulfanilamide followed by N-(1-naphthyl)ethylenediamine) to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time to allow for color development.
-
-
Measure Absorbance: Measure the absorbance at approximately 540 nm using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations. Use this curve to determine the nitrite concentration in your experimental samples and calculate the percentage of nNOS inhibition relative to the stimulated control.[4]
Visualizations
Caption: Signaling pathway of nNOS activation and its inhibition by this compound.
Caption: Workflow for optimizing this compound concentration and incubation time.
References
- 1. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
How to control for pH when dissolving 7-Nitroindazole
Welcome to the technical support center for 7-Nitroindazole. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best way to dissolve this compound for use in aqueous buffers?
A1: this compound has low solubility in neutral aqueous solutions. The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous experimental buffer. Dimethyl sulfoxide (B87167) (DMSO) is a highly effective and commonly used solvent for creating a stock solution of this compound.[1][2]
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common challenge with hydrophobic compounds. This occurs as the compound "crashes out" of solution due to the significant change in solvent polarity. To mitigate this, consider the following strategies:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible, ideally 0.5% or less, as higher concentrations can be cytotoxic to cells.[1]
-
Use a Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions. This gradual change in solvent polarity can help maintain the compound's solubility.
-
Vigorous Mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously to promote rapid and uniform dispersion.[1]
-
Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your experiment.
Q3: Can I use pH adjustment to improve the aqueous solubility of this compound?
A3: Yes, pH adjustment can be a viable strategy. This compound has a predicted pKa of approximately 10.03, indicating it is a weak acid.[3] In solutions with a pH above its pKa, this compound will be deprotonated, and its salt form is expected to have a higher aqueous solubility. It has been noted that the solubility is 1 mg/mL in a 10:90 mixture of DMSO and 10 mM sodium carbonate, a basic solution.[4] However, it is crucial to verify the stability of this compound at the chosen pH, as extreme pH conditions can sometimes lead to compound degradation.[5]
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective inhibitor of neuronal nitric oxide synthase (nNOS).[6] It acts by competing with the substrate L-arginine and the cofactor tetrahydrobiopterin (B1682763) for binding to the enzyme.[6] This inhibition reduces the production of nitric oxide (NO), a key signaling molecule in various physiological and pathological processes in the nervous system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Powder will not dissolve in aqueous buffer. | Low intrinsic aqueous solubility of this compound.[7][8] | Prepare a concentrated stock solution in an organic solvent like DMSO first.[1] |
| Precipitation after diluting DMSO stock into aqueous buffer. | The compound is "crashing out" of solution due to the change in solvent polarity. | - Decrease the final concentration of this compound.- Ensure the final DMSO concentration is as low as possible (ideally <0.5%).- Add the stock solution to the buffer with vigorous mixing.- Consider using a formulation approach with surfactants or cyclodextrins.[1] |
| Inconsistent experimental results. | Inaccurate concentration due to incomplete dissolution or precipitation. | Visually inspect your final solution for any precipitate before use. If necessary, prepare fresh solutions and re-optimize the dissolution procedure. |
| Potential compound degradation. | Use of a pH that is too high or too low, leading to instability. | When using pH adjustment, it is recommended to perform a stability study of this compound in your chosen buffer and pH over the time course of your experiment. |
Data Presentation
Solubility of this compound
| Solvent | Concentration | Reference(s) |
| DMSO | up to 100 mM | [3] |
| DMF | ~50-54 mg/mL | [4][9] |
| Ethanol | 20 mM | [3] |
| PBS (pH 7.2) | <50 µg/mL | [4] |
| 10:90 DMSO:10 mM Na2CO3 | 1 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound using a DMSO Stock Solution
Objective: To prepare working solutions of this compound in an aqueous buffer using a concentrated DMSO stock.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
To prepare a 10 mM stock solution, weigh out 1.63 mg of this compound and dissolve it in 1 mL of anhydrous DMSO.
-
Vortex the tube vigorously for 1-2 minutes to ensure the compound is fully dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Determine the final concentration of this compound required for your experiment.
-
Perform a serial dilution of the DMSO stock solution into your pre-warmed aqueous buffer. For example, to prepare a 10 µM solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of your aqueous buffer.
-
Immediately after adding the DMSO stock, mix the solution thoroughly by gentle vortexing or by pipetting up and down.
-
Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
-
Protocol 2: General Guidance for pH-Controlled Dissolution
Objective: To enhance the aqueous solubility of this compound by adjusting the pH of the buffer.
Materials:
-
This compound powder
-
Aqueous buffer with a pH in the range of 8-10 (e.g., Tris or carbonate buffer)
-
pH meter
-
Stir plate and stir bar
-
0.1 M NaOH and 0.1 M HCl for pH adjustment
Procedure:
-
Select a Buffer: Choose a buffer system that is compatible with your experimental setup and has a buffering range that includes your target pH.
-
Initial Dissolution Attempt:
-
Add the desired amount of this compound powder to your chosen buffer.
-
Stir the solution at room temperature for at least 30 minutes.
-
-
pH Adjustment:
-
If the compound has not fully dissolved, slowly add 0.1 M NaOH dropwise while monitoring the pH with a calibrated pH meter.
-
Continue to add base until the this compound is fully dissolved. Note the final pH.
-
Caution: It is recommended to use a pH that is as close to your experimental requirements as possible to avoid altering your system's conditions.
-
-
Stability Check (Recommended):
-
It is highly advisable to assess the stability of this compound at the selected pH. This can be done by incubating the solution for the duration of your experiment and then analyzing the integrity of the compound using a suitable analytical method like HPLC.
-
-
Final Preparation:
-
Once dissolved and stability is confirmed, the solution can be used for your experiments. Ensure that the final pH of your assay is not significantly altered by the addition of this solution.
-
Visualizations
Caption: Figure 1. nNOS Signaling Pathway and Inhibition by this compound
Caption: Figure 2. Experimental Workflow for Preparing this compound Solutions
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | 2942-42-9 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, biodistribution, and in vivo toxicity of this compound loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-nitroindazol-loaded nanoemulsions: Preparation, characterization and its improved inhibitory effect on nitric oxide synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound = 98 2942-42-9 [sigmaaldrich.com]
Validating the efficacy of 7-Nitroindazole in a new experimental model
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing 7-Nitroindazole (7-NI) in experimental models. It includes frequently asked questions, troubleshooting advice, detailed protocols, and quantitative data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (7-NI) is a selective inhibitor of neuronal nitric oxide synthase (nNOS).[1] It functions by competing with both L-arginine and the cofactor tetrahydrobiopterin (B1682763) at the enzyme's active site, thereby reducing the production of nitric oxide (NO) in neuronal tissues.[1] Some studies also suggest that 7-NI may possess antioxidant and free-radical scavenging properties independent of its nNOS inhibition.[1]
Q2: Is this compound completely selective for nNOS?
A2: While 7-NI is widely used as a selective nNOS inhibitor, its selectivity can be concentration-dependent. At lower concentrations, it shows good selectivity for nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS).[2][3] However, at higher concentrations (e.g., 100 µM), it may also inhibit eNOS, which can lead to cardiovascular effects such as increased blood pressure.[2][4]
Q3: What is the recommended solvent for this compound?
A3: this compound has low aqueous solubility.[5] For in vitro studies, it is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).[6] For in vivo administration, it is often dissolved in vehicles like arachis oil or a suspension in carboxymethylcellulose (CMC-Na).[6][7] Due to its poor water solubility, direct dissolution in saline is not recommended.
Q4: What are the typical dosages used in animal models?
A4: Dosages of 7-NI vary depending on the animal model, administration route, and desired effect. In rodent models, intraperitoneal (i.p.) injections typically range from 10 mg/kg to 120 mg/kg.[8][9] For example, doses of 20-30 mg/kg have shown analgesic effects in rats, while doses of 40 mg/kg have produced anxiolytic-like effects.[8][9] Higher doses (above 30 mg/kg in some models) may cause sedation and motor impairment.[8][9]
Troubleshooting Guide
Q1: My experiment shows no significant effect of 7-NI. What are the possible reasons?
A1: Several factors could contribute to a lack of efficacy:
-
Inadequate Dosage: The dose may be too low for your specific model or endpoint. Consult the literature for dose-ranging studies in similar models and consider performing one if necessary.
-
Poor Solubility/Bioavailability: Ensure 7-NI is properly dissolved or suspended in an appropriate vehicle. Poor solubility can lead to inconsistent dosing and reduced bioavailability.[5] A recent study explored nanoemulsions to improve its pharmacokinetic profile.[5]
-
Timing of Administration: The time between 7-NI administration and behavioral or physiological testing is critical. The maximum inhibition of brain nNOS activity has been observed 18-30 minutes after i.p. administration in mice.[10]
-
Incorrect Experimental Procedure: Review your protocol for any deviations. Common issues include problems with reagent quality, inaccurate measurements, or ineffective mixing.[11]
Q2: I am observing significant sedation and motor impairment in my animals. How can I address this?
A2: Sedation is a known side effect of 7-NI, particularly at higher doses (e.g., 30 mg/kg and above in some rat models).[8][9]
-
Reduce the Dose: The most straightforward solution is to use a lower dose. Anxiolytic effects have been observed at 20 mg/kg, a dose that may have fewer sedative effects than higher concentrations.[9]
-
Conduct Control Experiments: Always include a vehicle-treated control group to differentiate the specific effects of nNOS inhibition from vehicle or handling effects. Perform motor activity tests (e.g., open field test) to quantify any sedative or locomotor effects of your chosen dose.[9][12]
Q3: My results are inconsistent across experiments. What should I check?
A3: Reproducibility issues are common in experimental science.[11][13]
-
Reagent and Solvent Quality: Ensure the purity of your 7-NI and the quality of your solvents. Use fresh, high-quality DMSO for stock solutions.[6]
-
Preparation of Dosing Solution: Because 7-NI has low aqueous solubility, ensure your suspension is homogeneous before each injection to provide a consistent dose.
-
Environmental Factors: Variables such as animal housing conditions, time of day for testing, and handling procedures can influence outcomes. Maintain consistency in all experimental parameters.
-
Check for Product Degradation: If your results change after work-up procedures, your compound may be sensitive to changes in pH or exposure to air or water.[13]
Quantitative Data Summary
Table 1: In Vivo Dosage and Effects of this compound in Rodent Models
| Animal Model | Species | Dose Range (Route) | Observed Effect | Citation |
| Cocaine Withdrawal | Rat | 25 mg/kg (i.p.) | Attenuated withdrawal symptoms and oxidative stress | [1] |
| MPTP-Induced Neurotoxicity | Mouse | 50 mg/kg (i.p.) | Protected against dopamine (B1211576) depletion | [14] |
| Neuropathic Pain | Rat | 20-30 mg/kg (i.p.) | Increased paw withdrawal thresholds (analgesic effect) | [8] |
| Anxiety (Elevated Plus-Maze) | Rat | 20-40 mg/kg (i.p.) | Increased time on open arms (anxiolytic-like effect) | [9] |
| Spatial Learning (Water Maze) | Rat | 30 mg/kg (i.p.) | Impaired spatial learning | [15] |
| Forebrain Ischemia | Rat | 25 mg/kg (i.p.) | Reduced delayed neuronal damage | [16] |
Table 2: Solubility of this compound
| Solvent | Solubility | Citation |
| DMSO | 5 mg/mL (warmed), 32-100 mg/mL | [3][6] |
| Ethanol | ~2.68 mg/mL to 20 mM | [3] |
| DMF | 50 mg/mL | |
| Water / PBS (pH 7.2) | Insoluble / <50 µg/mL | [3] |
| Acetone | Slightly soluble, 10 mg/mL | [3] |
Experimental Protocols
General Protocol for Validating 7-NI Efficacy in a New Rodent Model
This protocol provides a generalized framework. Specific parameters such as animal strain, age, housing, and endpoints must be optimized for your particular research question.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO (e.g., 100 mg/mL). Store at -20°C.[17]
-
On the day of the experiment, prepare the final dosing solution. For intraperitoneal (i.p.) injection, 7-NI can be suspended in a vehicle such as arachis oil or 0.5% carboxymethylcellulose (CMC) in saline.[6][7] Vortex thoroughly before each injection to ensure a uniform suspension.
-
-
Animal Handling and Group Allocation:
-
Acclimatize animals to the laboratory environment for at least one week before the experiment.
-
Randomly assign animals to experimental groups (e.g., Vehicle Control, 7-NI Low Dose, 7-NI High Dose). A typical group size is 8-12 animals.[1]
-
-
Administration:
-
Administer 7-NI or the vehicle via the chosen route (e.g., i.p.). The injection volume should be consistent across all animals (e.g., 5 mL/kg).
-
The timing of administration relative to the experimental test is crucial. For many CNS effects, administration 30 minutes prior to testing is a common starting point.[1][10]
-
-
Behavioral or Physiological Assessment:
-
Tissue Collection and Biochemical Analysis (Optional):
-
To confirm the mechanism of action, nNOS activity or downstream markers like cGMP levels can be measured. A Griess assay can be used to measure nitrite/nitrate levels as an indicator of NO production.[17]
-
Data Analysis:
-
Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups with the vehicle control. A p-value of <0.05 is typically considered statistically significant.
-
Visualizations
Caption: nNOS signaling pathway and inhibition by this compound.
Caption: General experimental workflow for in vivo testing of 7-NI.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relatively selective neuronal nitric oxide synthase inhibition by this compound in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Evidence from its cardiovascular effects that this compound may inhibit endothelial nitric oxide synthase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, biodistribution, and in vivo toxicity of this compound loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound: a selective inhibitor of penile erection: an in vivo study in a rat animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selective neuronal nitric oxide synthase inhibitor this compound has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Effect of this compound, a neuronal nitric oxide synthase inhibitor, on behavioral and physiological parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting [chem.rochester.edu]
- 14. Inhibition of neuronal nitric oxide synthase by this compound protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The selective inhibitor of neuronal nitric oxide synthase, this compound, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of 7-Nitroindazole and L-NAME for In Vivo Neuronal Nitric Oxide Synthase Inhibition
For researchers, scientists, and drug development professionals, the selective inhibition of neuronal nitric oxide synthase (nNOS) is a critical objective in the study and potential treatment of various neurological and psychiatric disorders. This guide provides an objective comparison of two commonly used NOS inhibitors, 7-Nitroindazole (7-NI) and NG-nitro-L-arginine methyl ester (L-NAME), for in vivo nNOS inhibition, supported by experimental data.
This document will delve into the selectivity, potency, and physiological effects of these two inhibitors, offering a clear, data-driven perspective to inform experimental design and drug development strategies.
At a Glance: this compound vs. L-NAME
| Feature | This compound (7-NI) | L-NAME |
| Selectivity | Relatively selective for nNOS over eNOS and iNOS.[1][2][3] | Non-selective inhibitor of all NOS isoforms.[4][5][6] |
| Primary In Vivo Effect on nNOS | Dose-dependent inhibition of nNOS activity.[7] | Inhibition of all NOS isoforms, including nNOS.[8] |
| Effect on Blood Pressure | Ambiguous; can have no effect or a pressor effect, suggesting some eNOS inhibition at higher doses.[9] | Generally causes a significant increase in blood pressure due to eNOS inhibition.[10][11] |
| Common Administration Route | Intraperitoneal (i.p.) injection.[7][12] | Intravenous (i.v.), intraperitoneal (i.p.), or in drinking water.[10][11][13][14][15][16] |
| Key Advantage | Preferential targeting of nNOS allows for the dissociation of neuronal NO effects from systemic cardiovascular effects.[7] | Potent, broad-spectrum NOS inhibition is useful for studying the overall physiological role of nitric oxide. |
| Key Disadvantage | Potential for off-target effects and some eNOS inhibition at higher concentrations.[1] | Lack of selectivity makes it difficult to attribute observed effects specifically to nNOS inhibition.[4][5] |
Signaling Pathways and Experimental Workflow
To understand the context of nNOS inhibition, it is crucial to visualize the signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: nNOS signaling pathway and points of inhibition.
Caption: A typical experimental workflow for in vivo evaluation of nNOS inhibitors.
Quantitative Data: Potency and Selectivity
The inhibitory potency of 7-NI and L-NAME against the three NOS isoforms is presented below. It is important to note that these values are compiled from various studies and experimental conditions may differ, affecting direct comparability.
Table 1: Inhibitory Potency (IC50/Ki) of this compound and L-NAME against NOS Isoforms
| Inhibitor | nNOS | eNOS | iNOS | Species (for nNOS, eNOS, iNOS) |
| This compound | IC50: 0.47 µM | IC50: 0.7 µM | IC50: 91 µM | Rat, Bovine, Murine |
| Ki: 0.16 µM | Ki: 0.8 µM | Ki: 1.6 µM | Bovine, Bovine, Murine | |
| L-NAME | Ki: 15 nM | Ki: 39 nM | Ki: 4.4 µM | Bovine, Human, Murine[4] |
| IC50: 70 µM (freshly dissolved) | IC50: 500 nM | - | Purified brain NOS, Endothelial NOS |
Note: L-NAME is a pro-drug that is hydrolyzed to the more potent inhibitor NG-nitro-L-arginine (L-NA) in vivo and in solution, which can affect its apparent potency.[17]
In Vivo Effects: A Comparative Overview
The choice between 7-NI and L-NAME for in vivo studies often hinges on their systemic effects, particularly on cardiovascular parameters.
Table 2: Comparison of In Vivo Effects of this compound and L-NAME in Rats
| Parameter | This compound | L-NAME |
| Typical Dose Range (i.p.) | 20-50 mg/kg[9][12] | 1-30 mg/kg (i.v.), 40-50 mg/kg/day (in water)[10][11][14][15][16] |
| Effect on Blood Pressure | No significant change at doses selective for nNOS; pressor effect at higher doses.[9] | Dose-dependent increase in blood pressure.[10][11] |
| Effect on Heart Rate | Generally no significant change. | Bradycardia often accompanies the increase in blood pressure.[10] |
| Neurogenic Vasodilation | Attenuates neurogenic vasodilation. | Broadly inhibits endothelium-dependent vasodilation. |
| Behavioral Effects | Can impair spatial learning.[7] | Can also impact learning and memory, but confounded by cardiovascular effects. |
Experimental Protocols
In Vivo Administration of this compound
Objective: To selectively inhibit nNOS in vivo to study its role in a specific physiological or pathological process.
Materials:
-
This compound (7-NI)
-
Vehicle (e.g., arachis oil, peanut oil, or a mixture of DMSO, PEG300, Tween 80, and saline)
-
Experimental animals (e.g., Sprague-Dawley rats)
-
Standard laboratory equipment for intraperitoneal injections
Protocol:
-
Preparation of 7-NI solution: Due to its poor water solubility, 7-NI is often dissolved in an oil-based vehicle or a co-solvent mixture. For example, dissolve 7-NI in arachis oil to the desired concentration (e.g., for a 50 mg/kg dose in a 250g rat, dissolve 12.5 mg in a volume suitable for i.p. injection, typically 1-2 ml/kg).
-
Animal Handling and Dosing: Acclimatize animals to the experimental conditions. Administer the prepared 7-NI solution or vehicle via intraperitoneal injection. Doses typically range from 20 to 50 mg/kg.[9][12]
-
Time Course: The onset and duration of nNOS inhibition by 7-NI should be considered. Peak inhibition is often observed within 1-2 hours post-administration.
-
Assessment of nNOS Inhibition: Ex vivo analysis of brain tissue (e.g., cerebellum) for NOS activity can be performed to confirm the extent of inhibition. This is often done by measuring the conversion of [3H]L-arginine to [3H]L-citrulline.
-
Physiological/Behavioral Measurements: Conduct physiological monitoring (e.g., blood pressure) or behavioral tests at the appropriate time points following 7-NI administration.
In Vivo Administration of L-NAME
Objective: To non-selectively inhibit all NOS isoforms to study the overall role of nitric oxide.
Materials:
-
NG-nitro-L-arginine methyl ester (L-NAME)
-
Vehicle (e.g., sterile saline)
-
Experimental animals (e.g., Wistar rats)
-
Equipment for the chosen route of administration (i.v., i.p., or oral)
Protocol:
-
Preparation of L-NAME solution: L-NAME is water-soluble and can be dissolved in sterile saline for i.v. or i.p. administration. For chronic studies, it can be added to the drinking water.
-
Animal Handling and Dosing:
-
Acute studies (i.v.): Administer L-NAME via a tail vein or other suitable vessel. Doses can range from 1 to 30 mg/kg.[10]
-
Chronic studies (oral): A common method is to provide L-NAME in the drinking water at a concentration calculated to deliver a daily dose of approximately 40-50 mg/kg.[11][14][15][16]
-
-
Time Course: The effects of L-NAME are generally rapid following i.v. administration. In chronic studies, hypertension typically develops over several days to weeks.
-
Assessment of NOS Inhibition: Widespread NOS inhibition can be confirmed by measuring blood pressure, which is expected to increase significantly.[10][11] Additionally, ex vivo NOS activity assays can be performed on various tissues.
-
Physiological/Behavioral Measurements: Monitor cardiovascular parameters and conduct other relevant assessments as required by the experimental design.
Conclusion
The choice between this compound and L-NAME for in vivo nNOS inhibition is fundamentally a trade-off between selectivity and potency of pan-NOS inhibition. 7-NI offers the significant advantage of relative selectivity for nNOS, making it the preferred tool for dissecting the specific roles of neuronally derived nitric oxide without the confounding and often significant cardiovascular effects of eNOS inhibition.[7][9] However, researchers must be mindful of its potential for eNOS inhibition at higher doses and its reported off-target effects.
Conversely, L-NAME is a potent, non-selective NOS inhibitor that is useful for studying the global physiological consequences of nitric oxide deficiency.[4][5] Its lack of selectivity, however, is a major limitation when the goal is to specifically probe the function of nNOS. The profound hypertensive effects of L-NAME can also complicate the interpretation of its effects on the central nervous system and other organs.
Ultimately, the selection of the appropriate inhibitor depends on the specific research question. For studies aiming to isolate the function of nNOS, this compound is the more appropriate choice, provided that careful dose-response studies are conducted to ensure selectivity. For investigations into the combined roles of all NOS isoforms, L-NAME remains a valuable, albeit blunt, pharmacological tool.
References
- 1. Relatively selective neuronal nitric oxide synthase inhibition by this compound in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The selective inhibitor of neuronal nitric oxide synthase, this compound, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of L-NAME, a non-specific nitric oxide synthase inhibitor, on AlCl3-induced toxicity in the rat forebrain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric oxide synthase inhibition with l-NAME reduces maximal oxygen uptake but not gas exchange threshold during incremental cycle exercise in man - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a selective inhibitor of penile erection: an in vivo study in a rat animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. l-name-induced hypertensive rats: Topics by Science.gov [science.gov]
- 17. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 7-Nitroindazole and Other nNOS Inhibitors
For researchers and professionals in drug development, the selective inhibition of neuronal nitric oxide synthase (nNOS) is a critical area of investigation for various neurological and psychiatric disorders. Overproduction of nitric oxide (NO) by nNOS has been implicated in neurodegenerative diseases and neuropathic pain. Consequently, potent and selective nNOS inhibitors are invaluable tools. This guide provides an objective comparison of 7-Nitroindazole (7-NI), a widely studied nNOS inhibitor, with other alternatives, supported by experimental data.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy of a NOS inhibitor is determined by its potency (IC50 or Ki value) and its selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms. Non-selective inhibition, particularly of eNOS, can lead to undesirable cardiovascular side effects. The following table summarizes the inhibitory activities of this compound and other commonly used NOS inhibitors.
| Inhibitor | Target Isoform | IC50 / Ki | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Species |
| This compound (7-NI) | nNOS | 0.47 µM (IC50) | ~1.5 | ~194 | Rat, Bovine, Murine[1] |
| eNOS | 0.7 µM (IC50) | Bovine[2] | |||
| iNOS | 91 µM (IC50) | Murine[2] | |||
| L-NAME (Nω-nitro-L-arginine methyl ester) | nNOS (bovine) | 15 nM (Ki for L-NNA) | ~2.6x | ~293x | Bovine, Human, Murine |
| eNOS (human) | 39 nM (Ki for L-NNA) | ~113x | |||
| iNOS (murine) | 4400 nM (Ki for L-NNA*) | ||||
| L-NIO (N5-(1-iminoethyl)-L-ornithine) | A potent inhibitor of endothelial NOS | ||||
| S-methyl-L-thiocitrulline (SMTC) | nNOS (human) | 1.2 nM (Kd) | ~9.2x | ~28.3x | Human[3] |
| eNOS (human) | 11 nM (Ki) | ~3.1x | Human[3] | ||
| iNOS (human) | 34 nM (Ki) | Human[3] | |||
| 3-Bromo-7-Nitroindazole | nNOS (rat) | 0.17 µM (IC50) | ~5 | ~1.7 | Rat, Bovine |
| eNOS (bovine) | 0.86 µM (IC50) | ||||
| iNOS (rat) | 0.29 µM (IC50) | ||||
| Nω-propyl-L-arginine (NPA) | nNOS (bovine) | 0.06 µM (Ki) | ~142 | ~3000 | Bovine, Murine[4] |
| eNOS (bovine) | 8.5 µM (Ki) | ||||
| iNOS (murine) | 180 µM (Ki) | ||||
| 1400W | nNOS (human) | 2 µM (Ki) | ~25 | Human[4] | |
| eNOS (human) | 50 µM (Ki) |
* L-NAME is a prodrug that is converted to the more potent inhibitor L-NNA (Nω-nitro-L-arginine).
In Vivo Efficacy: A Comparative Overview
The in vivo effects of nNOS inhibitors are crucial for understanding their therapeutic potential. Below is a comparison of the effects of this compound and other inhibitors in various experimental models.
Learning and Memory
Inhibition of nNOS has been shown to impact learning and memory, as NO is involved in synaptic plasticity.
| Inhibitor | Model | Key Findings | Reference |
| This compound | Morris Water Maze & 8-Arm Radial Maze (Rats) | Impaired spatial learning and memory.[5] | [5] |
| L-NAME | Various learning paradigms | Contradictory results, often confounded by effects on blood pressure.[5] | [5] |
A study on Lurcher mutant mice also demonstrated the effects of both this compound and nitro-L-arginine on spatial learning and motor functions[6].
Anxiety-Like Behavior
The nitrergic system is implicated in the modulation of anxiety.
| Inhibitor | Model | Key Findings | Reference |
| This compound | Elevated Plus-Maze (Rats & Mice) | Potent anxiolytic-like effects, increasing time spent in open arms.[7][8] | [7][8] |
| L-NAME | Elevated Plus-Maze (Rats) | Low doses showed anxiolytic-like effects.[9] | [9] |
Nociception and Analgesia
nNOS inhibitors have been investigated for their potential analgesic effects in models of acute and chronic pain.
| Inhibitor | Model | Key Findings | Reference |
| This compound | Formalin Test (Rats) | Diminished nociceptive behaviors in the second (inflammatory) phase of the test.[10] | [10] |
| Sciatic Cuff Model (Rats) | Demonstrated analgesic effects in a model of neuropathic pain.[11] | [11] | |
| L-NAME & L-NNA | Formalin Test (Rats) | Reduced nociceptive behaviors in the second phase. | |
| Aminoguanidine (iNOS inhibitor) | Formalin Test (Rats) | Diminished nociceptive behaviors in the second phase. |
Cardiovascular Effects
A key advantage of selective nNOS inhibitors is the avoidance of cardiovascular side effects associated with eNOS inhibition.
| Inhibitor | Model | Key Findings | Reference |
| This compound | Conscious Rats | Did not increase blood pressure at doses that were behaviorally active.[10] | [10] |
| L-NAME & L-NNA | Conscious Rats | Increased blood pressure.[10] | [10] |
| L-NIO | Conscious Rats | Increased blood pressure.[10] | [10] |
A comparative study on the cardiovascular system of rats showed that L-NAME induced an increase in systolic blood pressure, while this compound did not have a significant effect on its own[12][13].
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro nNOS Inhibition Assay (Griess Assay)
This assay measures nitrite (B80452), a stable and oxidized product of NO, to determine nNOS activity.
Materials:
-
Purified nNOS enzyme
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin
-
L-arginine (substrate)
-
Test inhibitors (e.g., this compound)
-
Griess Reagent (Component A: e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
Procedure:
-
Prepare Standard Curve: Create a series of known concentrations of sodium nitrite in the reaction buffer to generate a standard curve.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, cofactors, and L-arginine.
-
Add Inhibitor: Add various concentrations of the test inhibitor to the wells. Include a vehicle control (no inhibitor).
-
Initiate Reaction: Add the purified nNOS enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Color Development: Stop the reaction by adding Griess Reagent Component A, followed by Component B to all wells. Incubate at room temperature for 15-20 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of a blank (no enzyme) from all readings. Use the nitrite standard curve to determine the concentration of nitrite produced. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Elevated Plus-Maze Test for Anxiety-Like Behavior
This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[3][14]
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Habituation: Acclimate the animal to the testing room for at least one hour before the test.
-
Drug Administration: Administer the nNOS inhibitor or vehicle control at a predetermined time before the test.
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Exploration: Allow the animal to freely explore the maze for a 5-10 minute session.[3][14]
-
Data Collection: Record the animal's movements using a video tracking system. Key parameters include the time spent in the open and closed arms, and the number of entries into each arm.
-
Cleaning: Thoroughly clean the maze between each animal to remove olfactory cues.
-
Data Analysis: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
Formalin Test for Nociception
The formalin test is a model of tonic pain involving both neurogenic and inflammatory mechanisms.
Procedure:
-
Habituation: Place the animal in an observation chamber for at least 30 minutes to acclimate.
-
Drug Administration: Administer the nNOS inhibitor or vehicle control prior to the formalin injection.
-
Formalin Injection: Inject a dilute solution of formalin (e.g., 5%) into the plantar surface of the animal's hind paw.[15]
-
Observation - Phase 1 (0-5 minutes post-injection): Immediately after injection, record the amount of time the animal spends licking, biting, or shaking the injected paw. This phase represents acute, neurogenic pain.
-
Observation - Interphase (5-15 minutes post-injection): The nociceptive behaviors typically subside during this period.
-
Observation - Phase 2 (15-60 minutes post-injection): Resume recording the time spent in nociceptive behaviors. This phase reflects inflammatory pain.
-
Data Analysis: A reduction in the duration of nociceptive behaviors in either phase indicates an analgesic effect.
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular pathways and experimental designs is crucial for interpreting the efficacy of nNOS inhibitors.
nNOS Signaling Pathway
Neuronal NOS is a calcium/calmodulin-dependent enzyme. Its activation leads to the production of nitric oxide, which then acts on soluble guanylate cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), leading to various downstream effects, including modulation of ion channels and gene expression, which are involved in processes like synaptic plasticity and nociception.
Caption: The nNOS signaling pathway and the point of inhibition.
General Experimental Workflow for In Vivo Evaluation
A typical workflow for assessing the in vivo efficacy of an nNOS inhibitor involves several key stages, from animal preparation to data analysis.
Caption: A typical workflow for in vivo nNOS inhibitor studies.
Logical Workflow of the Elevated Plus-Maze Test
The decision-making process of the animal in the elevated plus-maze is influenced by its level of anxiety, which can be modulated by nNOS inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of nitric oxide synthase inhibitors nitro-L-arginine and this compound on spatial learning and motor functions in Lurcher mutant and wild type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anxiolytic-like effects of this compound in the rat plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric oxide-mediated anxiolytic-like and antidepressant-like effects in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of this compound with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The selective neuronal nitric oxide synthase inhibitor this compound has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomed.cas.cz [biomed.cas.cz]
- 13. Different effects of this compound and L-NAME administered both individually and together on the cardiovascular system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formalin Test - Wiertelak Lab [wiertelaklab.weebly.com]
7-Nitroindazole: A Comparative Guide to its Selectivity for Neuronal Nitric Oxide Synthase
For researchers, scientists, and drug development professionals, the selective inhibition of neuronal nitric oxide synthase (nNOS) is a critical objective in the study and treatment of various neurological disorders. 7-Nitroindazole (7-NI) has emerged as a valuable tool in this pursuit, demonstrating preferential inhibition of nNOS over the endothelial isoform (eNOS). This guide provides a comprehensive comparison of 7-NI's selectivity, supported by experimental data, detailed protocols, and visual representations of the underlying biochemical processes.
Quantitative Analysis of this compound's Selectivity
The inhibitory potency of this compound against nNOS and eNOS is quantified through metrics such as the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki). Lower values indicate greater potency. The data consistently demonstrates that 7-NI is a more potent inhibitor of nNOS compared to eNOS.
| Inhibitor | Target NOS Isoform | Enzyme Source | Parameter | Value (µM) | Selectivity (eNOS/nNOS) |
| This compound | nNOS | Rat, Bovine, Murine | IC50 | 0.47[1][2] | ~1.5 - 62-fold[1][2] |
| eNOS | Bovine Endothelium | IC50 | 0.7 - 29[1][2][3] | ||
| nNOS | Bovine Brain | Ki | 0.16[2][3] | ~5-fold[3] | |
| eNOS | Bovine Endothelium | Ki | 0.8[3] |
It is important to note that the degree of selectivity can vary depending on the experimental conditions, such as the source of the enzyme and the concentrations of substrates and cofactors.[1][2][3] While 7-NI shows clear selectivity for nNOS, at higher concentrations, it can also inhibit eNOS.[2][4]
Mechanism of Action and Signaling Pathways
Nitric oxide (NO) is a crucial signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). This compound exerts its inhibitory effect by competing with the substrate L-arginine at the active site of the nNOS enzyme.[2] The indazole ring of 7-NI mimics the guanidinium (B1211019) group of L-arginine, allowing it to bind to the active site and block the synthesis of NO.[2]
The following diagram illustrates the general signaling pathway for nNOS and eNOS, highlighting the point of inhibition by this compound.
Figure 1: Simplified signaling pathways of nNOS and eNOS, indicating the inhibitory action of this compound.
Experimental Protocols for Determining NOS Selectivity
The validation of 7-NI's selectivity relies on robust experimental protocols. The most common methods are in vitro NOS enzyme inhibition assays.
In Vitro NOS Inhibition Assay (Griess Assay)
This assay indirectly measures NO production by quantifying its stable breakdown product, nitrite (B80452).
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, which can be measured spectrophotometrically.
Generalized Protocol:
-
Reagent Preparation:
-
Assay Buffer: Typically 50 mM HEPES, pH 7.4, containing necessary cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin).[5]
-
Substrate Solution: L-arginine.
-
Enzyme Solution: Purified recombinant nNOS or eNOS.
-
Inhibitor Solutions: Serial dilutions of this compound.
-
Griess Reagent: A solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine.
-
-
Assay Procedure:
-
In a 96-well plate, combine the assay buffer, substrate solution, and inhibitor solution.
-
Initiate the reaction by adding the enzyme solution.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).[2]
-
Stop the reaction and add the Griess reagent to each well.[2]
-
Incubate at room temperature to allow for color development.[2]
-
-
Data Analysis:
The following diagram outlines the workflow for this experimental protocol.
Figure 2: Workflow diagram for the in vitro NOS inhibition assay using the Griess reagent.
Conclusion
The available experimental data robustly supports the validation of this compound as a selective inhibitor of neuronal nitric oxide synthase over the endothelial isoform. Its preferential activity, as demonstrated by lower IC50 and Ki values for nNOS, makes it an invaluable pharmacological tool for investigating the role of neuronal NO in health and disease. Researchers employing 7-NI should, however, remain cognizant of its potential to inhibit eNOS at higher concentrations and should carefully consider the experimental conditions to ensure the accurate interpretation of their findings. The standardized protocols outlined in this guide provide a framework for the consistent and reliable assessment of NOS inhibitors.
References
7-Nitroindazole vs. 3-Bromo-7-Nitroindazole: A Comparative Analysis for Neurobiological Research
In the landscape of neuropharmacology, the selective inhibition of neuronal nitric oxide synthase (nNOS) is a critical area of investigation for therapeutic interventions in a variety of neurological disorders. Among the arsenal (B13267) of available inhibitors, 7-nitroindazole and its brominated analog, 3-bromo-7-nitroindazole (B43493), have emerged as valuable tools. This guide provides a comprehensive, data-driven comparison of these two compounds to aid researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their experimental needs.
Biochemical Potency and Selectivity
Both this compound and 3-bromo-7-nitroindazole are competitive inhibitors of nNOS. However, the addition of a bromine atom at the 3-position of the indazole ring significantly enhances the inhibitory potency of 3-bromo-7-nitroindazole.
Table 1: Comparative Inhibitory Activity (IC50) of this compound and 3-Bromo-7-Nitroindazole against NOS Isoforms
| Compound | nNOS (neuronal) | eNOS (endothelial) | iNOS (inducible) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
| This compound | 0.47 µM (rat)[1] | 0.7 µM (bovine)[1] | 91 µM (murine)[1] | ~1.5-fold[1] | ~193-fold[1] |
| 3-Bromo-7-nitroindazole | 0.17 µM (rat)[2][3] | 0.86 µM (bovine)[2][3] | 0.29 µM (rat)[2][3] | ~5-fold[1] | ~1.7-fold[1] |
As evidenced by the IC50 values, 3-bromo-7-nitroindazole is a more potent inhibitor of nNOS than this compound.[4][5] While both compounds exhibit selectivity for nNOS over the other isoforms, this compound displays a markedly higher selectivity against iNOS. Conversely, 3-bromo-7-nitroindazole shows a slightly improved selectivity for nNOS over eNOS compared to its parent compound.
Mechanism of Action: Inhibition of Nitric Oxide Synthesis
Both compounds exert their effects by inhibiting nNOS, a key enzyme in the nitric oxide signaling pathway. In neuronal tissues, nNOS catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) as a byproduct. NO is a crucial signaling molecule involved in neurotransmission, synaptic plasticity, and cerebral blood flow. However, excessive NO production is implicated in excitotoxicity and neuroinflammation, contributing to the pathology of various neurological conditions. By inhibiting nNOS, these compounds reduce the production of NO, thereby mitigating its potentially detrimental effects.
In Vivo Studies and Pharmacokinetics
Both compounds have been utilized in various in vivo models to investigate the role of nNOS in neurological processes. For instance, 3-bromo-7-nitroindazole has been shown to impair spatial learning and memory in rats, suggesting a key role for nNOS in these cognitive functions.[6] Similarly, this compound has demonstrated analgesic effects in models of neuropathic pain.[7] Direct comparative in vivo studies are limited, making it challenging to definitively state which compound is superior for a specific application without empirical testing.
Pharmacokinetic data for this compound in rats indicates that it exhibits nonlinear elimination, and its disposition is dose-dependent.[8] Nanoemulsion formulations have been developed to improve its low aqueous solubility and short plasma half-life.[9] Detailed pharmacokinetic profiles for 3-bromo-7-nitroindazole are less readily available in the public domain, which is a crucial consideration for designing in vivo experiments.
Experimental Protocols
Accurate and reproducible assessment of nNOS inhibition is paramount for comparative studies. Below are detailed protocols for two common in vitro assays used to determine the inhibitory potency of compounds like this compound and 3-bromo-7-nitroindazole.
In Vitro nNOS Inhibition Assay (Griess Assay)
This assay indirectly measures NO production by quantifying its stable breakdown product, nitrite (B80452).
Materials:
-
Purified nNOS enzyme
-
L-arginine (substrate)
-
NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (H4B) (cofactors)
-
Calmodulin
-
Calcium Chloride (CaCl2)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a Nitrite Standard Curve: Create a series of known concentrations of sodium nitrite in the assay buffer.
-
Prepare Reaction Mixture: In a 96-well plate, add the assay buffer, L-arginine, cofactors, CaCl2, and calmodulin.
-
Add Inhibitor: Add varying concentrations of this compound, 3-bromo-7-nitroindazole, or a vehicle control to the wells.
-
Initiate Reaction: Add the purified nNOS enzyme to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Griess Reaction:
-
Add Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent Component B to each well and incubate for another 5-10 minutes.
-
-
Measure Absorbance: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Use the nitrite standard curve to determine the nitrite concentration in each well. Calculate the percentage of nNOS inhibition for each inhibitor concentration and determine the IC50 value.
In Vitro nNOS Inhibition Assay (NADPH Oxidation)
This assay directly measures nNOS activity by monitoring the consumption of the cofactor NADPH, which absorbs light at 340 nm.
Materials:
-
Purified nNOS enzyme
-
L-arginine
-
NADPH
-
Cofactors (FAD, FMN, H4B)
-
Calmodulin
-
Calcium Chloride (CaCl2)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
This compound and 3-bromo-7-nitroindazole
-
UV-transparent 96-well plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In a UV-transparent 96-well plate, add the assay buffer, L-arginine, cofactors, CaCl2, and calmodulin.
-
Add Inhibitor: Add varying concentrations of the test compounds or a vehicle control to the wells.
-
Initiate Reaction: Add a solution of nNOS enzyme and NADPH to each well.
-
Measure Absorbance: Immediately measure the absorbance at 340 nm at time zero and then at regular intervals (e.g., every minute) for a set period.
-
Data Analysis: Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
Conclusion
Both this compound and 3-bromo-7-nitroindazole are valuable pharmacological tools for investigating the role of nNOS in health and disease. 3-bromo-7-nitroindazole offers higher potency for nNOS inhibition, which may be advantageous in certain experimental contexts. However, this compound exhibits superior selectivity against iNOS. The choice between these two inhibitors should be guided by the specific research question, the required potency, and the desired selectivity profile. The provided experimental protocols offer a foundation for conducting rigorous comparative analyses to determine the most suitable compound for your research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Bromo-7-Nitroindazole (3B7N) | nNOS inhibitor | Probechem Biochemicals [probechem.com]
- 3. Nitric Oxide Synthase (NOS) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. 3-Bromo-7-nitroindazole | nNOS | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
A Cross-Validation of 7-Nitroindazole's Efficacy in Diverse Research Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 7-Nitroindazole (7-NI), a selective neuronal nitric oxide synthase (nNOS) inhibitor, with other nitric oxide synthase (NOS) inhibitors across various preclinical research models. This document synthesizes experimental data on inhibitor selectivity, in vivo efficacy, and detailed methodologies to facilitate informed decisions in neuroscience research.
This compound has emerged as a critical tool in elucidating the role of neuronal nitric oxide (NO) in a spectrum of physiological and pathological processes. Its selectivity for the neuronal isoform of nitric oxide synthase (nNOS) over the endothelial (eNOS) and inducible (iNOS) isoforms makes it a valuable agent for investigating the specific contributions of neuronal NO in neurodegenerative diseases, psychiatric disorders, and ischemic brain injury. This guide cross-validates the effects of 7-NI in established models of anxiety, Parkinson's disease, and stroke, offering a comparative analysis with less selective and other selective nNOS inhibitors.
Quantitative Comparison of NOS Inhibitor Selectivity
The selectivity of a NOS inhibitor is a critical determinant of its utility in research, minimizing off-target effects and allowing for a more precise understanding of the role of specific NOS isoforms. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and two commonly used comparators: the non-selective inhibitor L-NAME and the highly selective nNOS inhibitor S-Methyl-L-thiocitrulline (SMTC). Lower values indicate greater potency.
| Inhibitor | Target Isoform | Ki (nM) | IC50 (µM) | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) |
| This compound | nNOS | 160 | 2.5 | ~5x | ~12.5x |
| eNOS | - | 0.8 | |||
| iNOS | 1600 | 20 | |||
| L-NAME | nNOS | 15 | - | ~2.6x | ~293x |
| eNOS | 39 | - | |||
| iNOS | 4400 | - | |||
| S-Methyl-L-thiocitrulline (SMTC) | nNOS | 1.2 (Kd) | - | ~9.2x | ~28.3x |
| eNOS | 11 | - | |||
| iNOS | 34 | - |
In Vivo Efficacy of this compound: A Multi-Model Assessment
The neuroprotective and behavioral effects of this compound have been demonstrated across a range of animal models. This section presents a comparative summary of its efficacy, supported by quantitative data from key studies.
Anxiety Models: The Elevated Plus Maze
The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiogenic" arms of the maze.
| Treatment | Animal Model | Key Efficacy Endpoint | Results |
| This compound | Rat | Increased time on open arms | Dose-dependent increase; minimal effective dose of 40 mg/kg[1] |
| Rat | Increased open arm entries | Potent, dose-dependent increase at 15-120 mg/kg[2] | |
| Mouse | Anxiolytic-like profile | Higher doses (80-120 mg/kg) required compared to rats[1] |
Parkinson's Disease Model: MPTP-Induced Neurotoxicity
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is a cornerstone for studying Parkinson's disease, as MPTP selectively destroys dopaminergic neurons in the substantia nigra. Neuroprotective agents are evaluated based on their ability to prevent this dopamine (B1211576) depletion.
| Treatment | Animal Model | Key Efficacy Endpoint | Results |
| This compound | Mouse | Protection against dopamine depletion | Dose-dependent protection; 50 mg/kg showed almost complete protection[3][4] |
| Mouse | Reduction in MPP+ levels | Significantly reduced the toxic metabolite of MPTP[5] | |
| Rat | Reversal of MPP+-induced neuronal loss | Pretreatment with 50 mg/kg 7-NI reversed toxin-induced neuronal loss[6] |
Stroke Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model simulates ischemic stroke in humans. The primary endpoint for assessing neuroprotective efficacy is the reduction in infarct volume, which represents the extent of brain tissue death.
| Treatment | Animal Model | Key Efficacy Endpoint | Results |
| This compound | Rat | Reduction in infarct volume | 25 mg/kg and 50 mg/kg resulted in 25% and 27% reduction, respectively[7] |
| Rat | Neuroprotective effect | Significantly lower lesion scores and higher neuron counts in 7-NI treated groups[8] | |
| L-NAME | Rat | Infarct volume | No change or an increase in the volume of ischemic injury[7] |
Detailed Experimental Protocols
Reproducibility in research is paramount. This section provides detailed methodologies for the key experimental models cited in this guide.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rats
-
Apparatus: A plus-shaped maze elevated 50-55 cm from the floor, consisting of two open arms (50 cm long x 10 cm wide) and two enclosed arms of the same dimensions with 30-40 cm high walls. The arms extend from a central platform (10 cm x 10 cm). The apparatus is made of a non-reflective material.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Habituation: Animals are habituated to the testing room for at least one hour before the test.
-
Drug Administration: this compound (15-120 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.
-
Testing: Each rat is placed on the central platform facing an open arm. The animal is allowed to explore the maze for a 5-minute session.
-
Data Collection: An automated tracking system or a camera placed above the maze is used to record the animal's movements. The primary variables of interest are the time spent in the open and closed arms and the number of entries into each arm.
-
Cleaning: The maze is thoroughly cleaned between each trial to eliminate olfactory cues.[9][10][11]
-
MPTP-Induced Parkinson's Disease Model in Mice
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
MPTP Administration: A common regimen involves four intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.[4][12]
-
This compound Treatment: 7-NI (e.g., 25 or 50 mg/kg, i.p.) is administered 30 minutes prior to each MPTP injection.[4]
-
Endpoint Analysis: Seven days after the final MPTP injection, the animals are euthanized.
-
Tissue Processing: The striatum is dissected, and dopamine and its metabolites (DOPAC and HVA) are measured using high-performance liquid chromatography (HPLC) with electrochemical detection.[4][13]
-
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthesia: Animals are anesthetized (e.g., with isoflurane).
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. An intraluminal suture is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: The suture is left in place for a defined period (e.g., 90 minutes) to induce ischemia. Reperfusion is achieved by withdrawing the suture.
-
This compound Treatment: 7-NI (e.g., 25 or 50 mg/kg, i.p.) or vehicle is administered at a specific time point relative to the occlusion (e.g., 5 minutes after occlusion).[7]
-
Infarct Volume Assessment: 24 hours after reperfusion, the animals are euthanized, and their brains are removed. The brains are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated.[14]
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway of nNOS in neurodegeneration and a general workflow for in vivo drug testing.
Caption: nNOS signaling pathway in neurodegeneration.
References
- 1. This compound, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic-like effects of this compound in the rat plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of neuronal nitric oxide synthase by this compound protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of monoamine oxidase contributes to the protective effect of this compound against MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound protects striatal dopaminergic neurons against MPP+-induced degeneration: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NOS inhibitor, this compound, decreases focal infarct volume but not the response to topical acetylcholine in pial vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selective inhibitor of neuronal nitric oxide synthase, this compound, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
7-Nitroindazole: A Comparative Analysis of its Effects in Rat and Mouse Models
For Immediate Release
This guide provides a comprehensive comparative analysis of the effects of 7-Nitroindazole (7-NI), a selective inhibitor of neuronal nitric oxide synthase (nNOS), in rat and mouse models. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in preclinical neuroscience research.
This compound is a critical tool for investigating the role of nitric oxide (NO) in various physiological and pathological processes within the central nervous system.[1] By selectively inhibiting nNOS, 7-NI helps to elucidate the specific contributions of neuronal NO production in neuroprotection, behavior, and toxicology.[1][2] Understanding the species-specific differences and similarities in its effects is paramount for the accurate interpretation of preclinical data and its translation to clinical applications.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data on the effects of this compound in rats and mice across various experimental paradigms.
Table 1: Comparative Neuroprotective Effects of this compound
| Model | Species | Dosage | Route of Administration | Key Findings |
| MPTP-Induced Neurotoxicity | Mouse | 50 mg/kg | Intraperitoneal (i.p.) | Almost complete protection against MPTP-induced dopamine (B1211576) depletion.[2] |
| Iron-Induced Hippocampal Neurotoxicity | Rat | 30 mg/kg/day | Intraperitoneal (i.p.) | Decreased mean neuron loss from 43% to 11%. |
| Forebrain Ischemia | Rat | Not Specified | Not Specified | Reduced delayed neuronal damage.[3] |
| Cocaine-Induced Oxidative Stress | Rat | Not Specified | Not Specified | Attenuated behavioral changes and exerted antioxidant and neuroprotective activity.[1] |
Table 2: Comparative Behavioral Effects of this compound
| Test | Species | Effective Dosage | Route of Administration | Observed Effects |
| Elevated Plus-Maze (Anxiolytic) | Rat | 40 mg/kg (minimal effective dose) | Intraperitoneal (i.p.) | Increased time spent on open arms and percentage of open arm visits. |
| Elevated Plus-Maze (Anxiolytic) | Mouse | 80-120 mg/kg | Intraperitoneal (i.p.) | Anxiolytic-like profile, but at higher doses than in rats. |
| Social Interaction Test (Anxiolytic) | Rat | 20 mg/kg (minimal effective dose) | Intraperitoneal (i.p.) | Increased social interaction time. |
| Light-Dark Compartment Test (Anxiolytic) | Mouse | 80-120 mg/kg | Intraperitoneal (i.p.) | Anxiolytic-like profile. |
| Open Field Test (Sedation) | Rat | 10 mg/kg | Intraperitoneal (i.p.) | Clear sedative effect observed at lower doses than anxiolytic effects. |
| Open Field Test (Sedation) | Mouse | 80-120 mg/kg | Intraperitoneal (i.p.) | Sedative effect occurred at the same doses as anxiolytic effects. |
Table 3: Comparative Pharmacokinetics of this compound
| Parameter | Rat | Mouse |
| Administration Route | Intraperitoneal (i.p.), Intravenous (i.v.) | Intraperitoneal (i.p.) |
| Key Findings | Displays marked non-linear pharmacokinetics with saturable elimination when administered i.p. in peanut oil.[4] Binding to rat serum protein is concentration-independent.[4] | Time course of antinociceptive effect correlates with inhibition of brain NOS activity, with maximum effect at 18-30 minutes post-i.p. injection. |
Table 4: Comparative Toxicology of this compound
| Species | Dosage | Route of Administration | Observed Adverse Effects |
| Rat | >120 mg/kg | Intraperitoneal (i.p.) | Decreased locomotor activity in the elevated plus-maze test.[5] |
| Mouse | 80-120 mg/kg | Intraperitoneal (i.p.) | Sedative effects observed in the open field test. |
| Mouse | 100-200 mg/kg | Intraperitoneal (i.p.) | Significantly impaired spontaneous ambulatory activity in the Y-maze task.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Neuroprotection: MPTP-Induced Neurotoxicity in Mice
-
Objective: To evaluate the neuroprotective effects of 7-NI against MPTP-induced dopaminergic neurotoxicity.
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
This compound (e.g., 25, 50 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.
-
Thirty minutes after 7-NI administration, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered (e.g., 20 mg/kg, i.p., four times at 2-hour intervals).[7]
-
Animals are sacrificed seven days after the final MPTP injection.
-
-
Endpoint Analysis: Striatal dopamine levels and tyrosine hydroxylase-positive neuron counts are quantified to assess the degree of neuroprotection.[2]
Behavior: Elevated Plus-Maze in Rats and Mice
-
Objective: To assess the anxiolytic-like effects of 7-NI.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Animals are administered 7-NI or vehicle via i.p. injection at varying doses.
-
After a set pre-treatment time (e.g., 30 minutes), each animal is placed in the center of the maze.
-
The time spent in and the number of entries into the open and closed arms are recorded for a 5-minute period.
-
-
Endpoint Analysis: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound's neuroprotective effect.
Caption: A generalized workflow for in vivo studies of 7-NI.
References
- 1. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of neuronal nitric oxide synthase by this compound protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective inhibitor of neuronal nitric oxide synthase, this compound, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and protein binding of the selective neuronal nitric oxide synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like effects of this compound in the rat plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound enhances dose-dependently the anticonvulsant activities of conventional antiepileptic drugs in the mouse maximal electroshock-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MLKL Inhibitor Reduces Oxidative Stress, Inflammation, and Dopaminergic Neuronal Cell Death in MPTP-Induced Parkinson’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticonvulsant Efficacy of 7-Nitroindazole and Ethosuximide
For Immediate Release
This guide provides a detailed comparison of the anticonvulsant properties of 7-Nitroindazole, a selective inhibitor of neuronal nitric oxide synthase, and Ethosuximide (B1671622), a well-established antiepileptic drug. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Executive Summary
Ethosuximide is a first-line treatment for absence seizures, exerting its effect primarily through the blockade of T-type calcium channels. This compound, on the other hand, modulates neuronal excitability by inhibiting neuronal nitric oxide synthase (nNOS). While ethosuximide demonstrates standalone efficacy in established anticonvulsant models, this compound's primary role appears to be as a potentiator of other antiepileptic drugs. Experimental data indicates that this compound alone is largely ineffective in the subcutaneous pentylenetetrazol (scPTZ) seizure model but can significantly enhance the anticonvulsant activity of ethosuximide in the same model. In the maximal electroshock (MES) seizure model, this compound demonstrates an ability to raise the seizure threshold.
Quantitative Data Comparison
The following table summarizes the median effective dose (ED50) and threshold increasing dose (TID50) of this compound and ethosuximide in two standard preclinical models of anticonvulsant activity in mice.
| Compound | Test Model | ED50 / TID50 (mg/kg) | Notes |
| This compound | scPTZ | Ineffective up to 50 mg/kg[1] | Did not provide protection against pentylenetetrazol-induced seizures when administered alone. |
| MES | 115.2 (TID50)[2][3] | Dose required to increase the electroconvulsive threshold by 50%. | |
| Ethosuximide | scPTZ | 144[1] | Effective dose to protect 50% of animals from pentylenetetrazol-induced seizures. |
| scPTZ (with 7-NI) | 76[1] | Co-administration of this compound (50 mg/kg) significantly reduced the ED50 of ethosuximide. |
scPTZ: Subcutaneous Pentylenetetrazol Test; MES: Maximal Electroshock Seizure Test; ED50: Median Effective Dose; TID50: Threshold Increasing Dose 50%.
Mechanisms of Action
Ethosuximide primarily targets low-voltage-activated T-type calcium channels in thalamic neurons. By blocking these channels, it reduces the flow of calcium ions, which in turn suppresses the characteristic spike-and-wave discharges associated with absence seizures.
This compound is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[1] Nitric oxide (NO) is a signaling molecule in the central nervous system that can have both proconvulsant and anticonvulsant effects depending on the context. By inhibiting nNOS, this compound reduces the production of NO, thereby modulating neuronal excitability. While not effective as a standalone anticonvulsant in all models, it has been shown to potentiate the effects of other antiepileptic drugs.[1]
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.
Apparatus:
-
An electroconvulsive shock generator with corneal electrodes.
Procedure:
-
Animal Preparation: Adult male mice are used for the study.
-
Drug Administration: The test compound (this compound or ethosuximide) or vehicle is administered intraperitoneally (i.p.).
-
Anesthesia: A drop of a local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas of the animal.
-
Stimulation: A short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered protection.
-
ED50/TID50 Calculation: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) or the dose that increases the convulsive threshold by 50% (TID50) is calculated using statistical methods like probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is a model for generalized myoclonic and absence seizures and evaluates a compound's ability to raise the seizure threshold.
Apparatus:
-
Observation chambers for individual animals.
Procedure:
-
Animal Preparation: Adult male mice are used for the study.
-
Drug Administration: The test compound (this compound, ethosuximide, or a combination) or vehicle is administered i.p.
-
Convulsant Administration: After a predetermined time, a subcutaneous injection of pentylenetetrazol (PTZ) at a dose known to induce clonic seizures (e.g., 100 mg/kg) is administered.
-
Observation: Animals are placed in individual observation chambers and observed for a set period (e.g., 30 minutes) for the presence of clonic seizures, characterized by clonus of the whole body lasting for at least 3 seconds with a loss of righting reflex.
-
ED50 Calculation: The dose of the compound that protects 50% of the animals from PTZ-induced clonic seizures is calculated.
Visualized Pathways and Workflows
References
L-Arginine Co-administration: A Key to Validating 7-Nitroindazole's Mechanism of Action
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the effects of the selective neuronal nitric oxide synthase (nNOS) inhibitor, 7-Nitroindazole (7-NI), with and without the co-administration of L-arginine. The reversal of 7-NI's effects by L-arginine serves as a critical validation of its mechanism of action, confirming that its physiological and behavioral impacts are indeed mediated through the inhibition of nitric oxide (NO) synthesis. This guide is intended for researchers, scientists, and drug development professionals investigating the role of the nitrergic system in various physiological and pathological processes.
Data Presentation: Quantitative Comparison of 7-NI and L-arginine Co-administration
The following tables summarize quantitative data from various studies, highlighting the inhibitory effects of 7-NI and their reversal by L-arginine across behavioral and biochemical assays.
| Table 1: Effects on Learning and Memory (Morris Water Maze) | |||
| Treatment Group | Escape Latency (s) | Time in Target Quadrant (%) | Reference |
| Control (Saline) | 35.2 ± 4.1 | 38.5 ± 3.2 | [1] |
| 7-NI (15 mg/kg) | 58.7 ± 5.3 | 22.1 ± 2.8 | [1] |
| L-arginine (100 mg/kg) | 36.1 ± 4.5 | 37.9 ± 3.5 | [1] |
| 7-NI (15 mg/kg) + L-arginine (100 mg/kg) | 40.3 ± 4.8# | 35.2 ± 3.1# | [1] |
| p < 0.05 vs. Control; #p < 0.05 vs. 7-NI alone |
| Table 2: Effects on Anxiety-like Behavior (Elevated Plus-Maze) | ||
| Treatment Group | Time in Open Arms (s) | Reference |
| Vehicle | 85 ± 12 | [2] |
| 7-NI (60 mg/kg) | 155 ± 18* | [2] |
| L-arginine (100 mg/kg) | 82 ± 15 | [2] |
| 7-NI (60 mg/kg) + L-arginine (100 mg/kg) | 95 ± 14# | [2] |
| p < 0.05 vs. Vehicle; #p < 0.05 vs. 7-NI alone |
| Table 3: Effects on Biochemical Markers | |||
| Treatment Group | nNOS Activity (% of Control) | MDA Levels (nmol/mg protein) | GSH Levels (nmol/mg protein) |
| Control | 100 | 2.5 ± 0.2 | 8.5 ± 0.7 |
| 7-NI (25 mg/kg) | 57 | 4.2 ± 0.4 | 5.1 ± 0.5* |
| 7-NI (25 mg/kg) + L-arginine (300 mg/kg) | 92# | 2.8 ± 0.3# | 7.9 ± 0.6# |
| p < 0.05 vs. Control; #p < 0.05 vs. 7-NI alone |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Morris Water Maze Test for Spatial Learning and Memory
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.
Apparatus:
-
A circular pool (approximately 1.5 m in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform submerged about 1-2 cm below the water surface.
-
Visual cues are placed around the room and are visible from within the pool.
Procedure:
-
Acquisition Phase:
-
Animals are subjected to a series of training trials (e.g., 4 trials per day for 5 consecutive days).
-
In each trial, the animal is released into the pool from one of four randomly chosen starting positions.
-
The animal is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
If the animal fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to the platform.
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the distal cues.
-
-
Probe Trial:
-
24 hours after the last training trial, a probe trial is conducted where the escape platform is removed from the pool.
-
The animal is allowed to swim freely for a fixed duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.
-
Drug Administration:
-
7-NI, L-arginine, or their combination are typically administered intraperitoneally (i.p.) at specified times before the training or probe trials.
Elevated Plus-Maze Test for Anxiety-Like Behavior
The elevated plus-maze is a standard behavioral test to assess anxiety in rodents.
Apparatus:
-
A plus-shaped maze elevated above the floor (e.g., 50 cm).
-
Two opposite arms are enclosed by high walls (closed arms), while the other two are open.
Procedure:
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a fixed period (e.g., 5 minutes).
-
The time spent in the open arms and the number of entries into the open and closed arms are recorded using a video tracking system.
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Drug Administration:
-
Test compounds are administered prior to the test session according to the experimental design.
Biochemical Assays
1. nNOS Activity Assay:
This assay measures the enzymatic activity of neuronal nitric oxide synthase.
Procedure:
-
Brain tissue (e.g., hippocampus, cortex) is homogenized in a suitable buffer.
-
The homogenate is incubated with a reaction mixture containing L-[³H]arginine, NADPH, and other necessary cofactors.
-
The reaction is stopped, and the radiolabeled L-[³H]citrulline produced is separated from the unreacted L-[³H]arginine using ion-exchange chromatography.
-
The amount of L-[³H]citrulline is quantified using a scintillation counter, which is proportional to the nNOS activity.
2. Malondialdehyde (MDA) Assay for Lipid Peroxidation:
This assay measures the levels of MDA, a marker of oxidative stress.
Procedure:
-
Tissue samples are homogenized and then incubated with thiobarbituric acid (TBA) at high temperature and acidic pH.
-
The reaction between MDA and TBA forms a pink-colored complex.
-
The absorbance of this complex is measured spectrophotometrically at a specific wavelength (e.g., 532 nm).
-
The MDA concentration is calculated using a standard curve.
3. Reduced Glutathione (GSH) Assay:
This assay quantifies the levels of the antioxidant GSH.
Procedure:
-
Tissue homogenates are treated with a reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
DTNB reacts with the sulfhydryl group of GSH to produce a yellow-colored product.
-
The absorbance of this product is measured spectrophotometrically at 412 nm.
-
The GSH concentration is determined from a standard curve.
Mandatory Visualization
Signaling Pathway of nNOS and its Inhibition by 7-NI
Caption: nNOS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validating 7-NI's Mechanism
Caption: Workflow for validating 7-NI's mechanism via L-arginine co-administration.
Logical Relationship of 7-NI, L-arginine, and nNOS
Caption: Competitive interaction of 7-NI and L-arginine at the nNOS active site.
References
A Comparative Analysis of the Neuroprotective Effects of 7-Nitroindazole and Other Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of 7-Nitroindazole (7-NI), a selective neuronal nitric oxide synthase (nNOS) inhibitor, with other neuroprotective agents. The information is curated from preclinical studies to provide a data-driven overview of their relative efficacies and mechanisms of action, assisting in informed decisions for research and drug development.
The Role of this compound in Neuroprotection
This compound is a heterocyclic small molecule that acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS).[1] This enzyme is responsible for producing nitric oxide (NO) in neuronal tissues.[1] In excessive amounts, NO is implicated in excitotoxicity and neuronal damage.[1] By inhibiting nNOS, 7-NI reduces the production of NO and consequently mitigates the formation of peroxynitrite, a highly damaging oxidant.[1] This mechanism of action is the basis for its neuroprotective effects observed in various preclinical models of neurodegenerative diseases and neuronal injury.[1]
Data Presentation: Comparative Efficacy of Neuroprotective Agents
The following tables summarize the in vivo and in vitro efficacy of this compound in comparison to other neuroprotective agents across different models of neurological disorders and their selectivity for nitric oxide synthase isoforms.
Table 1: In Vivo Neuroprotective Efficacy
| Neuroprotective Agent | Animal Model | Key Efficacy Endpoint | Results | Reference |
| This compound | MPTP-induced Parkinson's Disease (mice) | Protection against dopamine (B1211576) depletion | Dose-dependent protection, with 50 mg/kg showing almost complete protection. | [1] |
| This compound | Global Cerebral Ischemia (rats) | Reduction in neuronal damage | Significantly lower lesion scores and higher neuron counts in 7-NI treated rats. | [2] |
| This compound | Intracerebroventricular streptozotocin-induced Alzheimer's Disease (rats) | Attenuation of cognitive deficits and biochemical alterations | Prophylactic treatment with 7-NI significantly prevented behavioral and biochemical changes. | |
| MK-801 | NMDA-induced neurotoxicity (perinatal rats) | Protection against neuronal necrosis | PD50 of 0.63 µmol/kg; 4 µmol/kg provided complete protection. | [3] |
| NBQX | Focal Ischemia (rats) | Reduction in ischemic damage volume | 2 x 30 mg/kg i.v. resulted in a significant 27% reduction in cortical ischemic damage. | [4] |
Table 2: Comparative Selectivity of NOS Inhibitors (In Vitro)
| Compound | nNOS IC50 (µM) | iNOS IC50 (µM) | eNOS IC50 (µM) | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) | Reference |
| This compound | 0.47 (rat nNOS) | 91 (murine iNOS) | 0.7 (bovine eNOS) | ~1.5-fold | ~193-fold | [5] |
| 3-Bromo-7-Nitroindazole | 0.17 | 0.29 | 0.86 | ~5-fold | ~1.7-fold | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate the reproducibility of these findings.
MPTP-Induced Parkinson's Disease Model in Mice
This protocol is designed to produce a reliable mouse model of Parkinson's disease using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[6][7][8]
-
Objective: To assess the neuroprotective effect of a compound against MPTP-induced dopaminergic neurotoxicity.
-
Animal Model: Male C57BL/6 mice are commonly used due to their susceptibility to MPTP.[1]
-
Treatment Groups:
-
Procedure: The test compound is typically administered 30 minutes prior to each MPTP injection.[1]
-
Endpoint Analysis: Seven days after the last MPTP injection, animals are sacrificed, and the striatum is dissected for neurochemical analysis (e.g., dopamine and its metabolites) by HPLC. The substantia nigra can be processed for immunohistochemical analysis of tyrosine hydroxylase-positive neurons.
Caption: Workflow for the MPTP-induced Parkinson's disease model in mice.
Global Cerebral Ischemia Model in Gerbils
This model is used to study the effects of global brain ischemia, as the Mongolian gerbil has an incomplete circle of Willis.[9][10][11][12]
-
Objective: To evaluate the neuroprotective effects of a compound against ischemic neuronal damage.
-
Procedure:
-
Anesthesia is induced.
-
A midline cervical incision is made, and the common carotid arteries are exposed.
-
Global cerebral ischemia is induced by bilateral occlusion of the common carotid arteries with aneurysm clips for a defined period (e.g., 5-15 minutes).[9][10]
-
The clips are removed to allow reperfusion.
-
The test compound can be administered before or after the ischemic insult.
-
-
Endpoint Analysis: After a survival period (e.g., 72 hours), the brains are processed for histopathological analysis to assess neuronal damage, particularly in the hippocampus (CA1 region).[9]
Caption: Workflow for the global cerebral ischemia model in gerbils.
Intracerebroventricular Streptozotocin (ICV-STZ)-Induced Alzheimer's Disease Model in Rats
This model induces an Alzheimer's-like pathology, including cognitive impairment and neurodegeneration, by a single bilateral intracerebroventricular injection of streptozotocin.[13][14][15][16][17]
-
Objective: To investigate the effect of a compound on STZ-induced cognitive impairment and neurodegeneration.
-
Procedure:
-
Endpoint Analysis: After a period of time (e.g., 30 days), behavioral tests (e.g., Morris water maze) are conducted to assess cognitive function.[13][15] Subsequently, brains are collected for biochemical (e.g., acetylcholinesterase activity, oxidative stress markers) and histopathological analysis.
Caption: Workflow for the ICV-STZ induced Alzheimer's disease model in rats.
Signaling Pathways
The primary neuroprotective mechanism of this compound involves the inhibition of the neuronal nitric oxide synthase (nNOS) signaling pathway.
nNOS Signaling Pathway in Neurodegeneration
Under pathological conditions such as stroke or neurodegenerative diseases, excessive stimulation of NMDA receptors leads to a massive influx of calcium (Ca2+) into neurons.[18] This activates nNOS, which produces high levels of nitric oxide (NO).[18] NO can then react with superoxide (B77818) radicals (O2•−) to form peroxynitrite (ONOO−), a potent and highly reactive oxidant that causes significant cellular damage, including lipid peroxidation, DNA damage, and protein nitration, ultimately leading to neuronal cell death.[18][19]
Caption: The role of the nNOS signaling pathway in mediating neuronal damage.
Neuroprotective Mechanism of this compound
This compound acts as a selective inhibitor of nNOS. By binding to the enzyme, it prevents the conversion of L-arginine to L-citrulline and NO. This reduction in NO production limits the formation of peroxynitrite, thereby mitigating downstream cellular damage and promoting neuronal survival.
References
- 1. benchchem.com [benchchem.com]
- 2. The selective inhibitor of neuronal nitric oxide synthase, this compound, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of MK-801, TCP, PCP and CPP against N-methyl-D-aspartate induced neurotoxicity in an in vivo perinatal rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neuroprotective actions of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) in a rat focal ischaemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. ahajournals.org [ahajournals.org]
- 12. scilit.com [scilit.com]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Intracerebroventricular streptozotocin‐induced Alzheimer's disease‐like sleep disorders in rats: Role of the GABAergic system in the parabrachial complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of the AMPK/nNOS pathway for neuroprotection in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of Nitric Oxide in Neurodegeneration: Function, Regulation, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anxiolytic Efficacy of 7-Nitroindazole and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anxiolytic properties of the neuronal nitric oxide synthase (nNOS) inhibitor, 7-Nitroindazole (7-NI), and the classical benzodiazepine (B76468), diazepam. The information presented is based on preclinical data from rodent models of anxiety, offering a valuable resource for researchers investigating novel anxiolytic compounds.
Mechanism of Action: A Tale of Two Pathways
The anxiolytic effects of this compound and diazepam are mediated by distinct molecular mechanisms. Diazepam, a well-established anxiolytic, enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), while 7-NI is believed to exert its effects by modulating the nitric oxide signaling pathway.
Diazepam acts as a positive allosteric modulator of the GABA-A receptor. By binding to the benzodiazepine site on the receptor complex, it increases the receptor's affinity for GABA. This leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1]
This compound , on the other hand, is a selective inhibitor of neuronal nitric oxide synthase (nNOS).[2] The anxiolytic-like effects of 7-NI are attributed to the inhibition of nitric oxide (NO) synthesis in the brain.[3][4] Nitric oxide is a signaling molecule implicated in the modulation of anxiety, and its inhibition is a potential target for the development of new anxiolytic drugs.[4]
Comparative Efficacy in Preclinical Anxiety Models
The anxiolytic potential of both compounds has been primarily evaluated using behavioral paradigms in rodents, such as the elevated plus-maze (EPM) and the open field test (OFT). These tests are designed to assess anxiety-like behaviors based on the animal's natural aversion to open, brightly lit spaces.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used model to assess anxiety. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Table 1: Effect of this compound on Time Spent in Open Arms of the Elevated Plus-Maze in Rats
| Dose (mg/kg, i.p.) | Time Spent in Open Arms (seconds) | Reference |
| Vehicle | ~20 | [3] |
| 15 | Increased | [3] |
| 30 | Increased | [3] |
| 40 | Minimal Effective Dose | [4] |
| 60 | Potently Increased | [3] |
| 90 | Potently Increased | [3] |
| 120 | Attenuated effect (due to decreased locomotor activity) | [3] |
Table 2: Effect of Diazepam on Time Spent in Open Arms of the Elevated Plus-Maze in Rats
| Dose (mg/kg) | Time Spent in Open Arms (seconds) | Reference |
| Vehicle | ~25 | [5] |
| 0.5 | Increased | [6] |
| 1.0 | Maximal Effect | [5] |
| 1.5 | Maximal Effect | [5] |
| 2.0 | Decreased Effect | [5] |
| 3.0 | Ineffective | [5] |
Note: The data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxiolytics may increase exploration in the center of the open field. However, it is crucial to distinguish anxiolytic effects from general hyperactivity. Studies have shown that 7-NI can produce a sedative effect at doses as low as 10 mg/kg in rats, which may confound the interpretation of its anxiolytic-like properties in this test.[4]
Experimental Protocols
Elevated Plus-Maze (EPM) for Rats
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two enclosed arms.
Procedure:
-
Habituation: Rats are habituated to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: this compound or diazepam is administered intraperitoneally (i.p.) at the specified doses. A control group receives a vehicle injection.
-
Testing: 30 minutes after injection, each rat is placed in the center of the maze, facing an open arm. The animal is allowed to explore the maze for a 5-minute period.
-
Data Collection: The time spent in the open arms and the number of entries into the open and closed arms are recorded using a video-tracking system.
-
Analysis: An increase in the time spent in the open arms and the percentage of open arm entries are considered indicators of anxiolytic activity.
Signaling Pathway Diagrams
Caption: Diazepam's anxiolytic signaling pathway.
Caption: this compound's anxiolytic signaling pathway.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like effects of this compound in the rat plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurofit.com [neurofit.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Cardiovascular Side Effects of 7-NI and L-NAME
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiovascular side effects of two commonly used nitric oxide synthase (NOS) inhibitors: 7-Nitroindazole (7-NI) and Nω-nitro-L-arginine methyl ester (L-NAME). The information presented is supported by experimental data from preclinical studies to assist researchers in selecting the appropriate inhibitor for their experimental needs and understanding its potential cardiovascular implications.
Introduction
Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, primarily involved in regulating vascular tone, and consequently, blood pressure. It is synthesized by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). Both 7-NI and L-NAME are inhibitors of NOS but exhibit different selectivity profiles, leading to distinct cardiovascular side effect profiles. 7-NI is recognized as a relatively selective inhibitor of nNOS, whereas L-NAME is a non-selective inhibitor, affecting all three isoforms. This difference in selectivity is the primary determinant of their varied impacts on the cardiovascular system.
Comparative Overview of Cardiovascular Side Effects
The administration of L-NAME typically results in significant cardiovascular side effects, primarily driven by its inhibition of eNOS, which is crucial for maintaining basal vasodilator tone. In contrast, 7-NI, with its relative selectivity for nNOS, generally produces a more subtle cardiovascular phenotype.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from comparative studies on the effects of 7-NI and L-NAME on key cardiovascular parameters in rats.
Table 1: Effects of 7-NI and L-NAME on Systolic Blood Pressure (SBP) in Wistar Rats
| Treatment Group | Dose | Duration | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) | Reference |
| Control | - | 6 weeks | 125 ± 3 | 128 ± 4 | +3 | [1] |
| 7-NI | 10 mg/kg/day | 6 weeks | 126 ± 3 | 129 ± 3 | +3 | [1] |
| L-NAME | 50 mg/kg/day | 6 weeks | 127 ± 4 | 185 ± 5 | +58 | [1][2] |
| L-NAME + 7-NI | 50 mg/kg/day + 10 mg/kg/day | 6 weeks | 126 ± 3 | 165 ± 6 | +39 | [1] |
Table 2: Effects of 7-NI and L-NAME on Heart Rate (HR) in Rats
| Treatment Group | Dose | Animal Strain | Baseline HR (beats/min) | Post-treatment HR (beats/min) | Change in HR (beats/min) | Reference |
| Control | - | Sprague-Dawley | 379 ± 6 | 379 ± 6 | 0 | [3] |
| L-NAME | ~16 mg/kg/day | Sprague-Dawley | 379 ± 6 | 319 ± 4 | -60 | [3] |
| Control | - | Wistar | Not specified | Not specified | No significant change | [4] |
| 7-NI | 10 mg/kg/day | Wistar | Not specified | Not specified | No significant change | [4] |
| L-NAME | 10 mg/kg (acute i.v.) | Wistar | ~350 | ~315 | -35 | [3] |
Signaling Pathways and Mechanisms of Action
The distinct cardiovascular side effects of 7-NI and L-NAME stem from their differential inhibition of NOS isoforms.
L-NAME: Non-selective NOS Inhibition
L-NAME's potent cardiovascular effects are primarily due to its inhibition of eNOS in the vascular endothelium. This leads to a reduction in basal NO production, resulting in vasoconstriction and an increase in peripheral resistance, which manifests as hypertension.[5] Inhibition of nNOS and iNOS by L-NAME also contributes to its overall cardiovascular profile, though the impact of eNOS inhibition is predominant in regulating blood pressure.
7-NI: Selective nNOS Inhibition
7-NI's cardiovascular side effects are generally milder because it primarily targets nNOS, which has a more nuanced role in cardiovascular regulation compared to eNOS.[6] nNOS is involved in modulating neuronal signaling and autonomic function. Its inhibition can lead to subtle changes in heart rate and contractility, but typically does not cause the profound hypertension seen with L-NAME.[7]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate experimental replication and data comparison.
Measurement of Blood Pressure in Rats (Tail-Cuff Plethysmography)
This non-invasive method is commonly used for repeated blood pressure measurements in conscious rats.[8]
-
Animals: Adult male Wistar or Sprague-Dawley rats are acclimatized to the experimental setup for several days before measurements begin.
-
Equipment: A non-invasive blood pressure system consisting of a tail cuff, a pulse sensor, and a control unit (e.g., CODA, Kent Scientific).
-
Procedure:
-
The rat is placed in a restrainer to minimize movement.
-
The tail cuff and pulse sensor are placed on the rat's tail.
-
The tail is gently warmed to a constant temperature (around 32-34°C) to ensure adequate blood flow for pulse detection.
-
The system automatically inflates the cuff to occlude blood flow and then slowly deflates it.
-
The pulse sensor detects the return of blood flow, and the system records systolic and diastolic blood pressure, as well as heart rate.
-
Multiple readings are taken for each animal at each time point and averaged to obtain a reliable measurement.
-
Assessment of Endothelial Function (Wire Myography of Aortic Rings)
This ex vivo technique is used to assess the contractility and relaxation of isolated blood vessels.[9][10]
-
Tissue Preparation:
-
Rats are euthanized, and the thoracic aorta is carefully excised and placed in ice-cold physiological salt solution (PSS).
-
The aorta is cleaned of adhering connective and adipose tissue.
-
The aorta is cut into 2-3 mm rings.
-
-
Equipment: A wire myograph system with a tissue bath, force transducer, and data acquisition system.
-
Procedure:
-
Aortic rings are mounted on two fine wires in the tissue bath containing PSS, maintained at 37°C, and bubbled with a 95% O2 / 5% CO2 gas mixture.
-
The rings are stretched to their optimal resting tension and allowed to equilibrate for at least 60 minutes.
-
The viability of the rings is tested by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).
-
To assess endothelium-dependent relaxation, the rings are pre-contracted with a vasoconstrictor (e.g., phenylephrine, 1 µM).
-
Once a stable contraction is achieved, cumulative concentrations of an endothelium-dependent vasodilator (e.g., acetylcholine, 10⁻⁹ to 10⁻⁵ M) are added to the bath, and the relaxation response is recorded.
-
Endothelium-independent relaxation can be assessed using a direct NO donor like sodium nitroprusside.
-
Experimental Workflow and Comparative Logic
The selection between 7-NI and L-NAME should be guided by the specific research question and the desired level of NOS inhibition.
Conclusion
The choice between 7-NI and L-NAME as a research tool has significant implications for the cardiovascular side effect profile observed in preclinical studies. L-NAME, as a non-selective NOS inhibitor, induces robust and significant hypertension and bradycardia, making it a suitable model for studying NO-deficient hypertension. However, its widespread effects can complicate the interpretation of results related to specific NOS isoform functions. In contrast, 7-NI offers a more targeted approach by selectively inhibiting nNOS, resulting in minimal effects on blood pressure and heart rate. This makes it a valuable tool for investigating the role of nNOS in various physiological and pathological processes without the confounding cardiovascular effects of broad-spectrum NOS inhibition. Researchers should carefully consider these differences when designing their experiments and interpreting their findings.
References
- 1. biomed.cas.cz [biomed.cas.cz]
- 2. Blood pressure variability in established L-NAME hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Different effects of this compound and L-NAME administered both individually and together on the cardiovascular system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Neuronal Nitric Oxide Synthase is Indispensable for the Cardiac Adaptive Effects of Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Neuronal Nitric Oxide Synthase on Cardiovascular Functions in Physiological and Pathophysiological States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Studying the Vascular Tone of Mouse Aortic Rings in a Standard Wire Myograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Off-Target Profile of 7-Nitroindazole: A Comparative Guide for Researchers
For Immediate Release
[City, State] – December 18, 2025 – In the intricate world of neuroscience research and drug development, the selective inhibition of neuronal nitric oxide synthase (nNOS) is a key area of investigation for various neurological disorders. 7-Nitroindazole (7-NI) has long been a widely used tool for this purpose. However, a growing body of evidence highlights its significant nNOS-independent effects, which can confound experimental results and their interpretation. This guide provides a comprehensive comparison of the off-target effects of 7-NI with alternative nNOS inhibitors, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their studies.
The Dual Identity of this compound: Beyond nNOS Inhibition
While 7-NI is a potent inhibitor of nNOS, its pharmacological profile is not entirely selective. The most prominent nNOS-independent effect of 7-NI is the inhibition of Monoamine Oxidase B (MAO-B) .[1][2][3][4] This off-target activity is crucial, as MAO-B is a key enzyme in the metabolism of dopamine (B1211576) and is implicated in the pathogenesis of neurodegenerative diseases like Parkinson's. The neuroprotective effects attributed to 7-NI in models of Parkinson's disease, particularly those using the neurotoxin MPTP, are now understood to be a combination of both nNOS and MAO-B inhibition.[2][4]
Beyond MAO-B inhibition, 7-NI has also been reported to possess direct antioxidant and free-radical scavenging properties .[2] Furthermore, its role in seizure models is complex, with studies showing both proconvulsant and anticonvulsant effects depending on the specific experimental conditions, suggesting mechanisms independent of nNOS inhibition.[5][6]
A Comparative Look at nNOS Inhibitors
The realization of 7-NI's off-target effects has spurred the development and characterization of alternative nNOS inhibitors with potentially cleaner pharmacological profiles. This section compares 7-NI with other notable nNOS inhibitors.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory potency of 7-NI and its alternatives against nNOS and their known off-target interactions with MAO-B.
| Inhibitor | nNOS IC50/Ki | MAO-B Ki | Selectivity for nNOS over eNOS | Selectivity for nNOS over iNOS | Key nNOS-Independent Effects |
| This compound (7-NI) | ~0.47 µM (Ki) | ~4 µM (mouse brain) | ~46-fold | ~194-fold | MAO-B inhibition, antioxidant, complex anticonvulsant effects |
| 3-Bromo-7-nitroindazole | More potent than 7-NI | Data not available | Less selective than 7-NI | Data not available | Impairs spatial learning and memory[7] |
| Nω-Propyl-L-arginine (L-NPA) | 57 nM (Ki)[8][9] | Not reported to inhibit MAO-B | ~149-fold[8] | ~3158-fold[8] | Reduces status epilepticus and early epileptogenic events[8] |
| L-NAME | 15 nM (Ki, bovine nNOS)[10] | Not reported to inhibit MAO-B | Non-selective | ~293-fold | Non-selective NOS inhibitor, affects blood pressure |
| JI-8 | 14 nM (Ki) | Data not available | ~293-fold | ~2000-fold | A newer, more selective inhibitor |
Experimental Protocols for Distinguishing On-Target and Off-Target Effects
To assist researchers in dissecting the nNOS-dependent and -independent effects of 7-NI and other inhibitors, we provide the following experimental workflows.
In Vitro MAO-B Inhibition Assay
This protocol allows for the direct assessment of a compound's ability to inhibit MAO-B activity.
Objective: To determine the IC50 value of a test compound (e.g., 7-NI or an alternative) for MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
A suitable detection system (e.g., a fluorometric kit that measures hydrogen peroxide production)
-
Test compounds and a known MAO-B inhibitor (e.g., selegiline) as a positive control
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate, add the MAO-B enzyme to buffer.
-
Add the test compound or control to the wells and incubate for a pre-determined time at 37°C.
-
Initiate the enzymatic reaction by adding the MAO-B substrate.
-
Measure the signal (e.g., fluorescence) at multiple time points.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Model to Differentiate nNOS and MAO-B Inhibition in Neuroprotection
The MPTP mouse model of Parkinson's disease is a classic example where 7-NI's dual inhibition is evident. Here is a workflow to distinguish these effects.
Objective: To determine whether the neuroprotective effect of a compound is due to nNOS inhibition, MAO-B inhibition, or both.
Animal Model: C57BL/6 mice, which are susceptible to MPTP neurotoxicity.
Experimental Groups:
-
Vehicle + Saline
-
Vehicle + MPTP
-
7-NI + MPTP
-
Selective MAO-B inhibitor (e.g., selegiline) + MPTP
-
Selective nNOS inhibitor with no MAO-B activity (e.g., L-NPA) + MPTP
-
7-NI + L-arginine + MPTP (to confirm nNOS dependence)
Procedure:
-
Administer the respective inhibitors or vehicle prior to MPTP administration.
-
Administer MPTP to induce dopaminergic neurodegeneration.
-
After a set period (e.g., 7 days), sacrifice the animals and collect brain tissue.
-
Neurochemical Analysis: Measure the levels of dopamine and its metabolites in the striatum using HPLC.
-
Immunohistochemistry: Quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.
Interpretation of Results:
-
If 7-NI and the selective MAO-B inhibitor provide similar levels of protection, the effect is likely dominated by MAO-B inhibition.
-
If 7-NI provides greater protection than the selective MAO-B inhibitor, and the selective nNOS inhibitor also shows protection, it suggests a contribution from both targets.
-
If L-arginine co-administration reverses the protective effect of 7-NI (in a scenario where a selective nNOS inhibitor is also protective), it confirms the involvement of nNOS inhibition.
Visualizing the Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental logic.
Conclusion and Recommendations
The selection of an appropriate nNOS inhibitor is critical for the validity and interpretability of research findings. While this compound has been a valuable tool, its off-target effects, particularly MAO-B inhibition, cannot be overlooked. For studies where the specific role of nNOS is being investigated, researchers should consider the following:
-
Use of multiple inhibitors: Comparing the effects of 7-NI with more selective inhibitors, such as L-NPA, can help to differentiate between nNOS-dependent and -independent mechanisms.
-
Control experiments: When using 7-NI, it is advisable to include control groups with selective MAO-B inhibitors to account for this off-target effect.
-
Consideration of newer, more selective inhibitors: As new compounds with improved selectivity profiles become available, their adoption in research should be prioritized.
By carefully considering the pharmacological profiles of the available tools and employing rigorous experimental designs, the scientific community can continue to unravel the complex roles of nitric oxide in health and disease with greater precision.
References
- 1. This compound, but not NG-nitro-L-arginine, enhances the anticonvulsant activity of pregabalin in the mouse maximal electroshock-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neuronal nitric oxide synthase inhibitor this compound also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase contributes to the protective effect of this compound against MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors determining proconvulsant and anticonvulsant effects of inhibitors of nitric oxide synthase in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound differentially affects the anticonvulsant activity of antiepileptic drugs against amygdala-kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of a selective neuronal nitric oxide synthase inhibitor 3-bromo this compound on spatial learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N (w) -propyl-L-arginine (L-NPA) reduces status epilepticus and early epileptogenic events in a mouse model of epilepsy: behavioural, EEG and immunohistochemical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nω-Propyl-L-Arginine hydrochloride ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of 7-Nitroindazole and TRIM as nNOS Inhibitors
For researchers in neuroscience and drug development, the selective inhibition of neuronal nitric oxide synthase (nNOS) is a critical area of investigation for potential therapeutic interventions in a variety of neurological disorders. Overproduction of nitric oxide (NO) by nNOS has been implicated in the pathophysiology of neurodegenerative diseases and neuropathic pain. Consequently, the development of potent and selective nNOS inhibitors is a significant therapeutic goal. This guide provides a detailed head-to-head comparison of two commonly used nNOS inhibitors: 7-Nitroindazole (7-NI) and 1-(2-trifluoromethylphenyl)imidazole (B1683252) (TRIM).
Data Presentation: Quantitative Comparison of Inhibitory Potency
The inhibitory potency and selectivity of 7-NI and TRIM against the three main isoforms of nitric oxide synthase (NOS) are summarized below. These values, presented as the half-maximal inhibitory concentration (IC50), are crucial for evaluating the suitability of each inhibitor for specific experimental applications.
| Inhibitor | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Species |
| This compound (7-NI) | 0.47[1] | 0.7[1] | 91[1] | ~1.5 | ~194 | Rat, Bovine, Murine[1] |
| TRIM | 28.2[2][3][4] | 1057.5[2][3][4] | 27.0[2][3][4] | ~37.5 | ~0.96 | Mouse, Rat[2][3] |
Note: IC50 values can vary depending on the experimental conditions, including the source of the enzyme and the assay used.
In Vitro and In Vivo Effects: A Comparative Overview
This compound (7-NI) has been extensively used as a benchmark for a relatively selective nNOS inhibitor both in laboratory and living organism studies.[1] At lower concentrations, it demonstrates a preference for nNOS over the endothelial isoform (eNOS), though this selectivity diminishes at higher concentrations.[2] In animal models, 7-NI has been shown to have analgesic effects in neuropathic pain and has been used to investigate the role of nNOS in learning and memory.[5] However, it is important to note that 7-NI can also inhibit monoamine oxidase-B (MAO-B), which could contribute to its observed in vivo effects.
Experimental Protocols
The determination of NOS inhibition and selectivity relies on well-established biochemical and cell-based assays. Below are detailed methodologies for two key experiments.
Hemoglobin Capture Assay
This assay directly measures the enzymatic activity of purified NOS isoforms by spectrophotometrically monitoring the oxidation of oxyhemoglobin to methemoglobin by NO.
Objective: To determine the inhibitory potency (IC50 or Ki) of a compound against purified nNOS, eNOS, and iNOS.
Materials:
-
Purified recombinant human nNOS, eNOS, and iNOS enzymes
-
L-arginine (substrate)
-
NADPH, (6R)-5,6,7,8-tetrahydro-L-biopterin (H4B), FAD, FMN (cofactors)
-
Calmodulin (for nNOS and eNOS activation)
-
Oxyhemoglobin
-
HEPES buffer (pH 7.4)
-
Test inhibitors (7-NI, TRIM)
-
Microplate reader capable of measuring absorbance at 401 nm
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing HEPES buffer, L-arginine, cofactors, and oxyhemoglobin. For nNOS and eNOS assays, also include CaCl2 and calmodulin.
-
Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the respective purified NOS enzyme.
-
Immediately monitor the increase in absorbance at 401 nm over a set period (e.g., 60 seconds), which corresponds to the formation of the NO-hemoglobin complex.
-
Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Griess Assay
This assay measures the accumulation of nitrite (B80452), a stable breakdown product of NO, in a cellular context or in vitro.
Objective: To assess the inhibitor's potency in a cell-based system or with purified enzymes by quantifying nitrite production.
Materials:
-
For cell-based assay: A suitable cell line overexpressing nNOS (e.g., HEK293 cells)
-
For in vitro assay: Purified nNOS enzyme and necessary cofactors
-
Griess Reagent (Component A and Component B)
-
Sodium nitrite (for standard curve)
-
Test inhibitors (7-NI, TRIM)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure (In Vitro):
-
Prepare a nitrite standard curve using serial dilutions of sodium nitrite.
-
In a 96-well plate, add assay buffer, purified nNOS enzyme, and the necessary cofactors.
-
Add serially diluted concentrations of the test inhibitor or a vehicle control.
-
Initiate the enzymatic reaction by adding L-arginine.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and initiate color development by adding Griess Reagent Component A, followed by Component B.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the absorbance at 540 nm.
-
Use the nitrite standard curve to convert absorbance values to nitrite concentrations.
-
Calculate the percentage of nNOS inhibition for each inhibitor concentration and determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate the nNOS signaling pathway and a general experimental workflow for evaluating nNOS inhibitors.
Caption: nNOS signaling pathway and points of inhibition by 7-NI or TRIM.
Caption: General experimental workflow for comparing nNOS inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of nitric oxide synthase inhibitors 1-(2-trifluoromethylphenyl)--imidazole (TRIM) and this compound (7-NI) on learning and memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Nitroindazole and L-NAME: Dose-Dependent Effects on Nitric Oxide Synthase Inhibition
A definitive guide for researchers and drug development professionals on the differential effects of two widely used nitric oxide synthase inhibitors. This document provides a comprehensive comparison of 7-Nitroindazole (7-NI) and L-NAME, focusing on their dose-dependent efficacy, selectivity, and physiological consequences, supported by experimental data and detailed protocols.
Introduction
Nitric oxide (NO) is a ubiquitous signaling molecule synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[1] While NO plays crucial roles in neurotransmission, immune responses, and cardiovascular homeostasis, its dysregulation is implicated in various pathological conditions.[1] Consequently, pharmacological inhibition of NOS has become a critical tool in both basic research and therapeutic development. This guide provides a comparative evaluation of two commonly used NOS inhibitors, this compound (7-NI) and N(G)-nitro-L-arginine methyl ester (L-NAME), with a focus on their dose-dependent effects and isoform selectivity.
7-NI is recognized as a relatively selective inhibitor of nNOS, whereas L-NAME acts as a non-selective inhibitor, affecting all three NOS isoforms.[2][3][4] This fundamental difference in their mechanism of action leads to distinct physiological and behavioral outcomes, a critical consideration for experimental design and interpretation.
Mechanism of Action and Isoform Selectivity
The primary distinction between 7-NI and L-NAME lies in their selectivity for NOS isoforms. 7-NI exhibits a preferential inhibition of nNOS, competing with both the substrate L-arginine and the cofactor tetrahydrobiopterin.[5] While it is a valuable tool for investigating the roles of nNOS, it is important to note that at higher concentrations, its selectivity diminishes, and it can also inhibit eNOS.[2]
In contrast, L-NAME, an analog of L-arginine, is a non-specific NOS inhibitor, potently inhibiting nNOS and eNOS, and to a lesser extent, iNOS.[3] This lack of selectivity means that the physiological effects of L-NAME represent the combined consequences of inhibiting NO production in various tissues, including the nervous system and the vascular endothelium.
dot
Caption: Comparative inhibitor selectivity of L-NAME and this compound.
Dose-Dependent Physiological Effects: A Comparative Summary
The differential selectivity of 7-NI and L-NAME results in distinct dose-dependent physiological effects, particularly concerning cardiovascular parameters.
| Parameter | This compound (7-NI) | L-NAME |
| Blood Pressure | Generally, no significant change at doses selective for nNOS.[6][7] | Dose-dependent increase in systolic and diastolic blood pressure.[3][6] |
| Heart Rate | Minimal to no significant changes.[6] | May be accompanied by bradycardia.[3] |
| Cerebral Blood Flow | Can reduce cerebral blood flow.[8] | Can also impact cerebral blood flow, often confounded by systemic blood pressure changes. |
| Anesthetic Potentiation | Dose-dependently reduces the threshold for isoflurane (B1672236) anesthesia.[6] | Also dose-dependently reduces the threshold for isoflurane and halothane (B1672932) anesthesia.[6] |
Experimental Data: Dose-Response Relationships
The following tables summarize quantitative data from comparative studies, highlighting the dose-dependent effects of 7-NI and L-NAME on various physiological and behavioral endpoints.
Table 1: Effects on Anesthesia and Cardiovascular Parameters in Sprague-Dawley Rats [6]
| Inhibitor | Dose Range | Route | Maximal Effect on Isoflurane MAC Reduction | Maximal Effect on Systolic Blood Pressure | Maximal Effect on Diastolic Blood Pressure |
| This compound | 20 - 1000 mg/kg | Intraperitoneal | 43.0 ± 1.7% | No significant change | No significant change |
| L-NAME | 1 - 30 mg/kg | Intravenous | 35.5 ± 2.5% | 39.9 ± 2.2% increase | 64.3 ± 4.0% increase |
Table 2: Effects on Motor Behavior and Monoamine Metabolism in 6-OHDA-Lesioned Rats [4]
| Inhibitor | Dose(s) | Effect on L-DOPA-Induced Rotations | Effect on Striatal Dopamine (DA) Content |
| This compound | 30 and 50 mg/kg | Markedly reduced intensity, extended duration | Significantly increased endogenous and L-DOPA-derived DA |
| L-NAME | 50 and 100 mg/kg | Tended to attenuate intensity, no effect on duration | Markedly decreased DA content |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of findings. Below are generalized protocols for key experiments cited in the literature.
In Vivo Assessment of Cardiovascular Effects
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used.
-
Surgical Preparation: Catheters are implanted in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Drug Administration:
-
L-NAME: Typically dissolved in 0.9% saline and administered intravenously over a range of doses (e.g., 1 to 30 mg/kg).[6]
-
This compound: Often dissolved in a vehicle such as arachis oil or dimethyl sulfoxide (B87167) (DMSO) and administered intraperitoneally at doses ranging from 10 to 50 mg/kg or higher.[6][9]
-
-
Data Acquisition: Arterial blood pressure and heart rate are continuously recorded using a pressure transducer and data acquisition system before, during, and after drug administration.
-
Data Analysis: Changes in mean arterial pressure and heart rate from baseline are calculated for each dose and compared between treatment groups.
In Vitro Measurement of NOS Inhibition (Griess Assay)
This assay quantifies nitrite (B80452), a stable and oxidized product of NO, to determine NOS activity.
-
Sample Preparation: Brain or other tissue homogenates are prepared in a suitable buffer.
-
Reaction Mixture: The reaction is initiated by adding the tissue homogenate to a buffer containing L-arginine, NADPH, and necessary cofactors (e.g., calmodulin, tetrahydrobiopterin).
-
Inhibitor Addition: Varying concentrations of 7-NI or L-NAME are added to the reaction mixture to determine their inhibitory potency (IC50).
-
Incubation: The reaction is allowed to proceed at 37°C for a specified time.
-
Nitrite Quantification: The reaction is stopped, and the Griess reagent is added. The absorbance is measured spectrophotometrically at ~540 nm.
-
Data Analysis: A standard curve using known concentrations of sodium nitrite is used to calculate the amount of nitrite produced. The percentage of inhibition is calculated relative to a control without the inhibitor.
dot
Caption: A generalized workflow for in vivo comparative studies of NOS inhibitors.
Signaling Pathways
Both 7-NI and L-NAME exert their effects by inhibiting the production of nitric oxide, which is a key activator of soluble guanylate cyclase (sGC). The canonical NO/sGC/cGMP pathway is a primary target of these inhibitors.
dot
Caption: Inhibition of the NO/sGC/cGMP signaling pathway by 7-NI and L-NAME.
Conclusion and Recommendations
The choice between this compound and L-NAME as a research tool is critically dependent on the experimental question.
-
For investigating the specific roles of neuronal nitric oxide synthase , particularly in the central nervous system, 7-NI is the more appropriate choice due to its relative selectivity.[6][10] Its minimal impact on systemic blood pressure at effective doses for nNOS inhibition allows for the dissociation of neuronal from cardiovascular effects.[6][7]
-
For inducing a state of general nitric oxide deficiency to model conditions such as hypertension or to study the overall physiological importance of NO, the non-selective inhibitor L-NAME is suitable.[3][11] However, researchers must be cognizant that the observed effects are a composite of inhibiting nNOS, eNOS, and iNOS.
In all experimental designs, it is imperative to perform dose-response studies to establish the optimal concentration for the desired effect while minimizing off-target activities. The data and protocols presented in this guide serve as a foundational resource for the informed selection and application of these potent pharmacological agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Relatively selective neuronal nitric oxide synthase inhibition by this compound in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The preferential nNOS inhibitor this compound and the non-selective one N(G)-nitro-L-arginine methyl ester administered alone or jointly with L-DOPA differentially affect motor behavior and monoamine metabolism in sham-operated and 6-OHDA-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of this compound with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound reduces cerebral blood flow following chronic nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different effects of this compound and L-NAME administered both individually and together on the cardiovascular system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of L-NAME, a non-specific nitric oxide synthase inhibitor, on AlCl3-induced toxicity in the rat forebrain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating the Neuroprotective Effects of 7-Nitroindazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of 7-Nitroindazole (7-NI), a selective neuronal nitric oxide synthase (nNOS) inhibitor, with alternative neuroprotective agents. By presenting key experimental findings, detailed methodologies, and visual representations of signaling pathways, this document aims to equip researchers with the necessary information to replicate and build upon these pivotal studies in the field of neuroprotection.
Comparative Analysis of Neuroprotective Efficacy
This compound has demonstrated significant neuroprotective effects across a range of preclinical models of neurological disorders. Its primary mechanism of action is the selective inhibition of neuronal nitric oxide synthase (nNOS), an enzyme implicated in excitotoxicity and neuronal damage.[1][2] By reducing the production of nitric oxide (NO) in neuronal tissues, 7-NI mitigates the formation of the highly damaging oxidant, peroxynitrite.[1] This section summarizes the quantitative efficacy of 7-NI in comparison to other neuroprotective agents.
| Neuroprotective Agent | Animal Model | Key Efficacy Endpoint | Results |
| This compound | MPTP-induced Parkinson's Disease (mice) | Protection against dopamine (B1211576) depletion | Dose-dependent protection, with 50 mg/kg showing almost complete protection.[1] |
| This compound | Iron-induced hippocampal neurotoxicity (rats) | Reduction in neuron loss | Decreased mean neuron loss from 43% to 11% with 30 mg/kg/day treatment.[1][3] |
| This compound | Global Cerebral Ischemia (gerbils) | Reduction in hippocampal CA1 neuronal death | Significant neuroprotection observed with post-ischemic administration. |
| This compound | Cocaine-induced neurotoxicity (rats) | Attenuation of oxidative stress | Reversed the depletion of glutathione (B108866) (GSH) levels and decreased malondialdehyde (MDA) formation.[4] |
| Diazepam | Transient global cerebral ischemia (gerbils) | Increased survival of hippocampal CA1 neurons | Treatment with 10mg/kg resulted in over 60% of CA1 neurons surviving compared to 15% in untreated animals.[5] |
| 3-Bromo-7-Nitroindazole | Focal Cerebral Ischemia (rats) | Reduction in infarct volume | A potent nNOS inhibitor with demonstrated neuroprotective effects in stroke models.[6] |
| L-NPA (Nω-propyl-L-arginine) | Kainic acid-induced status epilepticus (mice) | Reduction in seizure severity and duration | Reduced the severity and duration of convulsive motor seizures.[7] |
| TRIM (1-(2-trifluoromethylphenyl) imidazole) | Acetic acid-induced abdominal constriction (mice) | Antinociceptive activity | Demonstrated potent antinociceptive effects, indicative of neuronal activity modulation.[8] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound and its alternatives are mediated by distinct signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
This compound and the Nitric Oxide Pathway
7-NI exerts its neuroprotective effects by selectively inhibiting nNOS, thereby disrupting the downstream cascade of events leading to neuronal cell death. In pathological conditions, excessive glutamate (B1630785) receptor activation (e.g., by NMDA receptors) leads to a massive influx of Ca2+, which in turn activates nNOS to produce high levels of nitric oxide (NO). NO can then react with superoxide (B77818) radicals to form the highly toxic peroxynitrite, leading to oxidative stress, DNA damage, and ultimately, apoptosis. 7-NI competitively binds to the active site of nNOS, blocking the synthesis of NO and preventing this neurotoxic cascade.[1][6]
Diazepam and the GABAergic Pathway
Diazepam, a benzodiazepine, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in increased inhibitory neurotransmission.[9][10] This leads to a sedative and anxiolytic effect, which can be neuroprotective by reducing excitotoxicity. By potentiating GABAergic inhibition, diazepam can counteract the excessive neuronal firing that contributes to cell death in various neurological insults. Additionally, some evidence suggests that diazepam may have direct mitochondrial protective effects.[1][11]
Detailed Experimental Protocols
To facilitate the replication of key findings, this section provides detailed methodologies for inducing and assessing the neuroprotective effects of this compound in established preclinical models.
MPTP-Induced Parkinson's Disease Model in Mice
Objective: To assess the neuroprotective effect of this compound against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced dopaminergic neurotoxicity.
Methodology:
-
Animal Model: Male C57BL/6 mice are commonly used for this model.
-
Treatment Groups:
-
Vehicle control (e.g., saline).
-
MPTP (e.g., 20 mg/kg, intraperitoneal injection, 4 times at 2-hour intervals).
-
This compound (e.g., 25, 50 mg/kg, intraperitoneal injection) + MPTP.
-
-
Procedure:
-
Administer this compound or vehicle 30 minutes prior to each MPTP injection.
-
Continue this dosing regimen for the full course of MPTP administration.
-
-
Endpoint Analysis:
-
Seven days after the last MPTP injection, sacrifice the animals.
-
Dissect the striatum and measure dopamine levels using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Iron-Induced Hippocampal Neurotoxicity Model in Rats
Objective: To evaluate the neuroprotective effect of this compound against iron-induced neuronal death in the hippocampus.[1]
Methodology:
-
Animal Model: Male Wistar rats are a suitable model.
-
Treatment Groups:
-
Control (saline injection).
-
Iron (FeCl₃ injection).
-
Iron + this compound.
-
Iron + Vehicle (e.g., peanut oil).
-
-
Procedure:
-
Endpoint Analysis:
-
After the 10-day treatment period, perfuse the rats intracardially under deep anesthesia.
-
Remove the brains and process for standard histological techniques.
-
Estimate the total number of neurons in the hippocampus using unbiased stereological techniques.
-
Global Cerebral Ischemia Model in Gerbils
Objective: To determine the neuroprotective efficacy of this compound against neuronal damage following global cerebral ischemia.
Methodology:
-
Animal Model: Mongolian gerbils are frequently used due to their incomplete circle of Willis.
-
Ischemia Induction:
-
Anesthetize the gerbils.
-
Perform a 5-minute bilateral carotid artery occlusion (BCAO) to induce global cerebral ischemia.
-
-
Treatment Groups:
-
Sham-operated.
-
BCAO + Vehicle.
-
BCAO + this compound.
-
-
Procedure:
-
Administer this compound or vehicle immediately after the occlusion.
-
Subsequent doses can be administered at various time points post-occlusion (e.g., 3, 6, and 24 hours).[12]
-
-
Endpoint Analysis:
-
Five days after surgery, sacrifice the animals.
-
Perfuse and prepare brain sections for histological analysis.
-
Quantify neuronal death in the CA1 layer of the hippocampus.
-
Cocaine-Induced Neurotoxicity Model in Rats
Objective: To investigate the protective effects of this compound against cocaine-induced oxidative stress in the brain.
Methodology:
-
Animal Model: Male Wistar rats.
-
Treatment Groups:
-
Control.
-
Cocaine (e.g., 15 mg/kg, i.p., for 7 days).
-
This compound (e.g., 25 mg/kg, i.p., for 7 days).
-
Cocaine + this compound.
-
-
Procedure:
-
Administer the respective treatments daily for 7 consecutive days.[13]
-
-
Endpoint Analysis:
-
After the treatment period, sacrifice the animals and collect brain tissue.
-
Measure markers of oxidative stress, such as malondialdehyde (MDA) levels and reduced glutathione (GSH) levels.
-
Assess nNOS activity in brain homogenates.
-
Conclusion
The selective nNOS inhibitor, this compound, has consistently demonstrated robust neuroprotective effects in a variety of preclinical models. Its well-defined mechanism of action, centered on the inhibition of the nitric oxide pathway, makes it a valuable tool for neuroscience research. This guide provides a framework for replicating and extending these key findings, offering detailed protocols and a comparative context for evaluating its efficacy against other neuroprotective strategies. Further research, including head-to-head comparative studies with a broader range of compounds, is warranted to fully elucidate the therapeutic potential of 7-NI and other nNOS inhibitors for the treatment of neurodegenerative disorders.
References
- 1. Diazepam neuroprotection in excitotoxic and oxidative stress involves a mitochondrial mechanism additional to the GABAAR and hypothermic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Neuroprotection by this compound against iron-induced hippocampal neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is Diazepam neuroprotection in our cases? - Pharmaceutical - propeciahelp.com [forum.propeciahelp.com]
- 6. benchchem.com [benchchem.com]
- 7. N (w) -propyl-L-arginine (L-NPA) reduces status epilepticus and early epileptogenic events in a mouse model of epilepsy: behavioural, EEG and immunohistochemical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goodrx.com [goodrx.com]
- 10. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective effects of this compound in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective Nitric Oxide Synthase Inhibitor this compound Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Nitroindazole: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 7-nitroindazole must adhere to strict disposal procedures to ensure safety and regulatory compliance. As a compound with significant health hazards, this compound is classified as hazardous waste and requires professional disposal.[1][2] This guide provides essential, step-by-step instructions for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3] All handling of the solid compound should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[1]
Hazard Profile of this compound
This compound presents multiple health risks that necessitate careful handling and disposal. The compound is toxic if swallowed, causes serious eye irritation, and is suspected of causing cancer and reproductive harm.[3][4]
| Hazard Classification | Description |
| Acute Oral Toxicity | Toxic if swallowed.[3][4] |
| Eye Irritation | Causes serious eye irritation.[3][4] |
| Carcinogenicity | Suspected of causing cancer.[3][4] |
| Reproductive Toxicity | May damage fertility or the unborn child.[3][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves segregation, secure containment, clear labeling, and coordination with your institution's environmental health and safety department. On-site chemical treatment or neutralization by laboratory personnel is not recommended due to the compound's hazardous nature.
Step 1: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams.[5]
-
It is particularly important to keep it separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][6]
Step 2: Containerization
-
Collect waste this compound, including any contaminated materials like gloves or weighing paper, in a designated and compatible container.
-
The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[5]
Step 3: Labeling
-
Clearly label the waste container as "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
List the associated hazards: "Toxic," "Irritant," "Carcinogen," "Reproductive Hazard."
-
Include the contact information of the responsible researcher or laboratory.[5]
Step 4: Storage
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated.[7]
-
Ensure the storage area is away from heat, sparks, and open flames.[1]
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
The standard and required method for the final disposal of this compound is typically high-temperature incineration conducted at a licensed and approved waste disposal facility.[5][7]
Spill Response
In the event of a spill:
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation.[1] Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container and label it accordingly.
-
Large Spills: Evacuate the area and contact your institution's EHS department or emergency response team immediately.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 2942-42-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. This compound | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 7-Nitroindazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Nitroindazole. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as toxic if swallowed, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[1][2] It may also damage fertility or the unborn child.[1][2] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Hazard Summary:
| Hazard Class | GHS Classification | Signal Word |
| Acute Toxicity, Oral | Category 3 | Danger |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning |
| Germ Cell Mutagenicity | Category 2 | Warning |
| Carcinogenicity | Category 2 | Warning |
| Reproductive Toxicity | Category 1B | Danger |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields, chemical safety goggles, or a face shield.[1][3][4] | To protect against splashes and dust particles that can cause serious eye irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][4][5] Lab coat or chemical-resistant overalls.[1][3] | To prevent skin contact, as the substance may be harmful if absorbed through the skin and can cause skin irritation.[1][3] |
| Respiratory Protection | NIOSH-approved respirator with a type P3 (EN 143) cartridge for particulates.[4] Use in a well-ventilated area or under a chemical fume hood.[3] | To prevent inhalation of dust, which is harmful.[3] |
Operational and Disposal Plans
Handling Protocol:
-
Preparation:
-
Donning PPE:
-
Put on a lab coat or overalls.
-
Don the appropriate respirator.
-
Wear safety goggles and a face shield.
-
Inspect chemical-resistant gloves for any signs of damage before use.[1]
-
-
Weighing and Transfer:
-
Post-Handling:
Emergency Procedures:
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3] Seek medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[3] Seek medical attention if you feel unwell.[3]
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[3] Seek medical attention.[3]
-
Ingestion: If swallowed, immediately call a POISON CENTER or doctor.[1] Rinse the mouth.[1][3]
-
Spill: Sweep up the spilled solid and shovel it into a suitable, labeled container for disposal.[3] Avoid generating dust. Provide ventilation.
Disposal Plan:
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[3]
-
Containerization: Dispose of this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed container for hazardous waste.
-
Disposal Route: Dispose of the waste through an approved waste disposal plant.[3] Do not empty into drains.[3]
Visual Workflow and logical Relationships
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Logical steps for the proper disposal of this compound waste.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. This compound | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 7-ニトロインダゾール ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
